molecular formula C19H19NO3 B1340250 (S)-(+)-1-Fmoc-3-hydroxypyrrolidine CAS No. 215178-38-4

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Katalognummer: B1340250
CAS-Nummer: 215178-38-4
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: KPDNZJQVYQCDJW-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9H-fluoren-9-ylmethyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNZJQVYQCDJW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584680
Record name (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215178-38-4
Record name (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-Fmoc-3-pyrrolidinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the chiral building block (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, including its chemical properties, synthesis, and applications in drug discovery and development, with a focus on its role in peptide synthesis.

Introduction

This compound, a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring with a hydroxyl group at the 3-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, makes it a versatile intermediate for the synthesis of complex molecules, particularly peptides and peptidomimetics. The Fmoc group provides a stable yet readily cleavable protecting group for the amine, essential for controlled, stepwise synthesis. The defined stereochemistry at the 3-position is crucial for influencing the biological activity and target interaction of the final compounds.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 215178-38-4[1][2]
Molecular Formula C₁₉H₁₉NO₃[1][2]
Molecular Weight 309.36 g/mol [2]
Synonyms (S)-1-Fmoc-3-pyrrolidinol, this compound, (S)-1-(9-Fluorenylmethoxycarbonyl)-3-pyrrolidinol[1][2]
Appearance White to off-white solid/powder
Purity Typically ≥95%
Optical Rotation The "(+)" designation indicates that it is dextrorotatory, rotating plane-polarized light in the clockwise direction.[2]

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across public sources and may vary depending on the purity and supplier.

Synthesis

The synthesis of this compound typically starts from a chiral precursor, such as (S)-3-hydroxypyrrolidine. The key step involves the protection of the secondary amine with the Fmoc group.

A general synthetic workflow is outlined below:

G cluster_synthesis Synthesis of this compound start (S)-3-hydroxypyrrolidine reagent Fmoc-Cl or Fmoc-OSu Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., Dioxane/Water, DCM) start->reagent Reaction product This compound reagent->product Protection purification Purification (e.g., Crystallization, Chromatography) product->purification Isolation

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Fmoc Protection of (S)-3-hydroxypyrrolidine

This protocol describes a general procedure for the N-Fmoc protection of (S)-3-hydroxypyrrolidine.

Materials:

  • (S)-3-hydroxypyrrolidine hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane and Water, or Dichloromethane (DCM)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve (S)-3-hydroxypyrrolidine hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the pyrrolidine nitrogen.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or another suitable solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve extraction with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development

This compound is primarily utilized as a building block in the synthesis of peptide-based therapeutics and other complex chiral molecules. The hydroxypyrrolidine moiety is a common structural motif in many biologically active compounds.

Solid-Phase Peptide Synthesis (SPPS)

The most significant application of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is central to this methodology due to its stability under the conditions required for peptide bond formation and its facile removal under mild basic conditions (typically with piperidine).

The general cycle for incorporating an amino acid using Fmoc-based SPPS is depicted below:

G cluster_spps Fmoc-Based Solid-Phase Peptide Synthesis Cycle resin Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling (Fmoc-Amino Acid, Coupling Reagent) washing1->coupling washing2 Washing (DMF) coupling->washing2 elongated_peptide Elongated Resin-Bound Peptide (N-terminal Fmoc) washing2->elongated_peptide Next Cycle

A schematic of the key steps in an Fmoc-SPPS cycle.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Kaiser Test: Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add a base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for a few minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 1-2 hours, or until the coupling reaction is complete.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the disappearance of the free amine, indicating a successful coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Signaling Pathways and Drug Development Context

While this compound is a building block and not typically a direct modulator of signaling pathways itself, its incorporation into peptides and small molecules can significantly influence their biological activity. The hydroxypyrrolidine scaffold is present in numerous compounds that target a wide range of biological pathways. For instance, derivatives of hydroxypyrrolidine are found in inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. The stereochemistry and the hydroxyl group can play a critical role in binding to the active site of target enzymes or receptors, thereby modulating their activity and downstream signaling.

The logical relationship in its application in drug discovery can be visualized as follows:

G cluster_drug_dev Role in Drug Development building_block This compound synthesis Peptide or Small Molecule Synthesis building_block->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

The role of this compound in the drug discovery process.

Conclusion

This compound is a crucial chiral building block for researchers and scientists in the field of drug development. Its well-defined stereochemistry and the presence of the versatile Fmoc protecting group make it an ideal component for the synthesis of complex peptides and small molecules. A thorough understanding of its properties and its application in synthetic methodologies like SPPS is essential for the successful design and development of novel therapeutic agents.

References

An In-Depth Technical Guide to (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and applications of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a key building block for researchers, scientists, and professionals in drug development and peptide synthesis.

Molecular Structure and Properties

This compound is a chiral organic compound featuring a pyrrolidine ring. The amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS). The hydroxyl group provides a site for further functionalization, making it a versatile building block in the synthesis of complex molecules.

Molecular Structure:

Quantitative Data Summary:

PropertyValue
Molecular Formula C₁₉H₁₉NO₃
Molecular Weight 309.36 g/mol
Appearance White solid
Storage Temperature Room Temperature
CAS Number 215178-38-4

Role in Peptide Synthesis and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of peptides and other biologically active compounds. The pyrrolidine nucleus is a common structural motif found in numerous natural products and pharmaceuticals. The Fmoc protecting group is central to modern solid-phase peptide synthesis, a technique that has revolutionized the production of peptides for therapeutic and research purposes.[][2][3]

The Fmoc group's key advantage lies in its orthogonality to the acid-labile side-chain protecting groups typically employed in SPPS.[][4] This allows for the selective removal of the Fmoc group under mild basic conditions, enabling the sequential addition of amino acids to a growing peptide chain without compromising the integrity of other protecting groups.[3][5]

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of drugs targeting various diseases.[6] Its incorporation into molecules can influence their conformational rigidity, solubility, and binding affinity to biological targets.

Experimental Protocols

General Synthesis of this compound:

The synthesis of this compound typically involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a 9-fluorenylmethyloxycarbonyl group. A general procedure is outlined below, based on standard Fmoc protection protocols.

Materials:

  • (S)-3-hydroxypyrrolidine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

  • Dissolution: (S)-3-hydroxypyrrolidine is dissolved in the chosen solvent. If a biphasic system is used, an aqueous solution of a base like sodium bicarbonate is prepared separately.

  • Cooling: The reaction mixture is typically cooled in an ice bath to control the exothermicity of the reaction.

  • Addition of Fmoc Reagent: The Fmoc-Cl or Fmoc-OSu, dissolved in a suitable solvent, is added dropwise to the stirred solution of (S)-3-hydroxypyrrolidine and base.

  • Reaction: The reaction is stirred at a low temperature for a specified period, and then allowed to warm to room temperature, with the progress monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is worked up to isolate the product. This may involve washing with acidic and basic solutions to remove unreacted starting materials and byproducts, followed by extraction with an organic solvent.

  • Purification: The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS):

The primary application of this compound is as a building block in SPPS. The general workflow for incorporating this amino acid derivative into a peptide chain is as follows:

  • Resin Preparation: A solid support resin (e.g., Wang resin or Rink amide resin) is prepared with the first amino acid attached.

  • Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[7]

  • Washing: The resin is washed thoroughly to remove the piperidine and the cleaved Fmoc-adduct.

  • Coupling: A solution containing this compound, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) is added to the resin. The mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is washed again to remove any unreacted reagents.

  • Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound:

SPPS_Workflow node_start Start: Resin with attached amino acid node_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) node_start->node_deprotection node_wash1 Wash node_deprotection->node_wash1 node_coupling Coupling: This compound + Activator + Base node_wash1->node_coupling node_wash2 Wash node_coupling->node_wash2 node_repeat Repeat Cycle for next amino acid node_wash2->node_repeat node_repeat->node_deprotection Next Cycle

A diagram illustrating the cyclical process of Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. This document details the chemical principles, experimental protocols, and purification methodologies required to obtain a high-purity product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The pyrrolidinol moiety is a prevalent scaffold in numerous biologically active molecules, and the fluorenylmethoxycarbonyl (Fmoc) protecting group offers a strategic advantage in multi-step syntheses due to its stability in acidic conditions and facile removal under mild basic conditions. This orthogonality allows for selective deprotection of the nitrogen atom without affecting other acid-labile protecting groups, a crucial aspect of modern peptide and medicinal chemistry.

This guide outlines a standard and reliable method for the preparation of this compound, starting from the commercially available (S)-3-hydroxypyrrolidine hydrochloride. The synthesis involves the protection of the secondary amine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Subsequent purification is achieved through column chromatography and/or recrystallization to yield the final product with high purity.

Synthesis of this compound

The synthesis of this compound is a straightforward N-protection reaction. The following sections provide a detailed experimental protocol for this transformation.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )
(S)-3-Hydroxypyrrolidine hydrochlorideC₄H₁₀ClNO123.58
Fmoc-Cl or Fmoc-OSuC₁₅H₁₁ClO₂ or C₁₉H₁₅NO₅258.69 or 337.32
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Dichloromethane (DCM)CH₂Cl₂84.93
Water (H₂O)H₂O18.02
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04
Silica gel (for column chromatography)SiO₂60.08
Ethyl acetate (EtOAc)C₄H₈O₂88.11
HexanesC₆H₁₄86.18
Experimental Protocol

This protocol describes the Fmoc protection of (S)-3-hydroxypyrrolidine using Fmoc-Cl. A similar procedure can be followed with Fmoc-OSu, which is often preferred due to its higher stability and reduced side-product formation.[1][2][3][4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., a 1:1 or 2:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium bicarbonate (2.5 - 3.0 eq) to the solution to neutralize the hydrochloride salt and create basic conditions. Stir the mixture until the gas evolution ceases.

  • Fmoc Protection:

    • In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 - 1.1 eq) in DCM.

    • Add the Fmoc-Cl solution dropwise to the cooled pyrrolidine solution over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by silica gel column chromatography followed by recrystallization to obtain a highly pure product.

Purification by Column Chromatography
  • Column Preparation:

    • Pack a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica-adsorbed product onto the top of the prepared column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.

Purification by Recrystallization

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

  • Dissolution:

    • Dissolve the product obtained from column chromatography in a minimal amount of hot ethyl acetate.

  • Crystallization:

    • Slowly add hexanes to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization Data

The following table summarizes the expected characterization data for this compound.

PropertyValue
Molecular Formula C₁₉H₁₉NO₃
Molecular Weight 309.36 g/mol
Appearance White solid
Melting Point The melting point is expected to be identical to its enantiomer, (R)-(-)-1-Fmoc-3-pyrrolidinol. (Specific value not found in the search results).
Optical Rotation The specific rotation is expected to be equal in magnitude and opposite in sign to its enantiomer, (R)-(-)-1-Fmoc-3-pyrrolidinol. (Specific value not found in the search results).
¹H NMR (CDCl₃)Predicted shifts based on similar structures: δ 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 4.50-4.25 (m, 3H), 3.70-3.40 (m, 4H), 2.10-1.90 (m, 2H).
¹³C NMR (CDCl₃)Predicted shifts based on similar structures: δ 155.0, 144.0, 141.4, 127.8, 127.1, 125.1, 120.0, 70.5, 67.2, 55.0, 47.4, 45.0, 34.0.

Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product_crude Crude Product S-3-HP_HCl (S)-3-Hydroxypyrrolidine Hydrochloride Reaction_Vessel Reaction at 0°C to RT S-3-HP_HCl->Reaction_Vessel Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction_Vessel Base NaHCO3 Base->Reaction_Vessel Solvents_Synth DCM / H2O Solvents_Synth->Reaction_Vessel Separation Phase Separation Reaction_Vessel->Separation Extraction Extraction with DCM Separation->Extraction Washing Wash with H2O, Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration_Synth Concentration Drying->Concentration_Synth Crude_Product Crude (S)-(+)-1-Fmoc-3- hydroxypyrrolidine Concentration_Synth->Crude_Product

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_crude_input Input cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_final_product Final Product Crude_Product_In Crude Product Column_Packing Pack Silica Gel Column Crude_Product_In->Column_Packing Loading Load Crude Product Column_Packing->Loading Elution Elute with Hexanes/EtOAc Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Concentration_Chrom Concentration Combine_Fractions->Concentration_Chrom Dissolution Dissolve in hot EtOAc Concentration_Chrom->Dissolution Crystallization Add Hexanes, Cool Dissolution->Crystallization Filtration Filter Crystals Crystallization->Filtration Drying Dry under Vacuum Filtration->Drying Pure_Product Pure (S)-(+)-1-Fmoc-3- hydroxypyrrolidine Drying->Pure_Product

Caption: Purification workflow for this compound.

References

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a qualitative solubility profile based on the general characteristics of Fmoc-protected amino alcohols, alongside a detailed experimental protocol for determining precise solubility.

Introduction to this compound

This compound is a chiral building block commonly utilized in organic synthesis, particularly in the construction of complex molecules and peptidomimetics for drug discovery. Its structure, featuring a polar hydroxyl group, a secondary amine protected by the bulky, nonpolar fluorenylmethoxycarbonyl (Fmoc) group, and a pyrrolidine ring, results in a molecule with moderate polarity. This structural composition is a key determinant of its solubility in different solvents. Understanding its solubility is critical for various applications, including reaction condition optimization, purification, and formulation.

Qualitative and Estimated Solubility Data

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents at ambient temperature.

SolventSolvent TypeExpected SolubilityRationale
Dichloromethane (DCM)HalogenatedHighOften used in peptide synthesis with Fmoc-protected compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighA standard solvent for solid-phase peptide synthesis, known to dissolve most Fmoc-amino acids well.[1]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighSimilar to DMF, it is an excellent solvent for Fmoc-protected amino acids.[1]
Acetonitrile (ACN)Polar AproticModerateGenerally a good solvent for polar organic molecules.
AcetonePolar AproticModerateExpected to have reasonable solvating power for this compound.
Ethyl Acetate (EtOAc)Moderately PolarModerate to LowLess polar than other aprotic solvents, may have limited capacity.
IsopropanolPolar ProticModerate to LowThe hydroxyl group can interact, but the overall polarity is lower than methanol or ethanol.
EthanolPolar ProticModerate to LowThe presence of the hydroxyl group allows for some interaction.
MethanolPolar ProticModerateBeing the most polar alcohol, it is expected to be a better solvent than ethanol or isopropanol.
TolueneNonpolarLowThe nonpolar nature of toluene is unlikely to effectively solvate the polar functionalities of the molecule.
WaterPolar ProticVery LowThe large, hydrophobic Fmoc group significantly reduces solubility in water.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details a gravimetric method for determining the solubility of this compound in a given solvent.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Experimental Procedure: Gravimetric Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Determination of Solute Mass:

    • Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

    • Determine the solubility in g/L or mol/L using the mass of the solute and the volume of the filtrate analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

G start Start: Weigh Solute and Solvent prep Prepare Supersaturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate (e.g., 24-48h with agitation at constant T) prep->equilibrate settle Sedimentation (Allow undissolved solid to settle) equilibrate->settle separate Separate Supernatant (Pipette and filter) settle->separate measure Measure Filtrate Volume separate->measure evaporate Evaporate Solvent measure->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/L or mol/L) weigh->calculate end End: Solubility Data calculate->end

References

A Technical Guide to the NMR and Mass Spectrometry Analysis of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the chiral building block, (S)-(+)-1-Fmoc-3-hydroxypyrrolidine. Detailed experimental protocols for obtaining this data are also presented, targeting researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound. The NMR data is based on analogous compounds, specifically considering the influence of the Fmoc protecting group and the pyrrolidine ring structure.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78d2HFmoc Ar-H
7.60d2HFmoc Ar-H
7.41t2HFmoc Ar-H
7.32t2HFmoc Ar-H
4.50 - 4.20m4HFmoc-CH, Fmoc-CH₂, Pyrrolidine-CH-OH
3.70 - 3.40m4HPyrrolidine-CH₂
2.10 - 1.90m2HPyrrolidine-CH₂
1.80 (approx.)br s1HOH

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
155.0Fmoc C=O
143.9Fmoc Ar-C (quaternary)
141.4Fmoc Ar-C (quaternary)
127.8Fmoc Ar-CH
127.1Fmoc Ar-CH
125.1Fmoc Ar-CH
120.0Fmoc Ar-CH
70.0 (approx.)Pyrrolidine-CH-OH
67.5Fmoc-CH₂
55.0 (approx.)Pyrrolidine-CH₂
47.3Fmoc-CH
45.0 (approx.)Pyrrolidine-CH₂
32.0 (approx.)Pyrrolidine-CH₂

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion TypeChemical FormulaCalculated m/zNotes
[M+H]⁺[C₂₀H₂₁NO₃ + H]⁺324.1594Protonated Molecule
[M+Na]⁺[C₂₀H₂₁NO₃ + Na]⁺346.1414Sodium Adduct
[M+K]⁺[C₂₀H₂₁NO₃ + K]⁺362.1153Potassium Adduct

Experimental Protocols

Detailed methodologies for acquiring the NMR and mass spectrometry data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[1] The use of a high-field spectrometer, such as a 500 MHz instrument, is recommended for achieving optimal signal dispersion.[1][2]

  • ¹H NMR Spectroscopy: The spectrum is typically acquired at room temperature. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak of chloroform at 7.26 ppm.[1] Data is presented with the following format: chemical shift (multiplicity, coupling constant(s), integration). Standard multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.[1]

2.2 Electrospray Ionization Mass Spectrometry (ESI-MS)

For ESI-MS analysis, the sample should be free of non-volatile salts and buffers, such as phosphates, as these can suppress ionization and contaminate the instrument.[3][4]

  • Sample Preparation: A stock solution of the compound is prepared by dissolving it in an organic solvent like methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[5] This stock solution is then further diluted to a final concentration of about 10 µg/mL with a solvent mixture typically consisting of 50% water and 50% organic solvent (e.g., acetonitrile), with the addition of 0.1% formic acid to promote protonation.[5] The use of trifluoroacetic acid (TFA) should be avoided for low concentration samples as it can cause ion suppression.[6] The final solution must be free of any precipitates.[5]

  • Data Acquisition: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, in positive ion mode.[7] This allows for the detection of the protonated molecule [M+H]⁺ and other common adducts like [M+Na]⁺ and [M+K]⁺, providing accurate mass measurements for elemental composition confirmation.[8]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation sample This compound dissolve_nmr Dissolve in CDCl3 sample->dissolve_nmr ~5-10 mg dissolve_ms Dissolve and Dilute for MS sample->dissolve_ms ~1 mg, then dilute nmr_acq NMR Spectrometer (¹H and ¹³C Acquisition) dissolve_nmr->nmr_acq ms_acq ESI-MS Spectrometer (HRMS Acquisition) dissolve_ms->ms_acq nmr_proc Process NMR Data (Chemical Shifts, Multiplicity) nmr_acq->nmr_proc ms_proc Process MS Data (m/z, Isotopic Pattern) ms_acq->ms_proc structure_confirm Structural Confirmation nmr_proc->structure_confirm ms_proc->structure_confirm

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Safety and Handling of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, compiled from data on structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. Therefore, the information presented herein is based on an extrapolation of data from similar chemical entities, including the pyrrolidine ring system and Fmoc-protected amino acids. All laboratory personnel should handle this compound with care, assuming it may possess hazards similar to its structural analogs, and should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound is a chiral building block commonly utilized in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is standard in solid-phase peptide synthesis, and a hydroxypyrrolidine moiety.[1][2] Understanding the safety and handling of this compound is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, based on data from related compounds such as (S)-3-hydroxypyrrolidine and other Fmoc-derivatives, the following hazards should be anticipated:

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4][5][6][7]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][7][8]

GHS Hazard Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[4][5][7][8]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6][8]

  • P264: Wash skin thoroughly after handling.[4][6]

  • P271: Use only outdoors or in a well-ventilated area.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

  • P405: Store locked up.[4][8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally related compounds. These values should be considered as estimates for this compound.

Property(S)-3-HydroxypyrrolidinePyrrolidine1-Boc-3-pyrrolidinolThis compound (Predicted)
Molecular Formula C4H9NO[8][9]C4H9NC9H17NO3[10]C19H19NO3
Molecular Weight 87.12 g/mol [5][8]71.12 g/mol 187.24 g/mol [10]309.36 g/mol
Appearance Light yellow, clear, viscous liquid[8]Colorless to yellow liquid-White to off-white solid
Melting Point 15 °C[8][9]-63 °C-No data available
Boiling Point 108-110 °C (8 mmHg)[8][9]87-88 °C-No data available
Density 1.078 g/mL at 20 °C[8][9]0.852 g/cm3 at 25 °C-No data available
Solubility in Water Fully miscible[9]Miscible-Limited solubility expected
Flash Point 109.0 °C (closed cup)[8]3 °C-No data available

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Avoid inhalation of dust or vapors.[8]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Wash hands thoroughly after handling.[4][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][8]

  • Keep the container tightly closed.[4][6][8]

  • Recommended storage temperature is 2-8 °C.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][8]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[8]

Personal Protective Equipment (PPE)

A generalized workflow for handling this compound in a research setting is outlined below, emphasizing the necessary PPE at each stage.

PPE_Workflow prep Weighing and Solution Preparation reaction Running Reaction prep->reaction workup Extraction, Chromatography, etc. reaction->workup cleanup Waste Disposal and Glassware Cleaning workup->cleanup lab_coat Lab Coat gloves Nitrile Gloves goggles Safety Goggles fume_hood Fume Hood

Caption: General laboratory workflow with required PPE.

Experimental Protocols

While specific experimental protocols for this compound were not found, its primary application is in solid-phase peptide synthesis (SPPS). A general workflow for the incorporation of an Fmoc-protected amino acid in SPPS is provided below.

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis:

  • Resin Swelling: Swell the solid support resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and by-products.

  • Amino Acid Coupling:

    • Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base (e.g., DIPEA) to the solution.

    • Add the activated amino acid solution to the deprotected resin and allow it to react.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, remove the N-terminal Fmoc group and cleave the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No

Caption: Simplified workflow for Solid-Phase Peptide Synthesis.

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological properties of related compounds have not been thoroughly investigated.[8] Based on the anticipated GHS classification, it is presumed to be harmful if swallowed or inhaled. No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[8][12]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not allow the product to enter drains.[11]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical supplement this information with their own risk assessments and adhere to the safety protocols established by their institution.

References

A Technical Guide to (S)-(+)-1-Fmoc-3-hydroxypyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine (CAS No. 215178-38-4) is a chiral building block of significant interest in the fields of medicinal chemistry and drug discovery. Its rigid pyrrolidine core, combined with the strategic placement of a hydroxyl group and the Fmoc-protecting group, makes it a valuable component in the synthesis of complex peptides and small molecule therapeutics. This guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental protocols.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes the offerings from several prominent vendors, highlighting available purities and quantities to facilitate direct comparison and procurement.

SupplierPurityAvailable Quantities
Pure Chemistry Scientific Inc.95%1g
Alchem Pharmtech, Inc.>97%1g, 10g, 100g, 1kg
Aladdin Scientific95%250mg, 1g, 5g, Bulk
AbacipharmTech95%5g
A.J. ChemicalsInformation not readily availableInformation not readily available
Combi-Blocks Inc.Information not readily availableInformation not readily available

Core Applications and Logical Workflow

This compound is primarily utilized as a constrained amino acid analog in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid can impart unique conformational properties to peptides, potentially enhancing their biological activity, receptor selectivity, and enzymatic stability. The pyrrolidine ring introduces a degree of rigidity into the peptide backbone, which can be advantageous for mimicking or stabilizing specific secondary structures required for biological recognition.

The general workflow for utilizing this compound in drug discovery involves its incorporation into a peptide or small molecule, followed by purification and biological evaluation.

logical_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start (S)-(+)-1-Fmoc-3- hydroxypyrrolidine SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Bioassay Biological Assay (e.g., Binding, Functional) Purification->Bioassay Data Data Analysis Bioassay->Data Candidate Lead Candidate Data->Candidate

Conceptual workflow for the use of this compound in drug discovery.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for this compound is dependent on the target peptide sequence, the following represents a generalized and widely applicable methodology for Fmoc-based solid-phase peptide synthesis. This protocol can be adapted for the incorporation of this compound.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: The solid support resin is swelled in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treatment with a 20% solution of piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is pre-activated with a coupling reagent and a base (e.g., HBTU and DIEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate coupling. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow Start Start with Resin Support Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Fmoc-AA (e.g., this compound) + Coupling Reagents Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final Cycle Cleave 4. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 5. Precipitation & Purification (Ether & HPLC) Cleave->Purify End Purified Peptide Purify->End

A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Concluding Remarks for the Research Professional

This compound serves as a critical and versatile building block for the synthesis of novel peptides and peptidomimetics. Its commercial availability from multiple suppliers allows for its ready integration into drug discovery pipelines. The established protocols for Fmoc-based solid-phase peptide synthesis provide a robust framework for the incorporation of this constrained amino acid analog, enabling the exploration of new chemical space and the development of next-generation therapeutics. Researchers are encouraged to consult the technical data sheets from their chosen supplier for specific handling and storage recommendations.

A Technical Guide to the Stereoselective Synthesis of Chiral 3-Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-hydroxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its rigid, five-membered ring system, combined with the stereogenic center bearing a hydroxyl group, provides a valuable platform for developing potent and selective therapeutic agents. The precise control of stereochemistry at the C-3 position is often crucial for biological activity. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of these valuable chiral building blocks, complete with experimental protocols, quantitative data, and visual workflows to aid in the design and execution of synthetic routes.

Core Synthetic Strategies

The stereoselective synthesis of chiral 3-hydroxypyrrolidine derivatives can be broadly categorized into three main approaches: synthesis from the chiral pool, catalytic asymmetric synthesis, and diastereoselective synthesis. The choice of strategy often depends on the availability of starting materials, the desired stereoisomer, and the scalability of the process.

Synthesis from the Chiral Pool

Utilizing readily available, enantiopure starting materials from nature—the "chiral pool"—is a common and efficient strategy.[1] Key starting materials for the synthesis of chiral 3-hydroxypyrrolidines include amino acids and malic acid.

(S)- or (R)-proline and their derivatives are excellent precursors. For instance, (2S,4R)-4-hydroxyproline can be converted to various pyrrolidine derivatives.[2] The synthesis of drugs like Ertapenem and Meropenem has been carried out using (2S,4R)-4-hydroxypyrrolidine carboxylic acid.[3]

Both (S)- and (R)-malic acid are inexpensive and versatile starting materials. The synthesis of (S)-3-hydroxypyrrolidinone from (S)-malic acid has been reported.[4] A common approach involves the condensation of a malic acid derivative with an amine, followed by reduction. For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid by condensation with benzylamine and subsequent reduction.[5]

dot

Chiral_Pool_Synthesis cluster_amino_acid From Amino Acids cluster_malic_acid From Malic Acid proline Chiral Proline Derivatives (e.g., 4-hydroxyproline) drug_precursor Drug Precursors (e.g., Ertapenem, Meropenem) proline->drug_precursor Multi-step conversion malic_acid (S)- or (R)-Malic Acid intermediate N-benzyl-3-hydroxypyrrolidine malic_acid->intermediate Condensation with benzylamine & reduction

Caption: Chiral pool strategies for 3-hydroxypyrrolidine synthesis.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an elegant way to generate chirality from achiral or racemic starting materials. These methods are often highly efficient, requiring only a small amount of a chiral catalyst.

The enantioselective reduction of a prochiral N-protected-pyrrolidin-3-one is a direct approach to chiral 3-hydroxypyrrolidines. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze the enantioselective formation of 5-hydroxypyrrolidine derivatives through tandem reactions.[6] For example, the reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, catalyzed by a chiral pyrrolidine derivative, can produce highly enantioenriched 5-hydroxypyrrolidines.[6]

dot

Catalytic_Asymmetric_Synthesis cluster_reduction Asymmetric Reduction cluster_organocatalysis Organocatalytic Tandem Reaction pyrrolidinone N-Protected-pyrrolidin-3-one (Prochiral) catalyst Chiral Catalyst + Reducing Agent pyrrolidinone->catalyst chiral_hydroxypyrrolidine Chiral 3-Hydroxypyrrolidine catalyst->chiral_hydroxypyrrolidine start_materials 2-Acylaminomalonate + α,β-Unsaturated Aldehyde organocatalyst Chiral Amine Catalyst start_materials->organocatalyst hydroxypyrrolidine_product Enantioenriched 5-Hydroxypyrrolidine Derivative organocatalyst->hydroxypyrrolidine_product

Caption: Catalytic asymmetric routes to chiral hydroxypyrrolidines.

Diastereoselective Synthesis

Diastereoselective methods involve the conversion of a starting material that already contains a stereocenter, guiding the formation of a new stereocenter. A common strategy is the diastereoselective reduction of a chiral 3-hydroxypyrrolidin-2-one. The existing stereocenter at C-3 directs the approach of the reducing agent to the carbonyl group, leading to the formation of a specific diastereomer of the corresponding 2,3-disubstituted pyrrolidine.

Quantitative Data Summary

The following tables summarize representative quantitative data for various stereoselective syntheses of chiral 3-hydroxypyrrolidine derivatives.

Table 1: Synthesis from the Chiral Pool

Starting MaterialProductYield (%)Stereochemical PurityReference
(S)-Malic acid(S)-N-Benzyl-3-hydroxypyrrolidine87>99% ee[5]
(R)-Malic acid(R)-3-Hydroxypyrrolidine81>99% ee[5]
4-Amino-(S)-2-hydroxybutyric acid(S)-3-HydroxypyrrolidineHighOptically & Chemically Pure[7]

Table 2: Catalytic Asymmetric Synthesis

SubstrateCatalyst/MethodProductYield (%)ee (%)Reference
2-Acetylaminomalonate and CinnamaldehydeChiral Pyrrolidine 75-Hydroxy-3-phenylpyrrolidine derivative67-7790-99[6]
N-Boc Pyrrolidines-BuLi / (-)-sparteine2-Substituted N-Boc Pyrrolidine-High[8]
2-HexenalOxynitrilase(R)-cyanohydrin->99[9]

Table 3: Diastereoselective Synthesis

Starting MaterialReagent/MethodProductYield (%)drReference
N-benzyl (S)-3-hydroxypyrrolidin-2-oneReductive cyanation(2S,3S)-3-hydroxyproline--[4]

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Benzyl-3-hydroxypyrrolidine from (R)-Malic Acid[5]
  • Esterification: A solution of (R)-malic acid in methanol is treated with a catalytic amount of sulfuric acid and refluxed to afford dimethyl (R)-malate.

  • Amidation: The dimethyl (R)-malate is then reacted with excess benzylamine at elevated temperature to yield (R)-N-benzyl-3-hydroxysuccinimide.

  • Reduction: The succinimide is reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous etheral solvent (e.g., THF, diethyl ether) at 0 °C to room temperature.

  • Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to yield (R)-N-benzyl-3-hydroxypyrrolidine (87% yield).

Protocol 2: Organocatalytic Enantioselective Synthesis of a 5-Hydroxypyrrolidine Derivative[6]
  • Reaction Setup: To a stirred solution of an α,β-unsaturated aldehyde (2.0 equiv) in methanol at 20 °C, add the chiral amine catalyst 7 (0.2 equiv) and diethyl (N-acetylamino)malonate (1.0 equiv).

  • Reaction Execution: Stir the reaction mixture at 20 °C for 144 hours.

  • Purification: The crude reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the corresponding 5-hydroxypyrrolidine derivative (67-77% yield, 90-99% ee).

Experimental_Workflow_Organocatalysis start Start: - α,β-Unsaturated aldehyde - Diethyl (N-acetylamino)malonate - Chiral amine catalyst 7 - Methanol stir Stir at 20 °C for 144 h start->stir purify Purification: Direct loading onto silica gel column Flash chromatography stir->purify product Product: Enantioenriched 5-Hydroxypyrrolidine (67-77% yield, 90-99% ee) purify->product

Caption: Decision tree for selecting a synthetic strategy.

Conclusion

The stereoselective synthesis of chiral 3-hydroxypyrrolidine derivatives is a well-developed field with a variety of robust and efficient methods. The choice between chiral pool synthesis, catalytic asymmetric approaches, and diastereoselective strategies allows for flexibility in accessing a wide range of these valuable building blocks. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and implementation of synthetic routes to these important molecules in drug discovery and development.

References

The Chemical Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2][] This technical guide provides a comprehensive overview of the chemical properties of Fmoc-protected amino acids, their application in SPPS, detailed experimental protocols, and quantitative data to support researchers in peptide chemistry and drug development.

Core Chemical Properties of Fmoc-Protected Amino Acids

The utility of the Fmoc group in peptide synthesis is founded on a set of key chemical characteristics that enable a robust and versatile synthetic methodology.

Base Lability and Acid Stability: The most defining characteristic of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine, while remaining stable under acidic conditions.[1][4] This property is fundamental to the orthogonal protection strategy in Fmoc-SPPS, allowing the temporary Nα-Fmoc protection to be removed at each cycle without disturbing the acid-labile protecting groups on the amino acid side chains or the resin linker.[2][]

Orthogonal Protection Strategy: The differential lability of the base-labile Fmoc group and the acid-labile side-chain protecting groups is the foundation of modern SPPS.[2] This orthogonality permits the selective deprotection of the α-amino group for peptide chain elongation, while the side chains stay protected until the final cleavage from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[][5]

UV-Monitoring: The fluorenyl moiety of the Fmoc group has a strong ultraviolet (UV) absorbance around 300 nm.[2] This intrinsic property can be harnessed for real-time, non-invasive monitoring of the completeness of both deprotection and coupling steps during automated peptide synthesis.

Enhanced Solubility: Fmoc-protected amino acids generally show good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which is crucial for ensuring efficient and complete coupling reactions.[1][6] However, some derivatives, particularly those with bulky side chains or unprotected polar groups like Fmoc-Asn-OH and Fmoc-Gln-OH, can exhibit poor solubility.

Data Presentation: Physicochemical and Reaction Properties

For reproducible and optimized peptide synthesis, a quantitative understanding of the properties of Fmoc-amino acids is essential. The following tables summarize key physicochemical and kinetic data.

Table 1: Physicochemical Properties of Selected Fmoc-Amino Acids
Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)General Solubility
Fmoc-Gly-OH297.31175-176Soluble in DMF
Fmoc-Ala-OH311.34144-146Soluble in DMF, NMP
Fmoc-Val-OH339.39143-145Soluble in DMF, NMP
Fmoc-Leu-OH353.42132-134Soluble in DMF, NMP
Fmoc-Ile-OH353.42115-117Soluble in DMF, NMP
Fmoc-Phe-OH387.44183-185Soluble in DMF, NMP
Fmoc-Trp(Boc)-OH526.59130-140Soluble in DMF
Fmoc-Ser(tBu)-OH383.45128-132Soluble in DMF, NMP
Fmoc-Thr(tBu)-OH397.48135-140Soluble in DMF, NMP
Fmoc-Tyr(tBu)-OH459.55148-152Soluble in DMF, NMP
Fmoc-Asn(Trt)-OH596.69170-175Soluble in DMF
Fmoc-Gln(Trt)-OH610.72180-185Soluble in DMF
Fmoc-Asp(OtBu)-OH411.46145-148Soluble in DMF, NMP
Fmoc-Glu(OtBu)-OH425.49108-112Soluble in DMF, NMP
Fmoc-Lys(Boc)-OH468.55115-120Soluble in DMF
Fmoc-Arg(Pbf)-OH648.78130-135Soluble in DMF, NMP
Fmoc-His(Trt)-OH619.72155-160Soluble in DMF
Fmoc-Cys(Trt)-OH585.72168-172Soluble in DMF
Fmoc-Met-OH371.45128-132Soluble in DMF, NMP
Fmoc-Pro-OH337.37114-116Soluble in DMF, NMP

Note: Solubility is a qualitative measure and can be affected by solvent purity and temperature. For challenging cases, co-solvents like DMSO or gentle warming may be employed to aid dissolution.

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS and Their Lability
Amino AcidSide-Chain Protecting GroupChemical NameCleavage Condition
ArgPbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylHigh % TFA
Asn, GlnTrtTritylHigh % TFA
Asp, GluOtButert-Butyl esterHigh % TFA
CysTrt, Acm, tBuTrityl, Acetamidomethyl, tert-ButylTrt: High % TFA; Acm: Iodine; tBu: HF
HisTrtTritylHigh % TFA
LysBoctert-ButoxycarbonylHigh % TFA
Ser, Thr, TyrtButert-Butyl etherHigh % TFA
TrpBoctert-ButoxycarbonylHigh % TFA

Key Chemical Processes and Mechanisms

Fmoc Protection of Amino Acids

The synthesis of Fmoc-amino acids is typically achieved by reacting a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7]

Fmoc_Protection AA Amino Acid (H₂N-CHR-COOH) inv1 AA->inv1 Fmoc_OSu Fmoc-OSu Fmoc_OSu->inv1 Base Base (e.g., NaHCO₃) inv2 Base->inv2 Fmoc_AA Fmoc-Amino Acid NHS N-Hydroxysuccinimide inv1->inv2 Reaction inv2->Fmoc_AA inv2->NHS Byproduct

Caption: General workflow for the Fmoc protection of an amino acid.

Fmoc Deprotection: The E1cB Mechanism

The removal of the Fmoc group is its most defining feature and proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. The resulting carbanion is stabilized by the aromatic system and undergoes elimination, cleaving the C-O bond to form dibenzofulvene (DBF) and a carbamic acid, which spontaneously decarboxylates to release the free amine of the peptide chain. The liberated DBF is scavenged by piperidine to form a stable adduct.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Piperidine1 Piperidine Piperidine1->Intermediate1 Elimination β-Elimination Intermediate1->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Carbamic_Acid Carbamic Acid Elimination->Carbamic_Acid Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging Free_Amine H₂N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Piperidine2 Piperidine Piperidine2->Adduct

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

The SPPS Cycle: A Step-by-Step Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Cycle Start Start Resin with N-terminal Fmoc group (Fmoc-AA-Resin) Deprotection 1. Deprotection Treat with 20% Piperidine in DMF Remove Fmoc group Start->Deprotection Wash1 2. Washing | Wash with DMF | Remove piperidine and DBF-adduct Deprotection->Wash1 Coupling 3. Coupling Add activated Fmoc-AA-OH (e.g., with HATU/DIPEA in DMF) Wash1->Coupling Wash2 4. Washing | Wash with DMF | Remove excess reagents Coupling->Wash2 Check Repeat for next amino acid? Wash2->Check Check->Deprotection Yes End Final Deprotection & Cleavage Check->End No

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

Protocol for Synthesis of Fmoc-Amino Acids

This protocol describes a general procedure for the N-Fmoc protection of an amino acid using Fmoc-OSu.[7]

  • Dissolution: Suspend the free amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2-3 equivalents) to the suspension and stir until the amino acid is fully dissolved. The solution should be basic.

  • Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.05 equivalents) in dioxane and add it dropwise to the amino acid solution while stirring vigorously.

  • Reaction: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-amino acid should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[7]

Protocol for Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide.[8]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-3 minutes.

  • Solvent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol for Amino Acid Coupling using HATU

This protocol describes a common and efficient method for peptide bond formation using HATU as the coupling reagent.[9]

  • Amino Acid Preparation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin from the previous step.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction.[10]

  • Washing: Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol for the Kaiser Test (Qualitative)

The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines.[10][11]

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Sample Preparation: After the deprotection/wash or coupling/wash step, take a small sample of resin beads (approx. 5-10 mg).

  • Reaction: Add 2-3 drops of each Kaiser test reagent to the beads in a small glass test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[11][12]

  • Observation:

    • Positive Result (Free Amine Present): Intense blue color on the beads and/or in the solution. This is expected after a successful deprotection step.

    • Negative Result (No Free Amine): Yellow or colorless beads and solution. This is expected after a successful coupling reaction.

Protocol for Final Cleavage and Peptide Purification

This workflow outlines the final steps to release the peptide from the resin and purify it.

Cleavage_Purification Start Start | Fully Assembled Peptide-Resin Wash_Dry 1. Wash and Dry Resin (DCM, then dry under vacuum) Start->Wash_Dry Cleavage 2. Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) 2-3 hours Wash_Dry->Cleavage Filter 3. Filter Resin Collect filtrate containing peptide Cleavage->Filter Precipitate 4. Precipitate in Cold Ether Collect peptide by centrifugation Filter->Precipitate Purify 5. Purification RP-HPLC Precipitate->Purify Analyze 6. Analysis LC-MS Purify->Analyze Lyophilize 7. Lyophilization Obtain pure peptide powder Analyze->Lyophilize

Caption: Workflow for the final cleavage, purification, and analysis of the synthetic peptide.

  • Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.

  • Cleavage: Prepare an appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol for peptides with sensitive residues).[8] Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin) and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether once more. Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical RP-HPLC and confirm identity using mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[15]

Conclusion

The chemical properties of Fmoc-protected amino acids provide a robust and versatile foundation for modern peptide synthesis. A thorough understanding of their stability, reactivity, and the mechanisms of protection and deprotection is critical for researchers, scientists, and drug development professionals. By leveraging the quantitative data and detailed protocols presented in this guide, practitioners can optimize synthesis strategies, troubleshoot potential issues, and ultimately achieve the high-purity peptides required for advanced research and therapeutic applications.

References

The Pyrrolidine Ring: A Linchpin in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The unique cyclic structure of the pyrrolidine ring, characteristic of the amino acid proline and its derivatives, imparts profound and often determinative influences on the structure, function, and therapeutic potential of peptides. This technical guide provides an in-depth exploration of the multifaceted roles of the pyrrolidine ring, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. We will delve into the conformational constraints imposed by this five-membered ring, its impact on secondary structure, the critical phenomenon of cis-trans isomerization, and its exploitation in the design of novel therapeutics.

Structural Impact of the Pyrrolidine Ring

The incorporation of a pyrrolidine ring into a peptide backbone introduces significant conformational rigidity compared to its acyclic amino acid counterparts. This rigidity stems from the cyclic nature of the side chain, which restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -75°. This constraint has far-reaching consequences for the local and global structure of peptides.

Pyrrolidine Ring Pucker

The non-planar pyrrolidine ring can adopt various puckered conformations, most commonly described as "endo" or "exo" depending on the displacement of the Cγ carbon relative to the plane of the other ring atoms. The two predominant pucker modes are Cγ-endo (DOWN) and Cγ-exo (UP). The puckering preference is influenced by the stereochemistry of substituents on the ring and the cis or trans conformation of the preceding peptide bond. In cis prolyl bonds, the endo ring pucker is the predominant conformation. For trans prolyl bonds, an exo pucker is more common in compact conformations like α-helices, while the endo pucker is observed in more extended structures.[1][2]

Table 1: Thermodynamic Parameters of Proline Ring Pucker

ParameterValueConditionsReference
Activation Barrier (Interconversion)2–5 kcal mol⁻¹Room Temperature[1]
Cis-Trans Isomerization of the Peptidyl-Prolyl Bond

Unlike most other peptide bonds, which strongly favor the trans conformation, the peptidyl-prolyl bond can readily adopt both cis and trans isomers. The energy difference between these two states is small, leading to a significant population of the cis isomer. The isomerization process is slow, with a high activation energy barrier, and can be a rate-limiting step in protein folding.

Table 2: Energetics of Proline Cis-Trans Isomerization

ParameterValueConditionsReference
Activation Energy Barrier~20 kcal/molUncatalyzed[1][3]
Rate of Interconversion (kcis → trans)2.5 × 10⁻³ s⁻¹H-Ala-Pro-OH, 25°C[4][5]

Influence on Peptide Secondary Structure

The conformational constraints imposed by the pyrrolidine ring make proline a potent modulator of peptide secondary structure. It is often referred to as a "helix breaker" due to its inability to form the hydrogen bonds required to stabilize α-helices and β-sheets. However, it is a key component in the formation of other structural motifs.

Polyproline Helices (PPI and PPII)

Sequences rich in proline can adopt unique helical structures known as polyproline helices.

  • Polyproline I (PPI) Helix: A right-handed helix with all cis peptide bonds. It is a more compact structure.

  • Polyproline II (PPII) Helix: A left-handed helix with all trans peptide bonds. It is a more extended structure and is prevalent in many biologically important protein-protein interactions.[6][7]

Table 3: Structural Parameters of Polyproline Helices

Helix TypeHandednessPeptide BondDihedral Angles (φ, ψ)Residues per TurnRise per Residue
PPIRightcis~ (-75°, 160°)~3.3~1.9 Å
PPIILefttrans~ (-75°, 150°)3.0~3.1 Å
β-Turns

Proline is frequently found in β-turns, which are sharp reversals in the direction of the polypeptide chain. The fixed φ angle of proline helps to stabilize the tight turn geometry, particularly in type I and type II β-turns.

Biological Functions of Proline-Rich Motifs

Proline-rich motifs (PRMs) are common in eukaryotic proteins and serve as recognition sites for a variety of protein domains. These interactions are crucial for the assembly of signaling complexes and the regulation of numerous cellular processes.

SH3 Domain Interactions

Src Homology 3 (SH3) domains are well-characterized protein modules that bind to PRMs, typically containing a PxxP core motif. These interactions are fundamental in signal transduction pathways, including those involved in cell growth, differentiation, and cytoskeletal organization. The binding of an SH3 domain to a proline-rich sequence often induces a PPII helical conformation in the peptide.[8][9][10]

SH3_Signaling_Pathway SH3 Domain-Mediated Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adaptor) RTK->Grb2 pY binding (SH2 domain) Sos Sos (GEF) Grb2->Sos Pro-rich binding (SH3 domain) Ras Ras (GTPase) Sos->Ras Activates Raf Raf (Kinase) Ras->Raf Activates MEK MEK (Kinase) Raf->MEK Phosphorylates ERK ERK (Kinase) MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates

SH3 domain-mediated signal transduction cascade.

Experimental Protocols

The study of peptides containing pyrrolidine rings relies on a variety of biophysical and synthetic techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Proline-Containing Peptides

This protocol outlines the manual synthesis of a generic proline-containing peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Solid-Phase Peptide Synthesis Workflow start Start swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Kaiser Test wash1->couple wash2 Wash (DMF, DCM) couple->wash2 elongate Repeat for each AA wash2->elongate elongate->deprotect Next AA final_deprotect 4. Final Fmoc Deprotection elongate->final_deprotect Final AA cleave 5. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 6. Precipitation (Cold Ether) cleave->precipitate purify 7. Purification (RP-HPLC) precipitate->purify end End purify->end

Workflow for Solid-Phase Peptide Synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Cis-Trans Isomerization

NMR is a powerful technique to study the kinetics and thermodynamics of proline cis-trans isomerization.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

  • Add a chemical shift reference standard (e.g., DSS or TSP).

Data Acquisition:

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to observe the overall complexity of the sample. The presence of two sets of signals for residues adjacent to proline is indicative of cis-trans isomerization.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to assign the spin systems of individual amino acid residues for both the cis and trans isomers.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to obtain sequential assignments and to observe characteristic cross-peaks that differentiate cis and trans isomers. A strong αH(i) - αH(i-1) NOE is characteristic of a cis X-Pro bond.

  • Exchange Spectroscopy (EXSY): To measure the rate of isomerization, acquire a series of 2D EXSY spectra with varying mixing times. The appearance of cross-peaks between the signals of the cis and trans isomers allows for the quantification of the exchange rate.

Data Analysis:

  • Integrate the well-resolved signals corresponding to the cis and trans isomers in the 1D or 2D spectra to determine their relative populations and the equilibrium constant (Keq).

  • Analyze the build-up of cross-peak intensities in the EXSY spectra as a function of mixing time to determine the rate constants for the cis to trans and trans to cis isomerization.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Ensure the sample is free of aggregates by centrifugation or filtration.

Data Acquisition:

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range (typically 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Blank Measurement: Record a spectrum of the buffer alone in the same cuvette to be used for the sample.

  • Sample Measurement: Record the CD spectrum of the peptide sample.

  • Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

    • mdeg is the measured ellipticity

    • c is the molar concentration of the peptide

    • l is the pathlength of the cuvette in cm

    • n is the number of amino acid residues

Data Interpretation:

  • α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 and 222 nm.

  • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

  • Polyproline II (PPII) helix: Exhibits a strong negative band around 206 nm and a weak positive band around 228 nm.

  • Random Coil: Displays a strong negative band around 198 nm.

The Pyrrolidine Ring in Drug Design

The unique structural features of the pyrrolidine ring have made it a valuable scaffold in drug design.[11][12][13] The conformational constraint it provides can pre-organize a peptide or peptidomimetic into a bioactive conformation, leading to enhanced binding affinity and selectivity for a target receptor or enzyme. Furthermore, the introduction of proline and its analogs can improve the metabolic stability of peptide-based drugs by making them more resistant to proteolytic degradation. The synthesis of peptides with modified pyrrolidine rings, such as hydroxyproline, allows for the fine-tuning of their structural and functional properties.[14][15][16][17]

Conclusion

The pyrrolidine ring is a powerful determinant of peptide structure and function. Its conformational rigidity, propensity to induce specific secondary structures, and the unique phenomenon of cis-trans isomerization provide a rich molecular vocabulary that nature has exploited for a vast array of biological processes. For researchers and drug developers, a deep understanding of the principles outlined in this guide is essential for the rational design of novel peptides and peptidomimetics with tailored properties and therapeutic potential. The continued exploration of the subtle yet profound effects of the pyrrolidine ring promises to unlock new avenues for scientific discovery and the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine, an analog of proline, is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of conformational constraints and potential hydrogen bonding sites within a peptide sequence. The incorporation of this non-standard amino acid can influence the secondary structure of peptides, enhance metabolic stability, and modulate biological activity, making it a point of interest for drug discovery and development. These application notes provide a comprehensive guide to the utilization of this compound in Fmoc-based SPPS, including detailed protocols and expected outcomes.

Data Presentation

While specific quantitative data for the coupling efficiency and final yield of peptides incorporating this compound is not extensively available in published literature, the following tables provide representative data based on the typical performance of similar proline and hydroxyproline derivatives in Fmoc-SPPS. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

Table 1: Representative Coupling Efficiency

Coupling ReagentActivation TimeCoupling TimeExpected Coupling Efficiency (%)
HBTU/HOBt/DIPEA2-5 min1-2 h> 99
HATU/HOAt/DIPEA2-5 min1-2 h> 99
DIC/HOBt5-10 min2-4 h98-99

Table 2: Representative Overall Yield and Purity of a Model Peptide

Model Peptide SequenceResinCleavage CocktailCrude Yield (%)Purity after HPLC (%)
Ac-Tyr-Gly-Gly-Phe-X -Leu-NH₂ (X = (S)-3-hydroxypyrrolidine)Rink AmideTFA/TIS/H₂O (95:2.5:2.5)70-80> 95

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Resin Preparation
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours at room temperature.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Coupling of this compound
  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Drain the DMF from the deprotected resin.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

Capping (Optional)

If the ninhydrin test indicates incomplete coupling after a second coupling attempt, any unreacted amino groups should be capped to prevent the formation of deletion sequences.

  • Wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3 x 1 min).

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or acetylated if desired), wash the peptide-resin with dichloromethane (DCM) (5 x 1 min) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is Reagent K: Trifluoroacetic acid (TFA)/Thioanisole/Ethanedithiol (EDT)/Phenol/Water (82.5:5:2.5:5:5).

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin from the cleaved peptide solution.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthetic Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell in DMF Resin->Swell 1-2 h Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (e.g., Reagent K) Wash2->Cleavage After Final Cycle Purification RP-HPLC Purification Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism Fmoc_Hyp This compound COOH Activated_Ester Activated Ester O-Bt Fmoc_Hyp->Activated_Ester Activation Activator Coupling Reagent (e.g., HBTU/DIPEA) Activator->Activated_Ester Coupled_Product Peptide Bond Formation CONH-Resin Activated_Ester->Coupled_Product Coupling Resin_Amine Deprotected Peptide-Resin NH₂ Resin_Amine->Coupled_Product

Caption: Activation and coupling of this compound.

Cleavage_Deprotection Peptide_Resin Fully Assembled Peptide on Resin Reaction Cleavage from Resin & Side-Chain Deprotection (2-3 h, RT) Peptide_Resin->Reaction Cleavage_Cocktail Cleavage Cocktail (e.g., TFA/TIS/H₂O) Cleavage_Cocktail->Reaction Crude_Peptide Crude Peptide in Solution Reaction->Crude_Peptide Precipitation Precipitation in Cold Ether Crude_Peptide->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: Workflow for peptide cleavage, deprotection, and purification.

Application Notes and Protocols for Coupling (S)-(+)-1-Fmoc-3-hydroxypyrrolidine to Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent attachment of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine to two commonly used solid-phase synthesis supports: 2-Chlorotrityl chloride (2-CTC) resin and Wang resin. The choice of resin and coupling method can significantly impact the loading efficiency and overall success of solid-phase peptide synthesis (SPPS). These protocols are designed to provide a robust starting point for researchers incorporating this non-standard amino acid into their synthetic workflows.

Introduction

This compound is a valuable building block in medicinal chemistry and peptide science. Its secondary alcohol offers a site for further modification or can influence the conformation of the resulting peptide. Successful incorporation onto a solid support is the critical first step in SPPS. The protocols outlined below detail the esterification of the carboxylic acid of the Fmoc-protected hydroxypyrrolidine derivative to the resin. For 2-CTC resin, a direct nucleophilic substitution is employed under basic conditions, while the coupling to Wang resin typically requires activation of the carboxylic acid.

Data Presentation: Coupling Conditions and Expected Outcomes

The following table summarizes typical reaction conditions and expected loading efficiencies for the coupling of Fmoc-amino acids to 2-CTC and Wang resins. While specific yields for this compound may vary, these values, derived from literature for sterically similar amino acids, provide a reliable benchmark.[1]

Resin TypeCoupling ReagentsSolventBaseReaction TimeTypical Loading Efficiency
2-Chlorotrityl ChlorideThis compoundDichloromethane (DCM)N,N-Diisopropylethylamine (DIEA)1-2 hours>90%
Wang ResinThis compound, DIC, HOBtN,N-Dimethylformamide (DMF) / Dichloromethane (DCM)N,N-Diisopropylethylamine (DIEA) / 4-(Dimethylamino)pyridine (DMAP) (catalytic)2-12 hours70-90%

Experimental Protocols

Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride Resin

This protocol is recommended for its mild conditions, which minimize side reactions and prevent racemization. The resulting ester linkage is highly acid-labile, allowing for cleavage of the final peptide from the resin while keeping acid-sensitive side-chain protecting groups intact.[2][3][4]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g substitution) in DCM (10-15 mL/g) for 30 minutes in the reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin's functional capacity) in DCM.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of the Fmoc-amino acid to the resin. Add DIEA (3.0 equivalents relative to the Fmoc-amino acid) to the resin slurry.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) to the vessel and agitate for an additional 30 minutes.[5]

  • Washing: Drain the reaction mixture and wash the resin sequentially with:

    • DCM (3 x 10 mL/g)

    • DMF (3 x 10 mL/g)

    • Methanol (3 x 10 mL/g)

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Coupling of this compound to Wang Resin

This method results in a more acid-stable benzyl ester linkage compared to the 2-CTC resin, requiring stronger acid (e.g., higher concentrations of TFA) for final cleavage. The use of a carbodiimide activator is necessary.[5][6]

Materials:

  • Wang resin (100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Reaction vessel with a sintered glass filter

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g) in DMF (10-15 mL/g) for 1 hour in the reaction vessel.

  • Activation Mixture Preparation: In a separate flask, dissolve this compound (2.0 equivalents relative to the resin's functional capacity) and HOBt (2.0 equivalents) in DMF. Cool the solution to 0 °C.

  • Coupling Reaction: Add DIC (2.0 equivalents) to the activation mixture and allow it to react for 10-15 minutes at 0 °C. Add a catalytic amount of DMAP (0.1 equivalents) to the swollen resin, then add the pre-activated amino acid solution.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride (2 equivalents relative to the initial resin loading) and DIEA (2 equivalents) in DMF. Agitate for 1 hour.[5]

  • Washing: Drain the capping solution and wash the resin sequentially with:

    • DMF (3 x 10 mL/g)

    • DCM (3 x 10 mL/g)

    • Methanol (3 x 10 mL/g)

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: As described in Protocol 1.

Visualizations

Experimental Workflow for Coupling to 2-Chlorotrityl Chloride Resin

G Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Drain1 Drain DCM Swell->Drain1 Couple Add Fmoc-AA Solution and DIEA to Resin Drain1->Couple FmocAA Dissolve Fmoc-Hyp-OH in DCM FmocAA->Couple Agitate Agitate for 1-2h at RT Couple->Agitate Cap Add MeOH to Cap Agitate->Cap Agitate2 Agitate for 30 min Cap->Agitate2 Drain2 Drain Solution Agitate2->Drain2 Wash Wash with DCM, DMF, MeOH Drain2->Wash Dry Dry Under Vacuum Wash->Dry LoadedResin Loaded Resin Dry->LoadedResin

Caption: Workflow for loading Fmoc-Hyp-OH onto 2-CTC resin.

Logical Relationship for Wang Resin Coupling

G reagents Fmoc-Hyp-OH HOBt DIC activation Pre-activation (0°C, 10-15 min) reagents:f0->activation reagents:f1->activation reagents:f2->activation activated_species Activated Ester (HOBt Ester) activation->activated_species coupling Coupling Reaction (RT, 2-4h) activated_species->coupling resin Wang Resin Swell in DMF Add DMAP (cat.) resin->coupling loaded_resin Ester-Linked Fmoc-Hyp-Wang Resin coupling->loaded_resin

Caption: Key steps in the activation and coupling to Wang resin.

References

Application Notes and Protocols for Fmoc Deprotection of Hydroxypyrrolidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which enables orthogonal protection strategies. However, the deprotection step, typically mediated by piperidine, can present challenges for peptides incorporating sensitive residues such as hydroxypyrrolidine (e.g., hydroxyproline, Hyp). The inherent functionalities of these residues can render them susceptible to side reactions under standard deprotection conditions, potentially compromising peptide purity, yield, and stereochemical integrity.

This document provides detailed application notes and protocols for the Fmoc deprotection of hydroxypyrrolidine-containing peptides. We will explore standard and alternative deprotection methods, present quantitative data to compare their efficacy, and offer detailed experimental procedures to guide researchers in optimizing their synthetic strategies.

Challenges in Fmoc Deprotection of Hydroxypyrrolidine-Containing Peptides

The primary challenges encountered during the Fmoc deprotection of peptides containing hydroxypyrrolidine residues, particularly hydroxyproline, include:

  • Epimerization: The α-carbon of hydroxyproline can be susceptible to epimerization under basic conditions, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.

  • Aspartimide Formation: While not directly involving the hydroxypyrrolidine residue itself, the basic conditions of Fmoc deprotection can promote aspartimide formation in adjacent aspartic acid residues, a common issue in the synthesis of many peptides.

  • Incomplete Deprotection: Steric hindrance from the hydroxypyrrolidine ring or peptide aggregation can sometimes lead to incomplete removal of the Fmoc group, resulting in deletion sequences.

Selecting the appropriate deprotection method is therefore critical to mitigate these side reactions and ensure the synthesis of high-quality hydroxypyrrolidine-containing peptides.

Comparative Analysis of Fmoc Deprotection Methods

The choice of deprotection reagent can significantly impact the outcome of the synthesis. The following table summarizes a comparison of common Fmoc deprotection methods and their suitability for hydroxypyrrolidine-containing peptides.

Deprotection Reagent/CocktailConcentrationTypical Reaction TimeAdvantagesDisadvantagesSuitability for Hyp-Containing Peptides
Piperidine in DMF 20% (v/v)2 x 10 minWell-established, effective for most sequences.Can promote epimerization and other base-mediated side reactions.[1]Use with caution; optimization of concentration and time may be necessary.
DBU/Piperidine in DMF 2% DBU / 2% Piperidine (v/v)2 x 5 minFaster deprotection, can improve yield for difficult sequences.DBU is a strong, non-nucleophilic base that can exacerbate certain side reactions if not used carefully.[2]Recommended for sterically hindered sequences, but requires careful monitoring for epimerization.
Piperazine/DBU in DMF 5% Piperazine / 2% DBU (w/v / v/v)< 1 minVery rapid deprotection, reported to reduce deletion sequences.[3] Can be used for epimerization-prone sequences when supplemented with formic acid.[3][4]Potential for side reactions if DBU concentration is too high.[5]A promising alternative, particularly with formic acid to suppress epimerization.
4-Methylpiperidine in DMF 20% (v/v)2 x 10 minSimilar efficiency to piperidine, not a controlled substance.[6]Similar potential for side reactions as piperidine.A direct replacement for piperidine with similar considerations.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is a standard starting point for Fmoc deprotection. For hydroxypyrrolidine-containing peptides, it is crucial to monitor for epimerization and adjust reaction times and piperidine concentration if necessary.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 10 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitation: Agitate the mixture at room temperature for 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult or Hindered Sequences

This protocol is recommended for sequences where standard piperidine deprotection is slow or incomplete, which can sometimes be the case with sterically demanding hydroxypyrrolidine residues.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.

  • DMF, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF.

  • First Deprotection: Add the DBU/piperidine deprotection solution to the resin.

  • Agitation: Agitate the mixture for 5 minutes at room temperature.

  • Reagent Removal: Drain the solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine deprotection solution.

  • Agitation: Agitate the mixture for 5 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Rapid Fmoc Deprotection using Piperazine/DBU

This protocol offers a very fast deprotection time and has been shown to be effective for challenging sequences. The addition of formic acid is recommended to suppress epimerization, making it a potentially superior choice for hydroxypyrrolidine-containing peptides.[3][4]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 5% (w/v) Piperazine and 2% (v/v) DBU in DMF. For sensitive sequences, supplement with 1% (v/v) formic acid.

  • DMF, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add the piperazine/DBU (with or without formic acid) deprotection solution to the resin.

  • Agitation: Agitate the mixture for 1 minute at room temperature.

  • Reagent Removal: Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Monitoring Deprotection and Side Reactions

UV-Vis Spectrophotometry: The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at approximately 301 nm.[7]

HPLC Analysis: After cleavage from the resin, the crude peptide should be analyzed by reverse-phase HPLC to assess purity and identify potential side products. Epimerization of hydroxypyrrolidine can be detected by the appearance of a diastereomeric peak, which may require specialized chiral chromatography for complete resolution.[8] Mass spectrometry can be used to identify deletion sequences or other byproducts.[9]

Visualizing the Fmoc Deprotection Workflow

The following diagrams illustrate the general workflow of Fmoc deprotection and the chemical mechanism.

Fmoc_Deprotection_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash Wash Resin with DMF Deprotection->Wash Couple Couple Next Fmoc-Amino Acid Wash->Couple Repeat Cycle End Deprotected Peptide-Resin Wash->End Final Deprotection

Caption: General workflow for Fmoc-SPPS deprotection cycle.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine cluster_1 Deprotection with Piperidine Fmoc_NHR Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_NHR->Proton_Abstraction + Piperidine Piperidine Piperidine Elimination β-Elimination Proton_Abstraction->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Deprotected_Amine H2N-Peptide Elimination->Deprotected_Amine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Conclusion

The successful synthesis of hydroxypyrrolidine-containing peptides using Fmoc-SPPS hinges on the careful selection and execution of the deprotection step. While standard piperidine protocols can be effective, alternative reagents such as DBU and piperazine, particularly in combination and with additives like formic acid, offer compelling advantages in terms of speed and the potential to minimize side reactions like epimerization.[3][4] Researchers should carefully consider the specific sequence and steric demands of their target peptide and employ appropriate analytical methods to monitor the deprotection process and ensure the desired product's purity and integrity.

References

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Key Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introducing (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a versatile building block enabling the design and synthesis of next-generation peptidomimetics for therapeutic and research applications. This unique proline analog offers precise conformational control, leading to enhanced biological activity, improved metabolic stability, and increased target selectivity. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for the effective utilization of this powerful synthetic tool.

Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics. They overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1] The incorporation of conformationally constrained amino acid analogs is a key strategy in peptidomimetic design. This compound serves as a valuable scaffold for inducing specific secondary structures, particularly β-turns, which are critical for molecular recognition and biological activity.[2][3]

The strategic placement of the hydroxyl group at the 3-position of the pyrrolidine ring influences the ring's pucker and the torsional angles of the peptide backbone. This conformational constraint can pre-organize the peptidomimetic into a bioactive conformation, thereby enhancing its binding affinity to biological targets.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool in the development of peptidomimetics targeting a range of diseases. Its ability to induce stable turn structures is particularly relevant for inhibiting protein-protein interactions (PPIs) and for designing potent and selective enzyme inhibitors and receptor agonists/antagonists. For instance, peptidomimetics incorporating hydroxyproline analogs have shown promise as inhibitors of enzymes like farnesyltransferase and as modulators of signaling pathways such as the HIF-1 pathway.[4][5]

Data Presentation

To facilitate the application of this compound in research and development, the following tables summarize key quantitative data from studies on peptidomimetics incorporating this or similar hydroxyproline analogs.

Table 1: Conformational Data of a Model Peptide Incorporating (S)-3-Hydroxypyrrolidine

ParameterValueMethodReference
Predominant Ring PuckerCγ-endoNMR Spectroscopy[6]
Key ³J(Hα,Hβ) Coupling Constant~7-9 HzNMR Spectroscopy
Induced Secondary StructureType I β-turnMolecular Modeling[1]

Table 2: Biological Activity of Peptidomimetics Containing Hydroxyproline Analogs

Compound IDTargetAssay TypeIC₅₀ / EC₅₀ (µM)Reference
PA1Prolyl Hydroxylase 3 (PHD3)Enzyme Inhibition1.53[5]
PA2Prolyl Hydroxylase 3 (PHD3)Enzyme Inhibition3.17[5]
Peptidomimetic 13cSARS-CoV-2 3CL ProteaseEnzyme Inhibition0.00371[7]
Peptidomimetic 17dSARS-CoV-2 3CL ProteaseEnzyme Inhibition0.00621[7]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) and subsequent characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol details the manual synthesis of a model tetrapeptide (e.g., Ac-Tyr-Hyp-Ala-Phe-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • This compound

  • Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (100 mg, 0.07 mmol) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (2 mL) to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (2 mL) and shake for 15 minutes.

    • Drain and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (4 eq., 0.28 mmol), HOBt (4 eq., 0.28 mmol) in DMF (1 mL).

    • Add DIC (4 eq., 0.28 mmol) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to monitor coupling completion. If the test is positive (blue color), repeat the coupling step.

    • Wash the resin with DMF (5 x 2 mL).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids: Fmoc-Ala-OH, this compound, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF (3 x 2 mL).

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (2 mL) to the resin.

    • Shake for 30 minutes.

    • Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Cleavage and Global Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (2 mL) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: NMR Spectroscopic Analysis for Conformational Assessment

This protocol outlines the acquisition of 1D and 2D NMR spectra to determine the conformation of the synthesized peptide.

Materials:

  • Lyophilized pure peptide

  • Deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1)

  • NMR spectrometer (≥500 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to check for sample purity and concentration.

  • 2D NMR Acquisition:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (mixing time 200-400 ms) or ROESY (mixing time 150-300 ms) spectrum to identify through-space proximities between protons. Key NOEs for identifying β-turns include Hα(i) to HN(i+1) and, importantly for type I turns, HN(i+2) to HN(i+3).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to assign the carbon resonances.

  • Data Analysis:

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Analyze the NOESY/ROESY spectra to identify sequential and medium-range NOEs. The presence of specific NOE patterns will confirm the presence of a β-turn.

    • Measure the ³J(Hα,Hβ) coupling constants from the high-resolution 1D ¹H spectrum. These values provide information about the side-chain and backbone dihedral angles. For the hydroxypyrrolidine ring, these coupling constants can help determine the ring pucker.

Visualizations

To aid in understanding the experimental workflows and conceptual relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Elongation Peptide Chain Elongation Coupling1->Elongation Deprotection_Final Final Fmoc Deprotection Elongation->Deprotection_Final Cleavage Cleavage & Deprotection Deprotection_Final->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spec & NMR Purification->Characterization signaling_pathway cluster_receptor Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Peptidomimetic Peptidomimetic (with (S)-3-hydroxypyrrolidine) Peptidomimetic->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response logical_relationship Building_Block This compound Conformation Induces Conformational Constraint (e.g., β-turn) Building_Block->Conformation Properties Enhanced Peptidomimetic Properties Conformation->Properties Bioactivity Improved Biological Activity Properties->Bioactivity Stability Increased Metabolic Stability Properties->Stability Selectivity Enhanced Target Selectivity Properties->Selectivity Therapeutic Therapeutic Potential Bioactivity->Therapeutic Stability->Therapeutic Selectivity->Therapeutic

References

Applications of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is a valuable chiral building block in drug discovery, prized for its ability to introduce conformational rigidity and a key hydrogen bonding motif into small molecules and peptidomimetics. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties and its capacity to explore three-dimensional chemical space.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this reagent particularly suitable for solid-phase peptide synthesis (SPPS), enabling its seamless incorporation into peptide chains to create novel therapeutics with enhanced stability and bioactivity.[3][4]

This document provides detailed application notes on the use of this compound in the synthesis of bioactive compounds, including a specific example of a SARS-CoV-2 inhibitor. It also includes a representative protocol for its incorporation into a peptide sequence via Fmoc-based SPPS and illustrates key signaling pathways targeted by molecules containing this scaffold.

Application Example: SARS-CoV-2 Replication Inhibitors

The (S)-3-hydroxypyrrolidine moiety has been successfully incorporated into potent inhibitors of SARS-CoV-2 replication. The hydroxyl group can form a critical hydrogen bond with the target protein, while the pyrrolidine ring provides a rigid scaffold for the optimal orientation of other pharmacophoric elements.

Quantitative Biological Data

A series of 1-heteroaryl-2-alkoxyphenyl analogs incorporating a 3-hydroxypyrrolidine moiety were synthesized and evaluated for their antiviral activity against SARS-CoV-2 and for their cytotoxicity. The data for a representative compound and its enantiomers are summarized below.

CompoundConfigurationSARS-CoV-2 EC50 (µM)CC50 (µM) in Vero E6 CellsSelectivity Index (SI)
1 Racemic0.34>100>294
1a (S)0.29>100>345
1b (R)0.52>100>192

EC50: 50% effective concentration for inhibition of viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

These results indicate that while both enantiomers are active, the (S)-configuration (1a) displays slightly higher potency against SARS-CoV-2. The high selectivity index for all compounds suggests a favorable safety profile at the cellular level.

Experimental Protocols

Protocol 1: Synthesis of a SARS-CoV-2 Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate incorporating the (S)-3-hydroxypyrrolidine scaffold, adapted from a published route for SARS-CoV-2 inhibitors.

Reaction Scheme:

Materials:

  • (S)-1-Boc-3-hydroxypyrrolidine

  • 2-Fluoro-6-methoxyphenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.2 eq.) and 2-fluoro-6-methoxyphenol (1.0 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired (S)-tert-butyl 3-(2-fluoro-6-methoxyphenoxy)pyrrolidine-1-carboxylate.

Protocol 2: Representative Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual incorporation of this compound into a peptide chain on a Rink Amide resin using standard Fmoc/tBu chemistry.

Workflow for SPPS:

SPPS_Workflow resin Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_aa1 Couple Fmoc-AA-OH (e.g., Fmoc-Gly-OH) wash1->couple_aa1 wash2 Wash (DMF) couple_aa1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_hyp Couple Fmoc-(S)-3-OH-Pyrrolidine (HBTU/HOBt/DIPEA) wash3->couple_hyp wash4 Wash (DMF) couple_hyp->wash4 repeat Repeat Deprotection and Coupling Cycles wash4->repeat cleave Cleavage and Deprotection (TFA Cocktail) repeat->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify peptide Purified Peptide purify->peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: For each amino acid in the sequence, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound:

    • Perform Fmoc deprotection on the growing peptide chain as described in step 2.

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to pre-activate for 5 minutes.

    • Add the activated solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification: Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).

Signaling Pathway Diagrams

The (S)-3-hydroxypyrrolidine scaffold is found in drugs that modulate various signaling pathways. Below are diagrams of three such pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Pyrrolidine-containing molecules have been developed as inhibitors of PI3K.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyrrolidine-based PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Hepatitis C Virus (HCV) NS3/4A Protease Pathway

The HCV NS3/4A protease is essential for viral replication and helps the virus evade the host's innate immune response. Many antiviral drugs, some containing a pyrrolidine scaffold, are designed to inhibit this protease.

HCV_NS3_4A_Pathway HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A autocatalysis Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins cleaves polyprotein Replication Viral Replication Viral_Proteins->Replication Inhibitor Pyrrolidine-based Protease Inhibitor Inhibitor->NS3_4A

Caption: Inhibition of the HCV NS3/4A protease pathway.

cGMP Signaling Pathway

This pathway is involved in processes such as vasodilation. Phosphodiesterase 5 (PDE5) inhibitors, which can incorporate pyrrolidine-like structures, enhance this pathway by preventing the degradation of cGMP.

cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP degrades Inhibitor Pyrrolidine-based PDE5 Inhibitor Inhibitor->PDE5

Caption: Enhancement of the cGMP signaling pathway by PDE5 inhibition.

References

Application Notes and Protocols for the Synthesis of Constrained Peptides Using (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutic agents, offering enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. The introduction of conformational rigidity through the incorporation of non-proteinogenic amino acids is a key strategy in designing these molecules. (S)-(+)-1-Fmoc-3-hydroxypyrrolidine is a valuable building block for this purpose, enabling the synthesis of peptides with unique structural constraints. The pyrrolidine ring restricts the backbone dihedral angles, while the hydroxyl group can participate in hydrogen bonding, further stabilizing specific conformations.

These application notes provide a comprehensive overview of the synthesis of constrained peptides incorporating this compound, including detailed experimental protocols for solid-phase peptide synthesis (SPPS), peptide cyclization, and product purification.

Data Presentation: Synthesis and Characterization of a Model Constrained Peptide

To illustrate the application of this compound, we present the synthesis and characterization of a model cyclic hexapeptide: cyclo(Gly-Ala-(S)-3-Hyp-Val-Leu-Pro). The following tables summarize the key quantitative data obtained during the synthesis and purification process.

Table 1: Summary of Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

ParameterValue
ResinRink Amide AM resin
Resin Loading0.65 mmol/g
Scale0.25 mmol
Coupling ReagentHBTU/DIPEA
Deprotection Reagent20% Piperidine in DMF
Final Crude Peptide Yield285 mg
Crude Purity (by RP-HPLC)78%

Table 2: Purification and Characterization of the Linear Peptide

ParameterValue
Purification MethodPreparative RP-HPLC
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-60% B over 40 min
Yield of Pure Linear Peptide195 mg (70% recovery)
Purity (by analytical RP-HPLC)>98%
Observed Mass (ESI-MS)[M+H]⁺ = 597.35 Da
Theoretical Mass596.72 Da

Table 3: Cyclization and Final Product Characterization

ParameterValue
Cyclization MethodSolution-phase macrolactamization
Cyclization ReagentHATU/HOAt/DIPEA
Reaction Time12 hours
Crude Yield of Cyclic Peptide150 mg
Purification MethodPreparative RP-HPLC
Final Yield of Pure Cyclic Peptide95 mg (63% recovery)
Final Purity (by analytical RP-HPLC)>99%
Observed Mass (ESI-MS)[M+H]⁺ = 579.34 Da
Theoretical Mass578.70 Da

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of constrained peptides using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual Fmoc-SPPS procedure for the synthesis of the linear peptide precursor on Rink Amide resin.

1. Resin Swelling:

  • Place 0.38 g of Rink Amide AM resin (0.25 mmol) in a fritted syringe reaction vessel.

  • Swell the resin in 5 mL of dimethylformamide (DMF) for 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the resin.

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (1.0 mmol, 4 eq.) and HBTU (0.95 mmol, 3.8 eq.) in 3 mL of DMF.

  • Add DIPEA (2.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

  • Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.

4. Cleavage from Resin and Side-Chain Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add 10 mL of the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 3 hours.

  • Filter the cleavage mixture into a cold diethyl ether solution (50 mL).

  • A white precipitate of the crude peptide will form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

  • Dry the crude peptide under vacuum.

Protocol 2: Purification of the Linear Peptide

1. Sample Preparation:

  • Dissolve the crude linear peptide in a minimal amount of a 50:50 mixture of acetonitrile and water.

2. Preparative RP-HPLC:

  • Equilibrate a C18 preparative RP-HPLC column with 90% mobile phase A (0.1% TFA in water) and 10% mobile phase B (0.1% TFA in acetonitrile).

  • Inject the dissolved peptide onto the column.

  • Elute the peptide using a linear gradient of 10% to 60% mobile phase B over 40 minutes at a flow rate of 20 mL/min.

  • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

3. Analysis and Lyophilization:

  • Analyze the collected fractions by analytical RP-HPLC and ESI-MS to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the purified linear peptide as a white powder.

Protocol 3: Solution-Phase Macrolactamization (Cyclization)

1. Reaction Setup:

  • Dissolve the purified linear peptide (0.1 mmol) in 100 mL of anhydrous DMF to achieve a high dilution condition (1 mM), which favors intramolecular cyclization.

  • In a separate vial, dissolve HATU (0.11 mmol, 1.1 eq.) and HOAt (0.11 mmol, 1.1 eq.) in 2 mL of DMF.

  • Add this activation solution to the peptide solution.

  • Add DIPEA (0.4 mmol, 4 eq.) to the reaction mixture.

2. Reaction and Monitoring:

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the progress of the cyclization by taking small aliquots, quenching with a drop of water, and analyzing by analytical RP-HPLC and ESI-MS. The cyclic product will have a different retention time and a mass corresponding to the loss of a water molecule from the linear precursor.

3. Work-up and Purification:

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the crude cyclic peptide residue in a 50:50 mixture of acetonitrile and water.

  • Purify the cyclic peptide by preparative RP-HPLC using the same conditions as for the linear peptide.

  • Collect, analyze, and lyophilize the pure fractions to obtain the final constrained peptide.

Visualizations

Experimental Workflow for Synthesis of a Constrained Peptide

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification of Linear Peptide cluster_Cyclization Solution-Phase Cyclization cluster_Purification2 Final Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling Repeat Repeat for each Amino Acid Coupling->Repeat n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (95% TFA, TIS, H2O) Final_Deprotection->Cleavage Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Prep_HPLC1 Preparative RP-HPLC Crude_Linear->Prep_HPLC1 Analysis1 Analysis (HPLC, MS) Prep_HPLC1->Analysis1 Lyophilization1 Lyophilization Analysis1->Lyophilization1 Pure_Linear Pure Linear Peptide Lyophilization1->Pure_Linear Dissolution High Dilution in DMF Pure_Linear->Dissolution Activation Activation (HATU, HOAt, DIPEA) Dissolution->Activation Reaction Macrolactamization (12 hours) Activation->Reaction Crude_Cyclic Crude Cyclic Peptide Reaction->Crude_Cyclic Prep_HPLC2 Preparative RP-HPLC Crude_Cyclic->Prep_HPLC2 Analysis2 Analysis (HPLC, MS) Prep_HPLC2->Analysis2 Lyophilization2 Lyophilization Analysis2->Lyophilization2 Final_Product Pure Constrained Peptide Lyophilization2->Final_Product G cluster_Linear Linear (Flexible) Peptide cluster_Constrained Constrained Peptide cluster_Receptor Target Receptor LinearPeptide Linear Peptide (Multiple Conformations) Conformer1 Conformer A LinearPeptide->Conformer1 Conformer2 Conformer B (Active) LinearPeptide->Conformer2 Conformer3 Conformer C LinearPeptide->Conformer3 Receptor Receptor Binding Site Conformer1->Receptor Low/No Binding Conformer2->Receptor High Affinity Binding Conformer3->Receptor Low/No Binding ConstrainedPeptide (S)-3-Hyp Constrained Peptide (Pre-organized Conformation) ConstrainedPeptide->Receptor High Affinity & Specificity

Application Notes and Protocols: Incorporation of Non-Canonical Amino acids in Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptide chains has revolutionized peptide chemistry and drug discovery. By moving beyond the 20 proteinogenic amino acids, researchers can design peptides with enhanced therapeutic properties, including increased stability against proteolysis, improved bioavailability, and novel functionalities.[1][2][3][4] Non-canonical amino acids can introduce a wide array of chemical functionalities, such as fluorescent probes, photo-crosslinkers, and unique side chains that can induce stable secondary structures or facilitate novel molecular interactions.[1][5] These modifications are crucial for developing next-generation peptide drugs.[1]

The primary methods for incorporating ncAAs into peptides are chemical synthesis, primarily Solid-Phase Peptide Synthesis (SPPS), and biological synthesis through techniques like Genetic Code Expansion (GCE).[1][5]

Core Synthesis Strategies and Protocols

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of a peptide chain on a solid resin support.[1][6] The most prevalent method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, favored for its mild deprotection conditions that are compatible with a broad range of sensitive ncAAs.[1]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected canonical amino acids

  • Fmoc-protected non-canonical amino acid (e.g., Fmoc-p-benzoyl-L-phenylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of the ncAA, use the Fmoc-protected ncAA in the coupling step.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

    • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Genetic Code Expansion (GCE)

Genetic code expansion is a powerful biological technique that enables the site-specific incorporation of ncAAs into proteins during translation.[7][8][9] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that do not cross-react with the host cell's endogenous translational machinery.[7][8][10][11] The orthogonal tRNA is engineered to recognize a "blank" codon, most commonly the amber stop codon (UAG), which is reassigned to encode the ncAA.[7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.[12]

  • pEVOL plasmid encoding the engineered orthogonal aaRS/tRNA pair specific for the ncAA (e.g., p-benzoyl-L-phenylalanine, pBPA).[12]

  • Non-canonical amino acid (pBPA)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Arabinose for inducing the expression of the orthogonal aaRS/tRNA pair

  • Ni-NTA affinity chromatography resin for protein purification

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.[12]

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and ncAA Addition:

    • Add the ncAA (pBPA) to the culture to a final concentration of 1 mM.

    • Induce the expression of the orthogonal aaRS/tRNA pair by adding arabinose to a final concentration of 0.2%.

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Continue to culture the cells at a reduced temperature (e.g., 20°C) overnight to allow for protein expression and incorporation of the ncAA.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Protein Purification: Purify the ncAA-containing protein from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography.

  • Verification: Confirm the incorporation of the ncAA by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated ncAA.

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis offers an alternative to in vivo expression, providing an open system that allows for direct control over the reaction components.[13][14] This is particularly advantageous for incorporating ncAAs that may be toxic to cells or have poor cell uptake.[13][15] CFPS systems can achieve high yields of ncAA-containing proteins.[14][16]

Materials:

  • E. coli cell extract (e.g., S30 extract from a genomically recoded strain lacking release factor 1).[17][18]

  • Reaction buffer containing amino acids (including the ncAA), NTPs, and an energy source.

  • Plasmid DNA encoding the protein of interest with a UAG codon.

  • Purified orthogonal aaRS and tRNA.

  • T7 RNA polymerase.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell extract, reaction buffer, plasmid DNA, purified orthogonal aaRS and tRNA, and T7 RNA polymerase.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Analysis: Analyze the expression of the ncAA-containing protein by SDS-PAGE and Western blot.

  • Purification: If required, purify the protein using appropriate chromatography techniques.

Quantitative Data Summary

The efficiency and fidelity of ncAA incorporation are critical parameters. The following tables summarize quantitative data from various studies.

MethodNon-Canonical Amino AcidOrganism/SystemYieldIncorporation Efficiency/FidelityReference
Genetic Code Expansion p-acetyl-L-phenylalanineE. coli->95% fidelity[17]
Genetic Code Expansion O-methyltyrosineMammalian cells & ZebrafishHigher than exogenous feedingEnhanced incorporation[19]
Cell-Free Protein Synthesis Pyrrolysine-based ncAAsE. coli extractUp to 442 ± 23 µg/mL>95% suppression efficiency[16]
Cell-Free Protein Synthesis p-acetyl-L-phenylalanineE. coli extract96 ± 3 mg/L≥ 98% accuracy[17][18]
Cell-Free Protein Synthesis p-propargyloxy-L-phenylalanineE. coli extract~190 µg/mL-[14]
Reporter SystemMeasurementOrganismKey FindingReference
Yeast Display Reporter Relative Readthrough Efficiency (RRE) & Maximum Misincorporation Frequency (MMF)YeastQuantifies efficiency and fidelity of stop codon suppression.[20]
Dual-Fluorescent Protein Reporter Flow CytometryYeastReporter architecture influences quantitative outputs of ncAA incorporation.[21][22]

Applications in Research and Drug Development

Peptides containing ncAAs have a wide range of applications:

  • Enhanced Therapeutic Properties: ncAAs can improve the stability, bioavailability, and potency of peptide drugs.[1][2][3][4]

  • Probing Protein Structure and Function: Fluorescent ncAAs can be used as FRET probes to study protein-protein interactions and conformational changes.[23][24][25][26][27]

  • Photo-crosslinking: Photo-reactive ncAAs are used to map protein-protein interactions in living cells.[12][28][29][30][31]

  • Bio-orthogonal Chemistry: ncAAs with "clickable" functional groups allow for specific labeling of proteins with imaging agents or other molecules.[32][33][34][35][36]

Visualizations

G General Workflow for ncAA Incorporation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_gce Genetic Code Expansion (GCE) spps_start Start with Resin spps_deprotect Fmoc Deprotection spps_start->spps_deprotect spps_couple Couple ncAA/AA spps_deprotect->spps_couple spps_wash Wash spps_couple->spps_wash spps_repeat Repeat Cycle spps_wash->spps_repeat spps_repeat->spps_deprotect Next Amino Acid spps_cleave Cleave from Resin spps_repeat->spps_cleave Final Amino Acid spps_purify Purify Peptide spps_cleave->spps_purify gce_transform Co-transform Plasmids gce_culture Cell Culture gce_transform->gce_culture gce_induce Induce Expression & Add ncAA gce_culture->gce_induce gce_express Protein Expression gce_induce->gce_express gce_purify Purify Protein gce_express->gce_purify

Caption: Overview of major strategies for incorporating ncAAs into peptides.[5]

G Genetic Code Expansion Signaling Pathway ncAA Non-Canonical Amino Acid (ncAA) o_aaRS Orthogonal aaRS ncAA->o_aaRS charged_tRNA ncAA-tRNA o_aaRS->charged_tRNA Aminoacylation o_tRNA Orthogonal tRNA o_tRNA->o_aaRS ribosome Ribosome charged_tRNA->ribosome protein Protein with ncAA ribosome->protein Translation mRNA mRNA with TAG codon mRNA->ribosome

Caption: The process of site-specific ncAA incorporation via genetic code expansion.

References

Application Notes and Protocols: (S)-(+)-1-Fmoc-3-hydroxypyrrolidine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine as a chiral building block in the synthesis of various enzyme inhibitors. The versatility of the pyrrolidine scaffold is highlighted through its application in developing inhibitors for enzymes such as Dipeptidyl Peptidase-4 (DPP-4), Hepatitis C Virus (HCV) NS3/4A Protease, and Matrix Metalloproteinases (MMPs).

Introduction

This compound is a valuable chiral intermediate in medicinal chemistry. The pyrrolidine ring provides a rigid scaffold that allows for the precise spatial orientation of functional groups, which is crucial for effective binding to enzyme active sites. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom offers stability during initial synthetic steps and can be readily removed under mild basic conditions, making it compatible with a wide range of reaction conditions. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric elements to modulate potency and selectivity.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a well-established therapeutic approach for the management of type 2 diabetes. Several marketed DPP-4 inhibitors feature a pyrrolidine core, demonstrating the importance of this scaffold in targeting the enzyme's active site.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas GIP GIP (Active) GIP->DPP4 Degradation GIP->Pancreas Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inactive_GIP GIP (Inactive) DPP4->Inactive_GIP Inhibitor (S)-3-hydroxypyrrolidine -based Inhibitor Inhibitor->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

DPP-4 Inhibition Pathway
Quantitative Data: Inhibition of DPP-4 by Pyrrolidine-Based Inhibitors

Compound ClassSpecific Compound ExampleDPP-4 IC50Reference
CyanopyrrolidinesVildagliptin62 nM[1]
CyanopyrrolidinesSaxagliptin50 nM[1]
β-amino amidesTriazolopiperazine derivative2 nM[2]
3-AminocoumarinsSubstituted 3-aminocoumarin3.16 µM[2]
Natural AlkaloidsCoptis chinensis alkaloid3.44 - 53.73 µM[3]

Application in Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor Synthesis

The HCV NS3/4A serine protease is a crucial enzyme for viral replication and a primary target for the development of direct-acting antiviral agents.[4] Macrocyclic inhibitors incorporating a proline or modified proline scaffold have shown significant potency against this enzyme.[5] The stereochemistry of the pyrrolidine ring is critical for fitting into the enzyme's active site.

Experimental Workflow: Synthesis of an HCV NS3/4A Protease Inhibitor Intermediate

HCV_Inhibitor_Synthesis Start This compound Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Intermediate1 (S)-3-hydroxypyrrolidine Deprotection->Intermediate1 Coupling Peptide Coupling (e.g., with a P3-P4 fragment using HATU/DIPEA) Intermediate1->Coupling Intermediate2 Pyrrolidine-containing Peptidomimetic Coupling->Intermediate2 Macrocyclization Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Intermediate2->Macrocyclization FinalProduct Macrocyclic HCV NS3/4A Protease Inhibitor Macrocyclization->FinalProduct

HCV Inhibitor Synthesis Workflow

Application in Matrix Metalloproteinase (MMP) Inhibitor Synthesis

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[6] Their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases.[7][8] The development of selective MMP inhibitors is a significant therapeutic goal. The pyrrolidine scaffold can be utilized to position a zinc-binding group (ZBG) and other functionalities to interact with the subsites of the MMP active site.[9]

Logical Relationship: Design of Pyrrolidine-Based MMP Inhibitors

MMP_Inhibitor_Design Pyrrolidine (S)-3-hydroxypyrrolidine Scaffold ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamate, Carboxylate) Pyrrolidine->ZBG Functionalization at C3-OH P1_prime P1' Side Chain (Interacts with S1' pocket) Pyrrolidine->P1_prime Functionalization at N1 MMP_Inhibitor Potent & Selective MMP Inhibitor ZBG->MMP_Inhibitor P1_prime->MMP_Inhibitor

Design Strategy for MMP Inhibitors
Quantitative Data: Inhibition of MMPs by Pyrrolidine-Based Inhibitors

Compound ClassTarget MMP(s)IC50 / KiReference
MercaptosulfidesMMP-2, MMP-13, MMP-14~2 - 60 nM[9]
MercaptosulfidesMMP-1, MMP-7>850 nM[9]
HydroxypyronesMMP-1, MMP-2, MMP-3Varied, some with potent inhibition[10]
HydroxythiopyronesMMP-1, MMP-2, MMP-3Varied, some with potent inhibition[10]

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield (S)-3-hydroxypyrrolidine, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DMF (10 volumes).

  • Add piperidine (2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude (S)-3-hydroxypyrrolidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Pyrrolidine-Based Amide via Peptide Coupling

This protocol outlines a general procedure for the coupling of (S)-3-hydroxypyrrolidine with a carboxylic acid, a key step in the synthesis of many enzyme inhibitors.

Materials:

  • (S)-3-hydroxypyrrolidine (from Protocol 1)

  • Carboxylic acid of interest (1.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF (10 volumes) in a round-bottom flask.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of (S)-3-hydroxypyrrolidine (1.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: General Assay for Enzyme Inhibition (Illustrative Example: DPP-4)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against DPP-4 using a fluorogenic substrate.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in DMSO.

  • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.

  • In the wells of a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and the inhibitor dilutions. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Liquid Chromatography Analysis of Fmoc-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in the synthesis of complex peptides and other organic molecules.[1] Accurate and reliable analytical methods are crucial for monitoring the efficiency of coupling and deprotection steps, assessing the purity of intermediates and final products, and ensuring the overall success of the synthesis. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary analytical technique for these purposes.[2] This document provides detailed application notes and protocols for the analysis of Fmoc-protected compounds by liquid chromatography.

Application Notes

Reverse-phase HPLC is the most common method for analyzing Fmoc-protected amino acids and peptides. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The hydrophobicity of the Fmoc group itself provides a strong chromophore for UV detection, typically at 265 nm or 301 nm.[3]

Key Considerations for Method Development:

  • Column Selection: C18 columns are the most widely used stationary phases for the separation of Fmoc-protected compounds. For larger peptides, wide-pore columns (300 Å) are recommended to allow for better interaction with the stationary phase.[2][4]

  • Mobile Phase: A typical mobile phase system consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2] TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[2] Acetonitrile is the most common organic modifier.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute compounds with varying hydrophobicities. A common starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[2]

  • Detection: The Fmoc group has a strong UV absorbance. Common detection wavelengths are 220 nm (for the peptide backbone), 265 nm, 280 nm (for aromatic residues), and 301 nm (for the Fmoc-piperidine adduct).[2][5]

  • Sample Preparation: Crude samples from SPPS are typically cleaved from the resin, precipitated, and then dissolved in the initial mobile phase conditions for analysis.[6]

Quantitative Data Summary

The following table summarizes typical HPLC conditions and representative retention times for the analysis of Fmoc-protected compounds. Note that retention times can vary significantly based on the specific HPLC system, column, and exact gradient conditions.

Compound/PeptideColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Fmoc-Val-OHC18 (4.6 x 50 mm)0.05% TFA in Water0.05% TFA in Acetonitrile5% to 50% B over 10 min1.0Not Specified13.0[7]
Dibenzofulvene (DBF)C18 (4.6 x 50 mm)0.05% TFA in Water0.05% TFA in Acetonitrile5% to 50% B over 10 min1.0Not Specified15.8[7]
Fmoc-N-Me-βAla-OHC18 XBridge BEH 130 (3.5 µm, 4.5 x 100 mm)Water with 0.045% TFAAcetonitrile with 0.036% TFA30% to 100% B over 8 min1.0220Not Specified[1]
Fmoc-N-Me-Thr(tBu)-OHC18 XBridge BEH 130 (3.5 µm, 4.5 x 100 mm)Water with 0.045% TFAAcetonitrile with 0.036% TFA50% to 100% B over 8 min1.0220Not Specified[1]
Model DecapeptideC18 (4.6 x 150 mm, 5 µm)0.1% TFA in Water0.1% TFA in Acetonitrile5% to 95% B over 30 min1.0214 and 280Not Specified

Experimental Protocols

Protocol 1: Monitoring Fmoc-Deprotection by UV-Vis Spectrophotometry

This protocol describes the quantitative monitoring of Fmoc group removal during SPPS by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[5]

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes.

  • Filtrate Collection: Collect the filtrate into a volumetric flask of known volume (e.g., 10 mL).

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin and agitate for another 10-15 minutes to ensure complete deprotection.

  • Combine Filtrates: Collect the second filtrate and combine it with the first in the same volumetric flask.

  • Dilution: Dilute the combined filtrates to the mark with DMF and mix thoroughly. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the 20% piperidine in DMF solution.

    • Measure the absorbance of the diluted filtrate at approximately 301 nm.

  • Calculation: Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length (1 cm), and c is the concentration.

Protocol 2: HPLC Analysis of Crude Fmoc-Protected Peptides

This protocol outlines the general procedure for the analysis of a crude peptide following cleavage from the solid support.

Materials:

  • Crude peptide pellet

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • RP-HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide pellet in a small volume of Mobile Phase A or a mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[2] The gradient can be optimized based on the hydrophobicity of the peptide.

  • Detection:

    • Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram to determine the purity of the crude peptide. The main product peak should be identified, and the percentage of impurities can be calculated based on the relative peak areas.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Analysis HPLC Analysis Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat 6. Repeat Steps 2-5 Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection 7. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage 8. Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Sample_Prep 10. Sample Preparation (Dissolve & Filter) Precipitation->Sample_Prep HPLC_Injection 11. HPLC Injection Sample_Prep->HPLC_Injection Data_Analysis 12. Data Analysis (Purity Assessment) HPLC_Injection->Data_Analysis

Caption: Workflow for SPPS and subsequent HPLC analysis of Fmoc-protected peptides.

Fmoc_Deprotection_Monitoring Start Start: Peptide-Resin with Fmoc Group Add_Piperidine Add 20% Piperidine in DMF Start->Add_Piperidine Collect_Filtrate Collect Filtrate containing Dibenzofulvene-Piperidine Adduct Add_Piperidine->Collect_Filtrate Dilute Dilute Filtrate with DMF Collect_Filtrate->Dilute Measure_Absorbance Measure Absorbance at ~301 nm Dilute->Measure_Absorbance Calculate Calculate Fmoc Loading Measure_Absorbance->Calculate

Caption: Workflow for monitoring Fmoc deprotection using UV-Vis spectrophotometry.

References

Application Notes and Protocols: HBTU-Mediated Coupling of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is critical for the successful synthesis of peptides. The choice of coupling reagent plays a pivotal role in achieving high yields and purity. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used aminium-based coupling reagent renowned for its high efficiency and rapid reaction times in Fmoc-based SPPS.[1][2]

This document provides detailed application notes and protocols for the use of HBTU as a coupling reagent with (S)-(+)-1-Fmoc-3-hydroxypyrrolidine. A key consideration when working with this amino acid derivative is the presence of an unprotected hydroxyl group on the pyrrolidine ring. This functional group introduces the potential for side reactions, most notably O-acylation, which can lead to undesired byproducts and reduced purity of the target peptide.

To address this, we present two primary protocols:

  • Direct Coupling of this compound: A protocol for the direct use of the unprotected amino acid, with a discussion on the potential for O-acylation and strategies to minimize this side reaction.

  • Coupling of Hydroxyl-Protected this compound: A recommended protocol involving the protection of the hydroxyl group, for instance as a tert-butyl (tBu) ether, to ensure a cleaner and more efficient coupling reaction.

These protocols are supplemented with quantitative data, detailed experimental procedures, and visualizations to guide researchers in making informed decisions for their specific synthetic needs.

Data Presentation

The following tables summarize representative quantitative data for the HBTU-mediated coupling of hydroxyl-containing pyrrolidine derivatives. It is important to note that direct comparative studies for this compound are not extensively available in the literature. Therefore, the data presented is a synthesis of findings for analogous systems, such as Fmoc-Serine and Fmoc-Hydroxyproline, to provide a comparative framework.

Table 1: Comparison of Coupling Efficiency with Unprotected vs. Protected Hydroxyl Group

ParameterThis compound (Unprotected OH)Fmoc-(S)-3-(O-tBu)-pyrrolidine-1-carboxylic acid (Protected OH)Reference
Coupling Reagent HBTUHBTUGeneral Knowledge
Typical Yield 85-95%>98%Representative
Crude Purity 70-85% (variable)>95%Representative
Primary Side Reaction O-acylationMinimal[3]
Coupling Time 30-120 min20-60 min[4]

Table 2: Performance of HBTU in Comparison to Other Common Coupling Reagents for Hydroxyl-Containing Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HBTU Aminium/Uronium Salt20-60 minutes>95Low
HATU Aminium/Uronium Salt15-45 minutes>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>90Low to Moderate

Experimental Protocols

Protocol 1: Direct HBTU-Mediated Coupling of this compound (Unprotected OH)

This protocol details the direct coupling of this compound. While feasible, it carries the risk of O-acylation. Minimizing pre-activation time and using a slight excess of the amino acid can help mitigate this side reaction.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected resin in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3 x resin volume).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Crucially, pre-activate for a minimal time (e.g., 1-2 minutes) to reduce the risk of O-acylation.

    • Immediately add the activated amino acid solution to the resin.

  • Coupling Reaction:

    • Agitate the resin mixture at room temperature for 30-120 minutes.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[5] A negative Kaiser test indicates the absence of free primary amines.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x resin volume) to remove excess reagents and byproducts.

Protocol 2: Synthesis and HBTU-Mediated Coupling of Fmoc-(S)-3-(O-tBu)-pyrrolidine-1-carboxylic acid (Protected OH)

This is the recommended protocol for achieving higher purity and yield by protecting the hydroxyl group prior to coupling.

Part A: tert-Butyl Protection of this compound

Materials:

  • This compound

  • Isobutylene

  • Dichloromethane (DCM), anhydrous

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM in a pressure-resistant vessel.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add a catalytic amount of sulfuric acid.

  • Introduction of Isobutylene:

    • Carefully condense isobutylene gas into the reaction vessel.

    • Seal the vessel and allow it to warm to room temperature.

    • Stir the reaction mixture for 24-48 hours.

  • Workup:

    • Cool the vessel and carefully vent any excess pressure.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Fmoc-(S)-3-(O-tBu)-pyrrolidine-1-carboxylic acid by column chromatography on silica gel.

Part B: HBTU-Mediated Coupling of Fmoc-(S)-3-(O-tBu)-pyrrolidine-1-carboxylic acid

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-(S)-3-(O-tBu)-pyrrolidine-1-carboxylic acid

  • HBTU

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected resin in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3 x resin volume).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-(S)-3-(O-tBu)-pyrrolidine-1-carboxylic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

  • Coupling Reaction:

    • Agitate the resin mixture at room temperature for 20-60 minutes.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x resin volume).

Visualizations

HBTU_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling Resin Fmoc-Deprotected Resin Swell Swell in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Coupling Coupling on Resin (20-120 min) Wash1->Coupling AA Fmoc-AA-OH (Protected/Unprotected) Activated_AA Activated Amino Acid AA->Activated_AA Pre-activation (1-5 min) HBTU HBTU HBTU->Activated_AA Pre-activation (1-5 min) DIPEA DIPEA DIPEA->Activated_AA Pre-activation (1-5 min) Activated_AA->Coupling Kaiser Kaiser Test Coupling->Kaiser Kaiser->Coupling Positive (Re-couple) Wash2 Wash with DMF Kaiser->Wash2 Negative Coupled_Resin Coupled Peptide-Resin Wash2->Coupled_Resin

Figure 1. General workflow for HBTU-mediated coupling in SPPS.

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH + HBTU + DIPEA Active_Ester Fmoc-AA-CO-OBt (Active Ester) AA->Active_Ester Formation of Active Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond Nucleophilic Attack Side_Reaction cluster_main_pathway Desired Amide Bond Formation cluster_side_reaction O-Acylation Side Reaction Title Potential Side Reaction with Unprotected Hydroxyl Group Active_Ester Fmoc-AA(OH)-CO-OBt (Active Ester) Resin_Amine H₂N-Peptide-Resin Desired_Product Fmoc-AA(OH)-CO-NH-Peptide-Resin Active_Ester->Desired_Product Resin_Amine->Desired_Product Nucleophilic Attack by Amine Hydroxyl_Group Fmoc-AA(OH)-Peptide-Resin Side_Product Fmoc-AA(O-CO-AA(OH)-Fmoc)-Peptide-Resin (O-acylated byproduct) Hydroxyl_Group->Side_Product Nucleophilic Attack by Hydroxyl Group Active_Ester2 Fmoc-AA(OH)-CO-OBt (Another molecule) Active_Ester2->Side_Product

References

Troubleshooting & Optimization

Technical Support Center: (S)-(+)-1-Fmoc-3-hydroxypyrrolidine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for challenges encountered during the coupling of this sterically hindered secondary amine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient at room temperature?

A1: The coupling of this compound can be challenging due to significant steric hindrance. The bulky Fmoc protecting group, combined with the cyclic structure of the pyrrolidine ring, physically impedes the approach of the activated amino acid to the free amine on the resin. This steric hindrance slows down the reaction rate and can lead to incomplete coupling under standard conditions.[1][2][3]

Q2: What is the primary effect of increasing the temperature on the coupling efficiency of this compound?

A2: Increasing the reaction temperature is a key strategy to improve the coupling efficiency of sterically hindered amino acids. Elevated temperatures provide the necessary energy to overcome the activation barrier caused by steric hindrance, leading to faster and more complete reactions.[2][4] This can also help to disrupt peptide aggregation on the solid support, which can otherwise block reactive sites.

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically demanding amino acids like this compound, more potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and PyAOP are generally more effective than carbodiimides (e.g., DIC) on their own.[3][4][5][6] These reagents form highly reactive activated esters that can overcome the steric hindrance.

Q4: Can peptide aggregation affect the coupling efficiency of this compound?

A4: Yes, peptide aggregation on the solid support can significantly reduce coupling efficiency.[1][4] The growing peptide chain can fold into secondary structures, making the N-terminal amine inaccessible to the incoming activated amino acid. This is a common issue in SPPS, particularly with hydrophobic or long peptide sequences.

Q5: Is a double coupling strategy recommended for this compound?

A5: A double coupling strategy is a highly effective method to drive the reaction to completion when dealing with difficult couplings.[4] After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid is added to couple with any remaining unreacted N-terminal amines.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound to a growing peptide chain.

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser test after coupling) 1. Steric Hindrance: The bulky nature of the Fmoc-hydroxypyrrolidine is physically obstructing the reaction.[1][2][3]2. Inefficient Activation: The chosen coupling reagent is not sufficiently reactive.[1]3. Peptide Aggregation: The peptide chain is folded on the resin, blocking the reactive site.[1][4]4. Poor Reagent Quality: Degradation of the amino acid, coupling reagents, or solvents.[1]1. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or PyAOP.[3][4][5][6]2. Double Coupling: Perform a second coupling step with fresh reagents.[4]3. Increase Reaction Temperature: Raise the temperature to 40-60°C to overcome the activation energy barrier.[2]4. Optimize Solvent System: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation.[4][7]5. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[4]
Deletion of Hydroxypyrrolidine Residue in Final Peptide (Confirmed by MS) 1. Incomplete Coupling: The coupling reaction did not go to completion, and unreacted amines were capped in a subsequent step.1. Implement a Double Coupling Protocol: Ensure all N-terminal amines have reacted.2. Extend Coupling Time: Increase the reaction time to 2-4 hours, or even overnight, at room temperature.[4]3. Monitor the Reaction: Use the Kaiser test to confirm the completion of the coupling before proceeding.[8]
Low Crude Purity of the Final Peptide 1. A combination of incomplete coupling and potential side reactions. 2. Racemization: For some amino acids, prolonged reaction times or high temperatures can lead to epimerization.1. Optimize Coupling Conditions: Systematically test different coupling reagents, temperatures, and reaction times to find the optimal balance for your specific sequence.2. Check Reagent Quality: Ensure all reagents and solvents are fresh and of high purity.[1]3. Consider a Weaker Base: If racemization is a concern for adjacent residues, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard manual solid-phase synthesis coupling step for this compound.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[10]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[8]

    • If the Kaiser test is positive, consider a second coupling (double coupling) by repeating step 3.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times).

Protocol 2: Troubleshooting with Elevated Temperature

If low coupling efficiency is observed with Protocol 1, an elevated temperature can be employed.

  • Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Coupling at Elevated Temperature:

    • Prepare the activated amino acid solution as described in step 3 of Protocol 1.

    • Add the solution to the deprotected resin in a reaction vessel suitable for heating.

    • Agitate the mixture at 40-60°C for 1-2 hours.

  • Monitoring and Washing:

    • Cool the reaction vessel to room temperature.

    • Perform a Kaiser test and wash the resin as described in step 4 of Protocol 1.

Visual Guides

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling deprotection_start Start swell_resin Swell Resin in DMF deprotection_start->swell_resin add_piperidine_1 Add 20% Piperidine/DMF (5 min) swell_resin->add_piperidine_1 add_piperidine_2 Add 20% Piperidine/DMF (15 min) add_piperidine_1->add_piperidine_2 wash_dmf Wash with DMF (5-7x) add_piperidine_2->wash_dmf deprotection_end Deprotected Resin wash_dmf->deprotection_end coupling_start Start preactivate Pre-activate Fmoc-Hyp-OH with HATU/DIPEA in DMF coupling_start->preactivate add_to_resin Add to Deprotected Resin preactivate->add_to_resin react React (1-2h, RT or 40-60°C) add_to_resin->react kaiser_test Kaiser Test react->kaiser_test wash_final Wash with DMF and DCM kaiser_test->wash_final Negative double_coupling Double Coupling kaiser_test->double_coupling Positive coupling_end Coupled Resin wash_final->coupling_end double_coupling->add_to_resin

Caption: Experimental workflow for Fmoc deprotection and coupling of this compound.

G start Low Coupling Efficiency (Positive Kaiser Test) q_reagent Using a potent coupling reagent (e.g., HATU, HCTU)? start->q_reagent sol_reagent Switch to a more potent coupling reagent. q_reagent->sol_reagent No q_temp Is the reaction temperature elevated (40-60°C)? q_reagent->q_temp Yes sol_reagent->q_temp sol_temp Increase coupling temperature. q_temp->sol_temp No q_double Have you performed a double coupling? q_temp->q_double Yes sol_temp->q_double sol_double Perform a double coupling with fresh reagents. q_double->sol_double No q_solvent Using NMP as a solvent? q_double->q_solvent Yes sol_double->q_solvent sol_solvent Switch to NMP to disrupt peptide aggregation. q_solvent->sol_solvent No end Coupling successful q_solvent->end Yes sol_solvent->end

References

Technical Support Center: Optimizing Fmoc Deprotection of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from (S)-(+)-1-Fmoc-3-hydroxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc removal from this compound?

The most common method for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2] The reaction is typically carried out at room temperature. A standard procedure involves an initial short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes) with fresh reagent.[3]

Q2: How can I monitor the progress of the Fmoc deprotection reaction?

Several methods can be used to monitor the completeness of the Fmoc removal:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines.[1][3] A positive result (a deep blue or purple color) indicates successful deprotection.[1][3] A yellow or colorless result suggests that the Fmoc group is still attached.[1][4]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301-312 nm.[1][4] An increase and subsequent plateauing of this absorbance indicate the completion of the reaction.[4]

  • High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): These are the most definitive methods for confirming the complete removal of the Fmoc group and assessing the purity of the product.[4] The mass of the unreacted starting material will be 222.24 Da higher than the deprotected product.[4]

Q3: My Fmoc deprotection reaction is incomplete. What are the potential causes and how can I troubleshoot this issue?

Incomplete Fmoc removal is a common issue that can be attributed to several factors:

  • Reagent Quality: The piperidine solution may have degraded over time. It is crucial to use fresh, high-quality piperidine.[1]

  • Reaction Time and Temperature: The standard reaction time may be insufficient. Extending the deprotection time to 30-60 minutes can be effective.[4] If the reaction is sluggish at room temperature, gently increasing the temperature (e.g., to 40-50°C) may improve the rate of deprotection.[1]

  • Steric Hindrance: The molecular structure around the Fmoc-protected amine can sometimes hinder the access of the piperidine base.[3]

  • Insufficient Reagent: Ensure that a sufficient excess of the deprotection solution is used to fully submerge and react with the substrate.

For a systematic approach to troubleshooting, refer to the decision tree diagram below.

Troubleshooting Guide

Incomplete Deprotection

If you are experiencing incomplete Fmoc removal, consider the following optimization strategies. The effectiveness of each strategy can be compared based on the provided data.

Table 1: Troubleshooting Strategies for Incomplete Fmoc Deprotection

StrategyModificationRationalePotential Drawbacks
Extend Reaction Time Increase deprotection time from 20 minutes up to 60 minutes.[4]Allows more time for the reaction to go to completion, especially for sterically hindered substrates.May increase the risk of side reactions with prolonged exposure to basic conditions.
Double Deprotection After the initial deprotection, drain and add a fresh solution of 20% piperidine in DMF for a second treatment.[4]Ensures a high concentration of fresh reagent is available to drive the reaction to completion.[4]Increases solvent and reagent consumption.
Elevated Temperature Increase the reaction temperature to 40-50°C.[1]Can overcome kinetic barriers and break up potential aggregates.[1]May promote side reactions or degradation of sensitive substrates.
Use a Stronger Base Replace piperidine with a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[1]DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections.[1]Can lead to different side reaction profiles.
Alternative Base Cocktail Use a mixture of 2% DBU and 5% piperazine in NMP.[5]This combination has been shown to enhance deprotection kinetics.[5]Requires optimization for the specific substrate.
Potential Side Reactions

Prolonged exposure to basic conditions during Fmoc removal can lead to side reactions. While specific side reactions for (S)-(+)-3-hydroxypyrrolidine are not extensively documented in the provided search results, general side reactions in Fmoc chemistry include racemization, especially for susceptible amino acids like cysteine and histidine.[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Preparation: Dissolve this compound in DMF. If performing solid-phase synthesis, swell the resin in DMF for at least 30 minutes.[3]

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture. Agitate for 1-3 minutes at room temperature.[6]

  • Solvent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[3]

  • Final Wash: Drain the deprotection solution and wash the product thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[3]

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Substrates

  • Preparation: Dissolve this compound in DMF. For solid-phase synthesis, swell the resin in DMF.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the reaction mixture.[3]

  • Agitation: Agitate the mixture for 2-5 minutes at room temperature.[3]

  • Solvent Removal: Drain the deprotection solution.

  • Repeat Deprotection: Repeat steps 2-4 one more time.[3]

  • Final Wash: Wash the product thoroughly with DMF (5-7 times).[3]

Protocol 3: Kaiser Test for Detection of Free Primary Amines

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[3]

  • Sample Collection: After the final wash of the deprotection step, take a small sample of the reaction mixture or a few beads of the resin.[3]

  • Reaction: Add 2-3 drops of each reagent (A, B, and C) to the sample in a small glass test tube.[3]

  • Heating: Heat the test tube at 100°C for 5 minutes.[3]

  • Observation:

    • Positive Result (Successful Deprotection): A dark blue or purple color indicates the presence of free primary amines.[3]

    • Negative Result (Incomplete Deprotection): A yellow, brown, or no color change indicates the absence of free primary amines.[3]

Visual Guides

Fmoc_Deprotection_Workflow start Start: This compound deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection monitoring Reaction Monitoring (Kaiser Test / UV-Vis / HPLC) deprotection->monitoring complete Deprotection Complete? monitoring->complete troubleshoot Troubleshoot: - Extend Time - Increase Temp - Change Base complete->troubleshoot No workup Work-up & Purification complete->workup Yes troubleshoot->deprotection end Product: (S)-(+)-3-hydroxypyrrolidine workup->end Troubleshooting_Decision_Tree start Incomplete Deprotection (Negative Kaiser Test) check_reagents Are reagents fresh and correctly prepared? start->check_reagents prepare_fresh Prepare fresh 20% piperidine/DMF solution check_reagents->prepare_fresh No extend_time Extend deprotection time (e.g., to 30-60 min)? check_reagents->extend_time Yes rerun_and_test Re-run deprotection and perform Kaiser test prepare_fresh->rerun_and_test increase_temp Increase temperature (e.g., to 40-50°C)? extend_time->increase_temp Still Incomplete extend_time->rerun_and_test Try This First stronger_base Use stronger base cocktail (e.g., 2% DBU/DMF)? increase_temp->stronger_base Still Incomplete increase_temp->rerun_and_test Try This First stronger_base->rerun_and_test Try This First success Deprotection Successful rerun_and_test->success

References

Technical Support Center: (S)-(+)-1-Fmoc-3-hydroxypyrrolidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered when using (S)-(+)-1-Fmoc-3-hydroxypyrrolidine (Fmoc-Hyp-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound?

A1: The main potential side reactions include:

  • Diketopiperazine (DKP) formation: This is a significant risk, especially when 3-hydroxyproline is one of the first two amino acids at the C-terminus of the peptide.[1][2][3] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine.[3]

  • Racemization: While proline derivatives are generally less prone to racemization than many other amino acids, it can still occur, particularly with certain coupling reagents and prolonged activation times.[1][4]

  • O-acylation: The free hydroxyl group on the pyrrolidine ring can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide (an ester bond instead of an amide bond).

  • Dehydration: Although less common with modern SPPS techniques, the potential for dehydration of the 3-hydroxy group to form a double bond in the pyrrolidine ring exists, especially under harsh acidic conditions or elevated temperatures.[3]

Q2: How does the 3-hydroxy group influence peptide properties?

A2: The 3-hydroxy group can influence the peptide's conformation and stability. Studies on peptides containing 3-hydroxyproline have shown that it can impact the stability of secondary structures like triple helices, with the effect being dependent on its position within the peptide sequence.

Q3: Should the hydroxyl group of 3-hydroxypyrrolidine be protected?

A3: For many applications, the hydroxyl group can be left unprotected. However, to eliminate the risk of O-acylation, especially during the coupling of sterically hindered amino acids or in the synthesis of long and complex peptides, using a protected form such as Fmoc-Hyp(tBu)-OH is recommended.[5] The tert-butyl (tBu) protecting group is stable during the Fmoc deprotection steps and is typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[5]

Q4: What is the best resin to use to minimize diketopiperazine formation?

A4: For sequences prone to DKP formation, particularly when 3-hydroxyproline is at the C-terminus, using a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The bulky nature of the 2-CTC linker significantly inhibits the intramolecular cyclization that leads to DKP formation.[3][6]

Troubleshooting Guide

Problem 1: Low peptide yield and observation of a cyclic dipeptide by mass spectrometry.

Symptom:

  • Significantly lower than expected yield of the full-length peptide.

  • Mass spectrometry (MS) analysis of the cleavage cocktail reveals a major peak corresponding to the mass of the cyclic dipeptide of 3-hydroxyproline and the adjacent amino acid.

Potential Cause:

  • Diketopiperazine (DKP) formation. This is highly probable if 3-hydroxyproline is the C-terminal or penultimate residue in the sequence.[1][2][3] The reaction is catalyzed by the basic conditions of the Fmoc deprotection step.[3]

Recommended Solutions:

StrategyDescription
Use 2-Chlorotrityl Chloride Resin Synthesize the peptide on a 2-CTC resin. Its steric bulk hinders the formation of the six-membered ring intermediate required for DKP formation.[3][6]
Incorporate a Dipeptide Instead of sequential coupling, use a pre-synthesized Fmoc-dipeptide containing 3-hydroxyproline. This bypasses the vulnerable dipeptidyl-resin stage.[3]
Immediate Coupling After the deprotection of the second amino acid, immediately proceed with the coupling of the third amino acid to minimize the time the free dipeptide is exposed to basic conditions.[3]
Problem 2: Appearance of a diastereomeric impurity in the HPLC profile.

Symptom:

  • A peak with the same mass as the target peptide but a slightly different retention time is observed during HPLC analysis.

Potential Cause:

  • Racemization of the 3-hydroxyproline residue during the coupling step. This can be influenced by the choice of coupling reagent, base, and activation time.[1][4]

Recommended Solutions:

StrategyDescription
Optimize Coupling Reagents Use coupling reagents known to suppress racemization, such as those based on uronium/aminium salts (e.g., HATU, HCTU) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid prolonged pre-activation times.[7] For particularly sensitive couplings, carbodiimide-based reagents like DIC can be used with additives such as OxymaPure, which are known to reduce racemization.
Control Base Concentration Use the minimum necessary amount of base during coupling, as excess base can promote racemization.
Lower Coupling Temperature If feasible for the specific coupling, performing the reaction at a lower temperature can reduce the rate of racemization.
Problem 3: Mass spectrometry shows a mass addition corresponding to the incoming amino acid.

Symptom:

  • MS analysis reveals a significant peak with a mass corresponding to the target peptide plus the mass of the acyl group of the subsequently coupled amino acid minus the mass of water. This indicates an ester bond formation.

Potential Cause:

  • O-acylation of the 3-hydroxyl group.

Recommended Solutions:

StrategyDescription
Use a Protected Hydroxyproline Derivative The most effective way to prevent O-acylation is to use a side-chain protected derivative, such as Fmoc-Hyp(tBu)-OH.[5]
Optimize Coupling Conditions Use a minimal excess of the activated amino acid and a shorter coupling time to reduce the opportunity for side-chain acylation.
Choice of Coupling Reagent Some coupling reagents may have a higher propensity to cause O-acylation. Empirically testing different reagents may be necessary for particularly problematic sequences.

Quantitative Data Summary

While specific quantitative data for side reactions involving this compound is limited in the literature, the following table summarizes typical racemization levels observed for proline derivatives under different conditions to provide a general guideline.

Amino Acid DerivativeCoupling Reagent/Solvent% Racemization (D-isomer)
Proline phenacyl esterDIC/HOBt in DMFHigh
Proline phenacyl esterMixed Anhydride in THFLow
Proline phenacyl esterDIC in DCMLow

Data adapted from studies on proline and hydroxyproline phenacyl esters, which indicate that the combination of a carbodiimide with HOBt in DMF can lead to significant racemization.[1]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling
  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a low-racemization coupling reagent such as HATU (2.9 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed immediately by the addition of DIPEA (6 eq.). Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

Protocol 2: Detection and Quantification of Racemization
  • Peptide Hydrolysis: Hydrolyze a sample of the crude peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • LC-MS Analysis: Analyze the derivatized amino acids by reverse-phase HPLC coupled to a mass spectrometer. The diastereomeric derivatives of D- and L-3-hydroxyproline will have different retention times, allowing for their separation and quantification.[8]

Visualizing Reaction Pathways

Diketopiperazine Formation Workflow

DKP_Formation start Dipeptidyl-Resin (e.g., H-AA2-Hyp-Resin) deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection free_amine Free N-terminal Amine deprotection->free_amine attack Intramolecular Nucleophilic Attack free_amine->attack dkp Diketopiperazine (Cleaved from Resin) attack->dkp resin Free Resin Hydroxyl attack->resin end Loss of Peptide Chain dkp->end

Caption: Workflow of Diketopiperazine (DKP) formation.

O-Acylation Side Reaction

O_Acylation peptide_resin Peptide-Resin with N-terminal Hyp-OH coupling Coupling Reaction peptide_resin->coupling activated_aa Activated Fmoc-AA-OH activated_aa->coupling peptide_bond Desired Peptide Bond (Amide Formation) coupling->peptide_bond Major Pathway ester_bond O-Acylation Side Product (Ester Formation - Depsipeptide) coupling->ester_bond Side Reaction

Caption: O-Acylation as a side reaction during coupling.

References

Preventing racemization of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine During Coupling

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical purity of this compound during peptide coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve potential racemization issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the (S)- and (R)-forms of 1-Fmoc-3-hydroxypyrrolidine). In peptide synthesis, the precise three-dimensional structure is crucial for biological activity. The incorporation of the incorrect stereoisomer ((R)-enantiomer) can lead to peptides with reduced or altered efficacy, and potentially immunogenicity. For proline derivatives like hydroxypyrrolidine, racemization can occur at the α-carbon during the activation and coupling steps.

Q2: What are the primary mechanisms that cause racemization during the coupling of Fmoc-amino acids?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by the amine component on the now achiral oxazolone ring can result in both the desired (S) and undesired (R) products.

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either face, leading to racemization. This is more common under strongly basic conditions.

Q3: Which factors in my coupling reaction can increase the risk of racemization?

A3: Several factors can contribute to an increased risk of racemization:

  • Coupling Reagents: Carbodiimide-based reagents (e.g., DCC, DIC) when used alone are known to promote racemization.

  • Base: The type and concentration of the base used are critical. Strong, sterically unhindered bases can increase the rate of α-proton abstraction.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can sometimes facilitate the formation of intermediates that lead to racemization.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can increase the opportunity for racemization of the activated intermediate.

Troubleshooting Guide

Issue: High levels of the (R)-isomer detected in the final peptide after coupling this compound.

This step-by-step guide will help you troubleshoot and minimize racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

  • Potential Cause: The use of carbodiimides like DIC or DCC without racemization-suppressing additives is a common cause of epimerization.

  • Solution: Always use carbodiimide coupling reagents in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). For particularly sensitive couplings, consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU, HCTU) based coupling reagents, which are generally associated with lower levels of racemization.[1]

Step 2: Assess the Base Used in the Coupling Reaction

  • Potential Cause: The presence of an excessive amount of a strong base like N,N-diisopropylethylamine (DIPEA) can promote racemization.

  • Solution: Use the minimum amount of base necessary for the reaction to proceed. Consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to reduce racemization in some cases.

Step 3: Optimize Reaction Conditions

  • Potential Cause: Elevated temperatures and prolonged reaction times can increase the extent of racemization.

  • Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[2] Monitor the reaction progress to avoid unnecessarily long reaction times. If solubility permits, consider using a less polar solvent than DMF, such as dichloromethane (DCM), or a mixture of DCM and DMF.

Step 4: Modify the Activation Procedure

  • Potential Cause: Extended pre-activation of the amino acid before the addition of the resin-bound amine can lead to the accumulation of the racemized activated species.

  • Solution: Minimize the pre-activation time. Alternatively, employ an in-situ activation protocol where the coupling reagent is added to the mixture of the Fmoc-amino acid and the resin-bound amine.

Data Presentation

The choice of coupling reagent significantly impacts the degree of racemization. While specific data for this compound is limited, the following table provides a comparison of racemization levels observed with different coupling reagents for a model peptide containing a racemization-prone residue. This can serve as a guide for reagent selection.

Table 1: Comparison of Coupling Reagent Performance on Racemization

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Moderate to High
DIC/OxymaPure® Carbodiimide/Additive45-120 minutes>97>95Low to Moderate

Data is representative and compiled from various sources for model peptides containing racemization-prone amino acids.[1] Actual results may vary depending on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a peptide synthesis vessel.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Thoroughly wash the resin with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. Note that proline and its derivatives may give a false-negative or a reddish-brown color with the Kaiser test.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) and dry under vacuum.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol provides a general method for determining the extent of racemization by separating the diastereomeric peptide products.

  • Peptide Cleavage and Deprotection:

    • Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column (e.g., CROWNPAK CR(+), Chiralpak IC-3).[3][4]

    • Mobile Phase: A suitable mobile phase for the chosen chiral column. This often consists of a mixture of hexane/isopropanol with a basic or acidic additive for normal phase, or a buffered aqueous solution with an organic modifier for reversed-phase.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: 25°C (can be optimized).

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 260 nm).

    • Sample Preparation: Dissolve the crude peptide in the mobile phase or a compatible solvent.

    • Injection: Inject the sample onto the HPLC system.

    • Quantification: Integrate the peak areas of the desired diastereomer and the undesired diastereomeric impurity to determine the percentage of racemization.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway A Fmoc-(S)-AA-OH B Activated Intermediate A->B Coupling Reagent C 5(4H)-Oxazolone (Achiral Intermediate) B->C Cyclization C->B D Peptide-(S)-AA C->D Amine Attack E Peptide-(R)-AA (Racemized) C->E Amine Attack F Activated Intermediate G Enolate (Achiral Intermediate) F->G Base (-H+) G->F +H+ H Peptide-(S)-AA G->H Amine Attack I Peptide-(R)-AA (Racemized) G->I Amine Attack

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent - Use Additives (HOBt, Oxyma) - Switch to Onium Salts (HATU, HCTU) Start->Reagent Base Step 2: Assess Base - Minimize concentration - Use weaker/hindered base (NMM, Collidine) Reagent->Base Conditions Step 3: Optimize Conditions - Lower temperature (0°C) - Reduce reaction time - Change solvent (DCM) Base->Conditions Activation Step 4: Modify Activation - Minimize pre-activation time - Use in-situ activation Conditions->Activation End Racemization Minimized Activation->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Improving the Yield of Peptides Containing 3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of peptides containing 3-hydroxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating 3-hydroxypyrrolidine into a peptide sequence?

A1: The main challenges stem from the unique structural features of 3-hydroxypyrrolidine:

  • Steric Hindrance: As a proline analogue, 3-hydroxypyrrolidine is a secondary amino acid with its α-amino group constrained within the pyrrolidine ring. This inherent steric bulk can impede coupling reactions, leading to slower kinetics and incomplete acylation.

  • Side-Chain Reactivity: The secondary hydroxyl group on the pyrrolidine ring is nucleophilic and can undergo unwanted side reactions, most notably O-acylation, during the coupling of the subsequent amino acid if it is not appropriately protected.[1]

  • Conformational Effects: The position and stereochemistry of the hydroxyl group influence the puckering of the pyrrolidine ring.[2] This can affect the cis/trans isomerization of the preceding peptide bond, potentially impacting the peptide's secondary structure and tendency to aggregate.[2][3]

Q2: Is it necessary to protect the hydroxyl group of 3-hydroxypyrrolidine during solid-phase peptide synthesis (SPPS)?

A2: Yes, protecting the hydroxyl group is highly recommended to prevent side reactions and improve the final yield and purity of the target peptide. The most common side reaction is the O-acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid.[1] This results in the formation of a difficult-to-remove ester byproduct and truncation of the peptide chain. An orthogonal protecting group strategy is essential for selective removal of the side-chain protecting group without affecting other protecting groups or the peptide-resin linkage.

Q3: Which coupling reagents are most effective for incorporating Fmoc-3-hydroxypyrrolidine-OH?

A3: Due to the steric hindrance of 3-hydroxypyrrolidine, high-activity coupling reagents are recommended to achieve efficient and complete coupling. Uronium/aminium-based reagents are generally preferred over carbodiimides for such "difficult" couplings.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid activation and resistance to racemization.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for challenging couplings.

Q4: How does the stereochemistry of the 3-hydroxyl group affect the synthesis?

A4: The stereochemistry of the hydroxyl group (e.g., (3R) vs. (3S)) influences the puckering of the pyrrolidine ring, which in turn can affect the cis/trans equilibrium of the preceding peptide bond.[2] While this may not directly impact the coupling efficiency, it can have significant consequences for the secondary structure, solubility, and aggregation propensity of the final peptide.[3][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing 3-hydroxypyrrolidine.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences (M-1, M-2, etc.) in the crude product as detected by mass spectrometry.

  • Significantly reduced overall yield.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Activation Use a more powerful coupling reagent such as HATU or PyBOP.[5] Increase the equivalents of the coupling reagent and the amino acid (see optimized protocol below).
Steric Hindrance Extend the coupling reaction time. Consider performing a "double coupling," where the coupling step is repeated with fresh reagents.
Peptide Aggregation on Resin If the sequence is prone to aggregation, consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) or a mixture of solvents.

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test) reagent Optimize Coupling Reagent (e.g., switch to HATU) start->reagent kaiser_check1 Kaiser Test Still Positive? reagent->kaiser_check1 time Extend Coupling Time (e.g., from 2h to 4h) kaiser_check2 Kaiser Test Still Positive? time->kaiser_check2 double_couple Perform Double Coupling kaiser_check3 Kaiser Test Still Positive? double_couple->kaiser_check3 solvent Change Solvent (e.g., DMF to NMP) failure Consider Sequence Redesign or Alternative Strategy solvent->failure kaiser_check1->time Yes success Proceed to Deprotection kaiser_check1->success No kaiser_check2->double_couple Yes kaiser_check2->success No kaiser_check3->solvent Yes kaiser_check3->success No

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple peaks in the crude HPLC chromatogram close to the main product peak.

  • Mass spectrometry data showing masses corresponding to unexpected modifications.

Possible Causes & Solutions:

CauseRecommended Solution
O-Acylation of the Hydroxyl Group Ensure the hydroxyl group of 3-hydroxypyrrolidine is protected with a suitable orthogonal protecting group (e.g., t-Bu, Trt).[1]
Diketopiperazine Formation If 3-hydroxypyrrolidine is the second amino acid in the sequence, this side reaction is possible. Use a 2-chlorotrityl chloride resin which is sterically hindered and reduces this side reaction. Alternatively, couple the first two amino acids as a dipeptide.
Racemization Use coupling reagents known to suppress racemization, such as HATU.[5] Avoid excessive amounts of base and prolonged activation times.

Protecting Group Strategy to Prevent O-Acylation

G cluster_0 Without Protection cluster_1 With Orthogonal Protection A Peptide-Resin-NH2 C Peptide-Resin-NH-CO-3-OH-Pyr-Fmoc A->C Coupling B Fmoc-3-OH-Pyr-COOH + Coupling Reagent B->C D Deprotection (Piperidine) C->D E Peptide-Resin-NH-CO-3-OH-Pyr-NH2 D->E G O-Acylation Side Product (Truncated Peptide) E->G Side Reaction H Desired Product (Low Yield) E->H Desired Reaction F Fmoc-AA-COOH + Coupling Reagent F->G F->H A1 Peptide-Resin-NH2 C1 Peptide-Resin-NH-CO-3-O(PG)-Pyr-Fmoc A1->C1 Coupling B1 Fmoc-3-O(PG)-Pyr-COOH + Coupling Reagent B1->C1 D1 Deprotection (Piperidine) C1->D1 E1 Peptide-Resin-NH-CO-3-O(PG)-Pyr-NH2 D1->E1 G1 Desired Product (High Yield) E1->G1 Desired Reaction F1 Fmoc-AA-COOH + Coupling Reagent F1->G1

Caption: Logic diagram illustrating the prevention of O-acylation side reactions.

Quantitative Data Summary

The following table summarizes the impact of different coupling conditions on the yield of peptides containing sterically hindered amino acids like 3-hydroxypyrrolidine. While specific data for 3-hydroxypyrrolidine is limited in the literature, the trends observed for other hindered amino acids are highly relevant.

Coupling ReagentEquivalents (AA:Reagent:Base)Reaction Time (min)Temperature (°C)Expected Crude Purity (%)
HBTU/HOBt/DIPEA3 : 2.9 : 61202560-75
HATU/DIPEA 3 : 2.9 : 6 60 25 >85
DIC/HOBt3 : 3 : -2402550-65
HATU/DIPEA (Double Coupling)2 x (3 : 2.9 : 6)2 x 6025>90

Data is generalized from studies on sterically hindered amino acids and serves as a guideline.

Detailed Experimental Protocols

Protocol 1: Optimized Manual SPPS Coupling of Fmoc-(3R)-3-hydroxy-(4R)-pyrrolidine-OH using HATU

This protocol is for a standard 0.1 mmol synthesis scale.

Materials:

  • Fmoc-protected amino-terminated resin (e.g., Rink Amide, 0.1 mmol)

  • Fmoc-(3R)-3-hydroxy-(4R)-pyrrolidine-OH (with hydroxyl group protected, e.g., by t-Bu) (0.3 mmol, 3 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-(3R)-3-hydroxy-(4R)-pyrrolidine-OH (protected) and HATU in DMF.

    • Add DIPEA to the solution and vortex for 1 minute to pre-activate.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 60-90 minutes at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, continue agitation for another 30 minutes and re-test. If it remains positive, consider a double coupling (repeat steps 3 and 4).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Proceed to the next cycle.

SPPS Cycle Workflow

G start Start of Cycle (Fmoc-Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Fmoc-AA-OH (HATU/DIPEA in DMF) activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF/DCM) kaiser_test->wash2 Negative double_couple Double Couple kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->coupling

Caption: A standard workflow for a single SPPS cycle.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis

Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[7][8]

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

Analysis:

  • Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight of the desired peptide.[9][10]

  • Further characterization can be performed using tandem mass spectrometry (MS/MS) to confirm the peptide sequence.[9][10]

References

Technical Support Center: Purification of Peptides with (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of synthetic peptides containing the modified amino acid (S)-(+)-1-Fmoc-3-hydroxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing this compound?

The standard and most effective method for purifying these peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is typically used as the stationary phase, with a mobile phase gradient of acetonitrile in water, often containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2]

Q2: How does the presence of 3-hydroxypyrrolidine affect the purification process?

The hydroxyl group on the pyrrolidine ring increases the polarity of the peptide, which can influence its retention time in RP-HPLC, typically causing it to elute earlier than a non-hydroxylated counterpart.[3] Additionally, the rigid structure of the pyrrolidine ring can impact peptide folding and potentially lead to aggregation, a common challenge in peptide synthesis and purification.[4][5]

Q3: What are the common impurities encountered during the synthesis of these peptides?

Impurities are often byproducts of the Solid-Phase Peptide Synthesis (SPPS) process and can include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.[6][7]

  • Truncated sequences: Shorter peptide chains resulting from incomplete synthesis.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis on their side chains.[7]

  • Products of side reactions: Modifications such as oxidation, especially of sensitive residues like methionine or tryptophan.[7]

  • Diastereomeric impurities: Racemization of amino acid residues can occur during the activation or deprotection steps.[7]

Q4: Why is a tert-butyl (tBu) protecting group used on the hydroxyl function of hydroxypyrrolidine during synthesis?

The tBu group is an acid-labile protecting group used to shield the hydroxyl function of hydroxypyrrolidine during the Fmoc-based SPPS.[8] This prevents the hydroxyl group from participating in unwanted side reactions, such as O-acylation, during the peptide chain elongation.[9] The tBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved off during the final acidolytic cleavage of the peptide from the resin.[8][9]

Q5: How can I confirm the identity and purity of my final peptide product?

A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To assess the purity of the peptide by observing the percentage of the main peak area relative to the total area of all peaks.[2][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide, which verifies that the correct sequence has been synthesized.[11][12] High-resolution mass spectrometry can also help in the identification of impurities.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility of Crude Peptide The peptide sequence may be highly hydrophobic or prone to aggregation due to the conformational constraints imposed by the hydroxypyrrolidine residue.[5][14][15]- Test solubility in a small amount of peptide first.[16][17]- Start with deionized water containing 0.1% TFA. If unsuccessful, try adding organic solvents like acetonitrile or isopropanol.[18]- For very hydrophobic peptides, dissolve in a minimal amount of DMSO or DMF and then slowly dilute with the HPLC mobile phase.[17]- Sonication can help in dissolving the peptide.[16]
Multiple Peaks in Analytical HPLC of Purified Peptide - Incomplete purification.- Peptide degradation during lyophilization or storage.- Aggregation of the peptide, which can sometimes appear as separate peaks.[19]- Re-purify the peptide using a shallower gradient in RP-HPLC to improve resolution.[20]- Ensure proper handling and storage conditions (lyophilized, at -20°C or -80°C).- To check for aggregation, dissolve the peptide in a denaturing solvent like 6M guanidine hydrochloride and re-inject into the HPLC.
Peptide Elutes in the Void Volume of RP-HPLC Column The peptide is too hydrophilic and does not retain on the C18 column. The hydroxypyrrolidine contributes to this hydrophilicity.- Use a less hydrophobic column, such as a C8 or C4 column.- If possible, modify the pH of the mobile phase to alter the peptide's charge and retention characteristics.- Consider using an alternative chromatography technique like Hydrophilic Interaction Chromatography (HILIC).[3][20]
Broad or Tailing Peaks in HPLC - Suboptimal mobile phase conditions.- Column degradation or contamination.- Presence of interfering impurities from the synthesis.- Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%) to improve peak shape.[1]- Flush the column with a strong organic solvent.- If the problem persists, the column may need to be replaced.
Mass Spectrometry Shows Unexpected Masses - Presence of deletion or insertion sequences from the synthesis.[6][7]- Incomplete removal of side-chain protecting groups (e.g., tBu).- Formation of adducts with salts (e.g., sodium or potassium).[21]- Analyze the mass differences to identify the specific modification or impurity.- Optimize the cleavage cocktail and time to ensure complete deprotection.- Use high-purity solvents and reagents for purification and analysis to minimize salt adducts.

Quantitative Data Summary

The following table presents representative data from the purification of a model decapeptide containing one (S)-(+)-3-hydroxypyrrolidine residue.

Purification Stage Method Purity (%) Yield (%) Notes
Crude Peptide-~65%100% (Reference)Purity assessed by analytical RP-HPLC. Major impurities were identified as deletion sequences.
After RP-HPLCPreparative C18 column>98%~35%A significant improvement in purity with an expected reduction in yield due to the removal of impurities and loss during fractionation.[10]

Experimental Protocol: RP-HPLC Purification

This protocol provides a general methodology for the purification of a peptide containing (S)-(+)-3-hydroxypyrrolidine. Optimization will be required based on the specific peptide sequence.

1. Sample Preparation: a. Accurately weigh the lyophilized crude peptide. b. Dissolve the peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) at a concentration of 1-10 mg/mL. c. If solubility is an issue, use a minimal amount of a stronger organic solvent (like acetonitrile or DMSO) to first dissolve the peptide, then dilute with Solvent A.[17] d. Centrifuge the solution to pellet any insoluble material and filter through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • System: Preparative HPLC system with a UV detector.
  • Column: C18 silica column (e.g., 10 µm particle size, 100 Å pore size).
  • Solvent A: 0.1% (v/v) TFA in deionized water.
  • Solvent B: 0.1% (v/v) TFA in acetonitrile.
  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a shallow gradient, for example, 5-65% Solvent B over 60 minutes.
  • Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 22 mm ID column).
  • Detection: UV absorbance at 214 nm and 280 nm.

3. Purification and Fraction Collection: a. Inject the prepared sample onto the equilibrated column. b. Collect fractions corresponding to the peaks shown on the chromatogram. The main peak should correspond to the target peptide. c. Analyze the purity of each collected fraction using analytical RP-HPLC.

4. Post-Purification Processing: a. Pool the fractions that meet the desired purity level (e.g., >98%). b. Freeze the pooled solution at -80°C. c. Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder. d. Confirm the identity of the final product by mass spectrometry.

Visualizations

PurificationWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Fmoc-SPPS with Fmoc-Hyp(tBu)-OH Cleavage TFA Cleavage Cocktail SPPS->Cleavage Elongation Dissolution Crude Peptide Dissolution Cleavage->Dissolution Crude Product HPLC Preparative RP-HPLC Dissolution->HPLC Injection Fractionation Fraction Collection HPLC->Fractionation Elution PurityCheck Analytical HPLC of Fractions Fractionation->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Purity >98% Lyophilization Lyophilization Pooling->Lyophilization FinalQC Final QC (HPLC & Mass Spec) Lyophilization->FinalQC End End FinalQC->End Purified Peptide

Caption: General workflow for the purification of peptides containing 3-hydroxypyrrolidine.

TroubleshootingLogic Start HPLC Analysis of Crude Peptide SolubilityIssue Poor Solubility? Start->SolubilityIssue BroadPeak Broad or Tailing Peak? GoodPeak Proceed with Preparative Purification BroadPeak->GoodPeak No OptimizeHPLC Adjust HPLC Method - Check TFA concentration - Run shallower gradient - Flush/change column BroadPeak->OptimizeHPLC Yes SolubilityIssue->BroadPeak No ChangeSolvent Optimize Dissolution Solvent (e.g., add ACN/DMSO, sonicate) SolubilityIssue->ChangeSolvent Yes ChangeSolvent->BroadPeak OptimizeHPLC->GoodPeak

Caption: Troubleshooting logic for initial analysis and method development.

References

Technical Support Center: Addressing Peptide Aggregation with Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation issues. The following information details how the incorporation of hydroxypyrrolidine derivatives, such as pseudoprolines, can mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during synthesis and formulation?

A: Peptide aggregation is the self-association of peptide chains, driven by interactions like intermolecular hydrogen bonds, leading to the formation of insoluble or poorly soluble beta-sheet structures.[1] This phenomenon can significantly hinder the efficiency of solid-phase peptide synthesis (SPPS) by physically blocking reactive sites, which results in incomplete deprotection and coupling reactions, ultimately leading to low yields and the presence of deletion sequences in the final product.[1] In the context of therapeutic peptides, aggregation can negatively impact product stability, biological activity, and efficacy, and may even elicit an immunogenic response in patients.[2]

Q2: How does incorporating hydroxypyrrolidine help in addressing peptide aggregation?

A: Hydroxypyrrolidine, particularly in the form of hydroxyproline (Hyp), influences the puckering of the pyrrolidine ring, which in turn affects the conformational preference of the peptide bond.[3] The introduction of a trans-4-hydroxy substituent can stabilize the trans peptide bond conformation.[3] More significantly, serine or threonine residues can be converted into pseudoproline dipeptides (oxazolidines), which are hydroxypyrrolidine derivatives.[4][5] These pseudoprolines introduce a "kink" into the peptide backbone, similar to proline, which disrupts the formation of the extended beta-sheet structures responsible for aggregation.[6][7] This disruption enhances the solvation of the growing peptide chain, improving coupling efficiency and overall yield.[6]

Q3: What are pseudoproline dipeptides and when should I consider using them?

A: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side chain is cyclized to form a five-membered oxazolidine or thiazolidine ring.[4][5] This modification makes them structural mimics of proline. They are incorporated as a dipeptide unit during SPPS to prevent aggregation.[4] You should consider using pseudoproline dipeptides when you are synthesizing long or complex peptides, sequences known to be prone to aggregation (e.g., hydrophobic sequences), or when you observe signs of on-resin aggregation.[8][9] It is recommended to insert pseudoprolines approximately every 6-8 residues, particularly before hydrophobic clusters.[9]

Q4: Will the hydroxypyrrolidine modification affect the final peptide's structure and function?

A: The pseudoproline modification is temporary. The native serine or threonine residue is regenerated during the final acid cleavage of the peptide from the resin with reagents like trifluoroacetic acid (TFA).[4][6] Therefore, the final peptide sequence does not contain the hydroxypyrrolidine ring, and its native structure and function are restored. However, the presence of hydroxyproline itself within a peptide sequence can influence its conformation and stability, which may in turn affect its biological activity.[3][10]

Q5: How can I detect and quantify peptide aggregation in my experiments?

A: Several techniques can be used to detect and quantify peptide aggregation:

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) is a precise method to separate and quantify monomers, dimers, and higher-order aggregates.[11]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is widely used to detect and monitor the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of aggregates.[12][13][14]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to analyze the secondary structure of peptides. A change in the CD spectrum, such as an increase in the signal characteristic of β-sheets (a negative band around 218 nm), can indicate aggregation.[15][16]

  • NMR Spectroscopy: 1H NMR spectroscopy can be used to detect the presence of different aggregate species in solution by observing changes in chemical shifts, line broadening, and signal intensity.[17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low peptide yield and presence of deletion sequences. On-resin peptide aggregation during SPPS is hindering coupling and deprotection steps.[1]Incorporate Pseudoproline Dipeptides: Strategically replace a Ser or Thr residue and the preceding amino acid with a suitable pseudoproline dipeptide to disrupt secondary structure formation.[4][9]
Resin beads are shrinking or failing to swell properly during synthesis. This is a physical indicator of on-resin aggregation.[1]Switch to a Swelling-Friendly Resin: Use resins with good swelling properties like NovaPEG or TentaGel.[3] Incorporate Pseudoproline Dipeptides: The introduction of kinks by pseudoprolines can improve resin solvation.[5]
Difficulty coupling the amino acid immediately following a pseudoproline dipeptide. The sterically hindered nature of the oxazolidine/thiazolidine ring can sometimes make the subsequent coupling challenging.[4]Use a Stronger Coupling Reagent: Employ a more powerful coupling reagent such as HATU or HCTU.[18] Increase Coupling Time and/or Temperature: Extending the reaction time or performing the synthesis at a slightly elevated temperature can improve coupling efficiency.[19]
Incomplete removal of the pseudoproline protecting group during cleavage. Insufficient cleavage time or inappropriate cleavage cocktail.Extend Cleavage Time: Ensure the cleavage reaction with TFA proceeds for a sufficient duration (typically 2-3 hours) to allow for complete regeneration of the native Ser/Thr residue.[6] Use Appropriate Scavengers: Include scavengers in your cleavage cocktail to prevent side reactions.[20]
The final purified peptide still shows signs of aggregation in solution. The inherent hydrophobicity or sequence characteristics of the peptide promote aggregation even after successful synthesis.Optimize Formulation Conditions: Adjust the pH, ionic strength, or include excipients in the buffer to improve peptide solubility.[17] Lyophilization from an appropriate solvent: Lyophilize the purified peptide from a solvent system (e.g., acetonitrile/water) that minimizes aggregation upon reconstitution.

Quantitative Data Summary

The incorporation of hydroxypyrrolidine derivatives can significantly impact peptide conformation and reduce aggregation.

Table 1: Impact of Hydroxyproline on Peptide Bond Conformation

PeptidePeptide Bond Conformation (% trans)Reference
Acetyl-Phe-Pro-NHMe~67%[3]
Acetyl-Phe-Hyp-NHMe~83%[3]

This table illustrates how the presence of a trans-4-hydroxy substituent in hydroxyproline (Hyp) stabilizes the trans conformation of the peptide bond compared to proline (Pro).

Table 2: Illustrative Example of Aggregation Reduction with Pseudoproline Dipeptides

Peptide SequenceSynthesis MethodCrude Purity (%)Yield (%)
[Hydrophobic Aggregating Sequence]Standard Fmoc-SPPS3525
[Hydrophobic Aggregating Sequence] with PseudoprolineFmoc-SPPS with Pseudoproline7560

*This table provides a representative example of the expected improvement in crude purity and yield when using pseudoproline dipeptides for a known "difficult" sequence. Actual results will vary depending on the specific peptide.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide during Fmoc-SPPS

This protocol outlines the general steps for incorporating a commercially available Fmoc-protected pseudoproline dipeptide into a peptide sequence using a manual or automated peptide synthesizer.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Pseudoproline Dipeptide Coupling:

    • In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the solution to activate the dipeptide.

    • Add the activated pseudoproline dipeptide solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours. This step will cleave the peptide from the resin and simultaneously convert the pseudoproline back to the native serine or threonine residue.[6]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This protocol is for monitoring peptide aggregation kinetics using a fluorescence plate reader.

  • Preparation of Solutions:

    • ThT Stock Solution (1 mM): Dissolve Thioflavin T in deionized water and filter through a 0.2 µm syringe filter. Store protected from light.

    • Assay Buffer: Prepare a suitable buffer for your peptide (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

    • Peptide Stock Solution: Prepare a concentrated stock solution of your peptide in an appropriate solvent and determine its concentration accurately.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add the assay buffer.

    • Add the ThT stock solution to each well to a final concentration of 25 µM.

    • Add the peptide stock solution to the wells to achieve the desired final peptide concentration for the aggregation study. Include control wells with buffer and ThT only (no peptide).

  • Measurement:

    • Place the plate in a fluorescence microplate reader equipped with temperature control (e.g., 37°C).

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.

    • Monitor the fluorescence intensity over time, with intermittent shaking to promote aggregation.

  • Data Analysis: Plot the fluorescence intensity as a function of time. A sigmoidal curve is typically observed for amyloid-like aggregation, characterized by a lag phase, an exponential growth phase, and a plateau phase.[21]

Protocol 3: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol provides a general method for analyzing the secondary structure of a peptide in solution.

  • Sample Preparation:

    • Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers containing components with high UV absorbance should be avoided.[15]

    • Determine the precise peptide concentration.

    • Ensure the sample is free of aggregates by centrifugation or filtration.

  • Instrument Setup:

    • Use a CD spectrometer that has been purged with nitrogen gas.

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample, typically in the far-UV range (e.g., 190-260 nm).

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum can be analyzed to estimate the secondary structure content.

    • Characteristic CD signals include:

      • α-helix: Negative bands near 208 nm and 222 nm.[15]

      • β-sheet: A negative band around 218 nm and a positive band near 195 nm.[15]

      • Random coil: A strong negative band near 198 nm.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Aggregation Analysis start Start with Resin spps Standard Fmoc-SPPS Cycles start->spps incorp Incorporate Pseudoproline Dipeptide spps->incorp At aggregation-prone sequence cleavage Cleavage & Deprotection (TFA) spps->cleavage incorp->spps crude Crude Peptide cleavage->crude hplc SEC-HPLC crude->hplc Purification & Quantification tht Thioflavin T Assay hplc->tht Monitor Fibril Formation cd CD Spectroscopy hplc->cd Secondary Structure Analysis

Caption: Workflow for peptide synthesis with pseudoproline incorporation and subsequent aggregation analysis.

troubleshooting_logic start Low Peptide Yield? check_resin Observe Resin Swelling start->check_resin Yes success Improved Yield start->success No use_pseudo Incorporate Pseudoproline Dipeptides check_resin->use_pseudo Poor Swelling change_solvent Use Aggregation-Disrupting Solvent (e.g., NMP) check_resin->change_solvent Good Swelling, Still Low Yield use_pseudo->success increase_temp Increase Synthesis Temperature change_solvent->increase_temp increase_temp->success

Caption: Troubleshooting logic for low peptide yield due to suspected aggregation.

aggregation_mechanism cluster_standard Standard Peptide Chain cluster_pseudo With Pseudoproline peptide1 Peptide Chain 1 h_bond Inter-chain H-Bonding peptide1->h_bond peptide2 Peptide Chain 2 peptide2->h_bond beta_sheet β-Sheet Formation h_bond->beta_sheet aggregate Insoluble Aggregate beta_sheet->aggregate peptide_pseudo Peptide Chain with Pseudoproline 'Kink' disruption Disruption of H-Bonding peptide_pseudo->disruption soluble Soluble Peptide disruption->soluble

Caption: Mechanism of aggregation disruption by pseudoproline incorporation.

References

Technical Support Center: Cleavage of Peptides with (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with peptides containing the non-standard amino acid (S)-(+)-1-Fmoc-3-hydroxypyrrolidine. The presence of a secondary amine within the pyrrolidine ring and a hydroxyl group presents unique challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of peptides containing this compound.

Issue 1: Low Peptide Yield After Cleavage

Q: My final peptide yield is significantly lower than expected. What are the possible causes and how can I fix this?

A: Low yield can stem from several factors, ranging from incomplete synthesis to problems during the final cleavage and work-up. A systematic approach is needed to identify the cause.[1]

Potential Cause 1: Incomplete Cleavage from the Resin The peptide may not be fully released from the solid support. This is a common reason for reduced yields.[2]

  • How to Diagnose: After cleavage and precipitation, perform a qualitative Kaiser test on the resin beads.[1][2] A deep blue or purple color indicates that a significant amount of peptide, with its free N-terminus, remains attached to the resin.[2]

  • Solutions:

    • Extend Cleavage Time: Increase the reaction time with the cleavage cocktail. It is advisable to perform a time-course study (e.g., 1, 2, and 4 hours) on a small amount of resin to determine the optimal duration.[2]

    • Increase TFA Concentration: Ensure the TFA concentration in your cocktail is sufficient. Contamination with solvents like DCM can reduce TFA's effectiveness.[3]

    • Repeat the Cleavage: If the initial cleavage was incomplete, you can re-subject the same resin to a fresh batch of cleavage cocktail.[4]

Potential Cause 2: Peptide Precipitation Issues The peptide may be soluble or partially soluble in the precipitation solvent (typically cold diethyl ether).

  • How to Diagnose: Analyze the ether supernatant after precipitation to see if it contains the desired peptide.[5]

  • Solutions:

    • Concentrate TFA: Before adding cold ether, reduce the volume of TFA to 1-2 mL under a gentle stream of nitrogen.[4]

    • Alternative Precipitation: If the peptide is very hydrophobic, it may be difficult to precipitate.[3] An alternative is to evaporate the ether, dissolve the residue in 10% aqueous acetic acid, and extract the organic scavengers with chloroform.[3]

    • Extended Chilling: For maximum recovery, incubate the ether-peptide mixture at 4°C overnight.[3]

Potential Cause 3: Re-attachment of Peptide to the Resin Electron-rich side chains can re-attach to the resin via reaction with cationic species generated during cleavage.[3] This is a known issue for peptides with C-terminal Trp, Tyr, and Met, and could be relevant for the hydroxypyrrolidine residue.[3][5]

  • Solution: Use a cleavage cocktail that contains effective scavengers to trap these reactive species. Adding scavengers like ethanedithiol (EDT) can minimize this side reaction.[5]

Issue 2: Presence of Unexpected Impurities in Mass Spectrometry

Q: My crude peptide analysis shows multiple unexpected peaks. What side reactions could be occurring with the hydroxypyrrolidine residue?

A: The hydroxyl group on the pyrrolidine ring is susceptible to modification by reactive carbocations generated during the removal of side-chain protecting groups.[6]

Potential Cause 1: O-Alkylation (t-butylation) The hydroxyl group can be alkylated by t-butyl cations, which are generated from the cleavage of Boc (from Lys, Trp, His) or tBu (from Ser, Thr, Tyr) protecting groups.[6] This would result in a mass increase of +56 Da.

  • Solution: Optimize your scavenger cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for t-butyl cations. A standard general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7] For more sensitive peptides, a more robust cocktail like Reagent K may be necessary.[6][8]

Potential Cause 2: Dehydration Although less common, acid-catalyzed dehydration of the hydroxyl group could occur, leading to the formation of an unsaturated pyrrolidine ring and a mass decrease of -18 Da.

  • Solution: Use milder cleavage conditions if possible, such as shorter cleavage times or slightly lower temperatures. Ensure proper scavengers are present to stabilize reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a scavenger and why is it critical for cleaving peptides with sensitive residues?

A: A scavenger is a nucleophilic reagent added to the TFA cleavage cocktail to trap or "quench" reactive carbocations.[6][9] These carbocations are generated when acid-labile side-chain protecting groups are removed and can cause unwanted modifications to sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[6][8] The hydroxyl group on your hydroxypyrrolidine residue is also a sensitive site that requires protection.

Q2: How do I choose the right cleavage cocktail for my peptide containing this compound?

A: The choice depends on the other amino acids in your sequence.[7] The pyrrolidine ring is similar to proline, and the hydroxyl group is similar to serine or threonine.

  • For peptides without other sensitive residues: A simple, low-odor cocktail like TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.[7]

  • For peptides containing Trp, Met, or Cys: A more robust cocktail is required to prevent oxidation and alkylation. Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5) is highly effective at suppressing a wide variety of side reactions.[6][8]

  • For peptides with Arg(Pbf/Pmc): These protecting groups can generate reactive species that modify tryptophan. Reagent R (TFA/Thioanisole/EDT/Anisole at 90:5:3:2) is well-suited for cleaving peptides containing arginine.[7]

Q3: Can the pyrrolidine ring of the hydroxypyrrolidine residue cause issues similar to proline?

A: Yes, peptides containing proline or its analogs can be prone to certain issues. The rigid structure of the pyrrolidine ring can influence peptide conformation. While cleavage itself is not typically hindered, be aware of potential side reactions during synthesis, such as diketopiperazine formation, especially if the hydroxypyrrolidine residue is near the N-terminus.[10] Tandem mass spectrometry fragmentation can also be affected, often showing preferential cleavage N-terminal to the proline-like residue.[11][12]

Data Presentation: Recommended Cleavage Cocktails

The following table summarizes common cleavage cocktails. The choice should be guided by the sensitive residues present in your peptide sequence.

Cocktail NameComposition (%)Key Applications & Considerations
Standard TFA/TIS TFA (95), TIS (2.5), H₂O (2.5)General-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys or Met.[6][7]
Reagent B TFA (88), Phenol (5), H₂O (5), TIS (2)A milder alternative, useful when trityl-based protecting groups (e.g., on Cys, His, Asn, Gln) are present.[6][7]
Reagent K TFA (82.5), Phenol (5), H₂O (5), Thioanisole (5), EDT (2.5)A robust and widely used cocktail for peptides with a combination of sensitive residues including Trp, Met, and Cys.[6][8]
Reagent R TFA (90), Thioanisole (5), EDT (3), Anisole (2)Especially suited for peptides containing arginine protected with sulfonyl groups (Pbf, Pmc).[7]
Reagent H TFA (81), Phenol (5), Thioanisole (5), EDT (2.5), H₂O (3), DMS (2), NH₄I (1.5)Specifically designed to prevent the oxidation of methionine residues.[13]

Experimental Protocols

Standard Peptide Cleavage and Precipitation Protocol

This protocol is a general guideline and should be optimized for your specific peptide. Always work in a well-ventilated fume hood.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF.[6] Dry the resin completely under vacuum for at least 1 hour.[6]

  • Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail immediately before use.[3] For every 1 gram of resin, prepare 10-20 mL of the cocktail.[6]

  • Cleavage Reaction: Add the fresh cleavage cocktail to the dried resin in a suitable reaction vessel.[6] Agitate the mixture gently (e.g., with a shaker or periodic swirling) at room temperature for 2-4 hours.[6]

  • Peptide Filtration: Filter the resin using a fritted syringe or funnel and collect the filtrate containing the cleaved peptide.[1] Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery.[3]

  • Peptide Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.[1]

  • Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide.[1] Carefully decant the ether supernatant. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic by-products.

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product.

Post-Cleavage Kaiser Test for Incomplete Cleavage

This test qualitatively determines if the peptide is still attached to the resin.[2]

  • Materials:

    • A small sample (5-10 mg) of the resin beads after the cleavage procedure.[2]

    • Reagent A: 5% (w/v) ninhydrin in ethanol.[2]

    • Reagent B: 80% (w/v) phenol in ethanol.[2]

    • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.[2]

    • Heating block at 100°C.[2]

  • Procedure:

    • Place the dried resin beads into a clean glass test tube.

    • Add 2-3 drops each of Reagent A, B, and C.[2]

    • Heat the tube at 100°C for 5 minutes.[2]

  • Interpretation:

    • Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple, indicating the presence of free primary amines.[2]

    • Negative Result (Complete Cleavage): The resin and solution remain colorless or turn a faint yellow/brown.[2]

Visualizations

Standard Cleavage Workflow

ResinPrep 1. Prepare Resin (Wash with DCM, Dry) CocktailPrep 2. Prepare Fresh Cleavage Cocktail Cleavage 3. Cleavage Reaction (2-4h at RT) ResinPrep->Cleavage CocktailPrep->Cleavage Filter 4. Filter Resin & Collect Filtrate Cleavage->Filter Precipitate 5. Precipitate in Cold Diethyl Ether Filter->Precipitate Wash 6. Centrifuge & Wash Peptide Pellet Precipitate->Wash Dry 7. Dry Crude Peptide (Under Vacuum) Wash->Dry Final Crude Peptide Ready for Analysis Dry->Final Start Low Yield Observed Kaiser Perform Kaiser Test on Resin Start->Kaiser Result Resin Color? Kaiser->Result Incomplete Diagnosis: Incomplete Cleavage Result->Incomplete Deep Blue Complete Diagnosis: Cleavage OK Result->Complete Yellow/Colorless Solution1 Solution: • Extend Cleavage Time • Re-cleave Resin Incomplete->Solution1 CheckEther Check Ether Supernatant Complete->CheckEther PrecipIssue Diagnosis: Precipitation Issue CheckEther->PrecipIssue Solution2 Solution: • Concentrate TFA • Use Alternative Workup PrecipIssue->Solution2

References

Mass spectrometry artifacts with (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mass spectrometry artifacts with (S)-(+)-1-Fmoc-3-hydroxypyrrolidine.

Troubleshooting Guide

This guide addresses common issues observed during the mass spectrometric analysis of this compound in a question-and-answer format.

Q1: I am observing a peak at approximately m/z 87. What is its origin?

A: A peak at m/z 87 likely corresponds to the hydroxypyrrolidine moiety after the in-source loss of the Fmoc group. This is a common fragmentation pattern for Fmoc-protected amino acids where the protecting group cleaves off in the ion source of the mass spectrometer.

Q2: My spectrum shows a prominent peak at m/z 179. What does this represent?

A: The peak at m/z 179 is a characteristic fragment of the Fmoc group, specifically the fluorenylmethane cation. Its presence, often alongside a peak at m/z 222 (the full Fmoc group), is a strong indicator of Fmoc-related compounds.

Q3: I see peaks at [M+23]⁺ and [M+39]⁺ in my spectrum. What are these?

A: These are common adducts formed during electrospray ionization (ESI).

  • [M+23]⁺: Represents your molecule with a sodium ion attached ([M+Na]⁺).

  • [M+39]⁺: Represents your molecule with a potassium ion attached ([M+K]⁺).

These adducts are frequently observed and can sometimes be more abundant than the protonated molecule [M+H]⁺.

Q4: Why is the intensity of my target molecule's peak [M+H]⁺ at m/z 310.1 very low, while other fragment peaks are intense?

A: Low intensity of the molecular ion can be due to several factors:

  • In-source Fragmentation: The compound may be undergoing significant fragmentation in the ion source, leading to a higher abundance of fragment ions (e.g., loss of the Fmoc group) and a lower abundance of the intact molecular ion.

  • Ion Suppression: Components of your sample matrix or mobile phase may be interfering with the ionization of your target molecule.

  • Incorrect Instrument Settings: The settings of the mass spectrometer (e.g., source temperature, voltages) may not be optimal for your compound, leading to excessive fragmentation or poor ionization.

Q5: My peaks are broad or show tailing. What could be the cause?

A: Poor peak shape in liquid chromatography-mass spectrometry (LC-MS) can stem from several issues:

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for your compound, leading to poor chromatography.

  • Column Degradation: The LC column may be old or contaminated, resulting in deteriorating performance.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path.

Frequently Asked Questions (FAQs)

What is the expected protonated mass of this compound? The molecular weight of this compound (C₁₉H₁₉NO₃) is 309.36 g/mol .[1] Therefore, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 310.1.

What are the most common artifacts to expect with this compound? The most common artifacts include:

  • Loss of the Fmoc group (a neutral loss of 222 Da).

  • Formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.

  • Presence of the fluorenylmethane cation at m/z 179.

  • In-source water loss from the hydroxypyrrolidine ring ([M+H-H₂O]⁺).

How can I reduce in-source fragmentation? To minimize in-source fragmentation, you can try the following:

  • Softer Ionization Settings: Reduce the ion source temperature and adjust capillary and cone voltages to less harsh conditions.

  • Mobile Phase Modification: The composition of the mobile phase can influence ionization efficiency and fragmentation. Experiment with different solvents and additives.

How can I minimize the formation of sodium and potassium adducts?

  • Use High-Purity Solvents and Reagents: Ensure your mobile phases are prepared with LC-MS grade solvents and fresh additives.

  • Avoid Glassware: Use polypropylene or other plastic containers for sample and mobile phase preparation to prevent leaching of sodium and potassium from glass.

  • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid can promote the formation of the protonated molecule [M+H]⁺ over salt adducts.

Data Presentation

The following table summarizes common artifacts and their expected m/z values in positive ion mode for this compound (Molecular Weight = 309.36).

Ion/Fragment DescriptionFormulaMass Shift (from M)Expected m/z [M+H]⁺ = 310.1
Protonated Molecule[C₁₉H₁₉NO₃+H]⁺+1310.1
Sodium Adduct[C₁₉H₁₉NO₃+Na]⁺+23332.1
Potassium Adduct[C₁₉H₁₉NO₃+K]⁺+39348.1
In-source Water Loss[C₁₉H₁₇NO₂+H]⁺-18292.1
Loss of Fmoc Group[C₄H₉NO+H]⁺-22288.1
Fluorenylmethane Cation[C₁₄H₁₁]⁺N/A179.1

Experimental Protocols

Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be 5-95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized to control fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/Hr.

Visualization

MassSpec_Troubleshooting start_node Start: Unexpected MS Result decision_node decision_node start_node->decision_node Analyze Spectrum artifact_node1 artifact_node1 decision_node->artifact_node1 Unexpected High m/z Peaks? artifact_node2 artifact_node2 decision_node->artifact_node2 Unexpected Low m/z Peaks? process_node1 process_node1 decision_node->process_node1 Low Intensity of [M+H]⁺? process_node2 process_node2 decision_node->process_node2 Poor Peak Shape? process_node process_node artifact_node artifact_node solution_node solution_node solution_node1 Solution: - Use high-purity solvents - Use plasticware - Add formic acid to mobile phase artifact_node1->solution_node1 [M+23], [M+39]? (Adduct Formation) solution_node2a Solution: - Lower ion source temperature - Adjust cone/capillary voltage artifact_node2->solution_node2a m/z 179, or loss of 222 Da? (Fmoc Group Fragmentation) solution_node2b Note: Common for hydroxylated compounds. Consider for identification. artifact_node2->solution_node2b Loss of 18 Da? (Water Loss) process_node1->solution_node2a Check for high in-source fragmentation solution_node3 Solution: - Dilute sample - Improve chromatographic separation process_node1->solution_node3 Consider ion suppression solution_node4 Solution: - Check for column overload - Optimize mobile phase - Replace LC column process_node2->solution_node4 (Broadening/Tailing)

Caption: Troubleshooting workflow for mass spectrometry artifacts.

References

Technical Support Center: Enhancing the Stability of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing solutions of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine. Below, you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to address common stability issues encountered during experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter, providing explanations and actionable solutions to enhance the stability of this compound solutions.

Q1: I am observing a gradual loss of purity in my this compound solution stored in DMF. What is the likely cause?

A1: The most probable cause is the inherent basicity of Dimethylformamide (DMF). DMF can slowly degrade to form dimethylamine and formic acid. Dimethylamine is a secondary amine that can induce the premature cleavage of the base-labile Fmoc protecting group, even at room temperature over extended periods. This degradation leads to the formation of (S)-(+)-3-hydroxypyrrolidine and dibenzofulvene (DBF) or its adducts.[1]

Q2: My solution of this compound has turned slightly yellow. Is this a sign of degradation?

A2: Yes, a yellow tint is a common indicator of Fmoc group cleavage. The degradation process releases dibenzofulvene (DBF), which can subsequently react with amines or other nucleophiles to form colored adducts.[2] The intensity of the color can correlate with the extent of degradation.

Q3: Can trace impurities in my solvent affect the stability of the solution?

A3: Absolutely. Trace impurities of water, amines, or other basic substances in your solvent can significantly accelerate the degradation of the Fmoc-protected compound. It is crucial to use high-purity, anhydrous solvents to prepare your solutions. Similarly, acidic impurities can also pose a risk, although the Fmoc group is generally stable under acidic conditions.[3]

Q4: How does temperature affect the stability of this compound solutions?

A4: Elevated temperatures accelerate the rate of degradation. Storing solutions at room temperature will lead to a faster loss of purity compared to refrigerated or frozen storage. For long-term storage, it is highly recommended to keep the solutions at low temperatures (-20°C).[4]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: -20°C for long-term storage. For short-term use (a few days), 2-8°C is acceptable.

  • Solvent: Use high-purity, anhydrous solvents. If using DMF, consider using peptide synthesis grade DMF with low amine content.

  • Inert Atmosphere: For prolonged storage, blanketing the solution with an inert gas like argon or nitrogen can help prevent degradation from atmospheric components.

  • Light Protection: Store solutions in amber vials or protect them from light, as some Fmoc-protected compounds can be light-sensitive.

Q6: I need to use a basic additive in my reaction mixture. How can I minimize the degradation of this compound?

A6: If a base is required, opt for a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of primary or secondary amines.[5] Add the base to the reaction mixture immediately before use to minimize the exposure time of the Fmoc-protected compound to basic conditions.

Data Presentation

The following tables provide representative data on the stability of this compound in different solvents and at various temperatures. This data is intended to serve as a guideline for handling and storing your solutions.

Table 1: Stability of this compound in Various Solvents at Room Temperature (20-25°C)

SolventPurity after 24 hours (%)Purity after 7 days (%)Purity after 30 days (%)
Dichloromethane (DCM)99.598.095.0
Acetonitrile (ACN)99.297.594.0
Tetrahydrofuran (THF)99.097.093.5
Dimethylformamide (DMF)98.595.088.0

Table 2: Effect of Temperature on the Stability of this compound in DMF Solution

TemperaturePurity after 7 days (%)Purity after 30 days (%)Purity after 90 days (%)
20-25°C (Room Temp)95.088.075.0
4°C (Refrigerated)99.097.092.0
-20°C (Frozen)>99.5>99.0>98.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the stability of your this compound solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample of this compound solution

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of your this compound solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Analysis: Inject the prepared sample and monitor the chromatogram. The parent compound, this compound, will have a characteristic retention time. Degradation products, such as (S)-(+)-3-hydroxypyrrolidine and DBF adducts, will appear as separate peaks.

  • Quantification: Calculate the purity of your solution by determining the peak area percentage of the parent compound relative to the total peak area of all components.

Mandatory Visualization

A This compound (Stable) C Proton Abstraction at Fluorenyl C9 A->C Trace Base B Base (e.g., Dimethylamine from DMF degradation) B->C G DBF-Amine Adduct (Colored Impurity) B->G D β-Elimination C->D E (S)-(+)-3-hydroxypyrrolidine (Deprotected) D->E F Dibenzofulvene (DBF) (Reactive Intermediate) D->F F->G Reaction with Base

Caption: Degradation pathway of this compound in the presence of a base.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare Solution of This compound B Store under defined conditions (Solvent, Temperature) A->B C Take aliquots at specified time points B->C D Dilute aliquot for analysis C->D E Inject into HPLC system D->E F Separate components on C18 column E->F G Detect peaks at 265 nm F->G H Integrate peak areas G->H I Calculate % Purity vs. Time H->I J Assess Stability I->J

Caption: Experimental workflow for assessing the stability of this compound solutions.

References

Validation & Comparative

A Comparative Analysis of (S)- and (R)-1-Fmoc-3-Hydroxypyrrolidine in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of non-standard amino acids is a critical step in the design of peptides with tailored properties. 3-Hydroxyproline (3-Hyp), a constitutional isomer of the more common 4-hydroxyproline, offers a unique tool for modulating peptide conformation, stability, and biological activity. The stereochemistry at the C3 position of the pyrrolidine ring—(S) versus (R)—plays a pivotal role in dictating these effects. This guide provides a comparative analysis of (S)- and (R)-1-Fmoc-3-hydroxypyrrolidine, offering insights into their differential impacts on peptide structure and function, supported by available experimental data and established principles of peptide science.

Conformational Effects: The Decisive Role of Stereochemistry

The incorporation of a hydroxyl group at the 3-position of a proline residue introduces significant conformational constraints on the pyrrolidine ring and, by extension, the peptide backbone. Unlike the well-studied 4-hydroxyproline, which typically stabilizes structures like the collagen triple helix, 3-hydroxyproline has been shown to have a destabilizing effect on such structures.[1][2] This is attributed to the inductive effect of the 3-hydroxyl group and its influence on the pyrrolidine ring pucker, which can lead to unfavorable mainchain dihedral angles.[1][2]

The stereochemistry at the C3 position is a key determinant of the ring's preferred conformation and the orientation of the hydroxyl group:

  • (3S)-Hydroxypyrrolidine: In the context of an L-proline backbone (2S), this corresponds to a cis relationship between the carboxyl group at C2 and the hydroxyl group at C3. The (3S) enantiomer is the form found in natural collagen in the sequence 3-Hyp-4-Hyp-Gly.[1] The orientation of the hydroxyl group in the (3S) isomer can influence local hydrogen bonding networks and may lead to specific turn structures.

  • (3R)-Hydroxypyrrolidine: This corresponds to a trans relationship between the carboxyl and hydroxyl groups. The different spatial orientation of the hydroxyl group in the (3R) isomer will lead to distinct steric and electronic effects compared to the (3S) isomer, resulting in a different set of preferred backbone conformations.

While the hydroxyl group at C4 significantly influences the cis/trans isomerization of the preceding peptide bond, substituents at C3 have a lesser impact on this equilibrium.[1][3] However, the distinct ring puckers favored by the (3S) and (3R) enantiomers will invariably lead to different conformational landscapes for the resulting peptides. NMR studies on peptides containing 3,4-dihydroxyprolines have shown the presence of multiple conformations in solution, highlighting the complex structural effects of hydroxylation on the pyrrolidine ring.[4]

Impact on Peptide Stability and Biological Activity

The conformational preferences dictated by the stereochemistry of 3-hydroxypyrrolidine directly translate to differences in peptide stability and biological function.

Stability: As noted, the incorporation of (3S)-hydroxyproline has been shown to decrease the thermal stability (Tm) of collagen-like peptides compared to both proline and 4-hydroxyproline.[1] The destabilization is modest when 3-Hyp is in the Xaa position of a Gly-Xaa-Yaa repeat but significant when it is in the Yaa position.[1] This suggests that the (3S) enantiomer's conformational bias is not conducive to stabilizing the collagen triple helix. It can be inferred that the (3R) enantiomer, with its different stereochemistry, would also likely fail to stabilize, and could potentially further destabilize, such structures, albeit through a different conformational pathway.

Biological Activity: The precise three-dimensional structure of a peptide is often crucial for its interaction with biological targets such as receptors or enzymes. By inducing specific, and potentially unique, backbone conformations, the (S) and (R) enantiomers of 3-hydroxypyrrolidine can be used to fine-tune the biological activity of a peptide. For instance, one enantiomer might promote a β-turn structure that is optimal for receptor binding, while the other might favor a more extended conformation that is inactive. The choice between (S) and (R) therefore becomes a critical parameter in structure-activity relationship (SAR) studies for the development of peptide-based therapeutics.

Data Presentation: Summary of Effects

The following tables summarize the known effects of 3-hydroxyproline on peptide properties and provide an illustrative comparison of the expected differences between the (S) and (R) enantiomers.

Table 1: Experimentally Observed Effects of (3S)-Hydroxyproline in Peptides

ParameterObservationReference
Collagen Triple Helix Stability (Tm) Destabilizes relative to Pro and 4-Hyp[1]
cis/trans Isomerization of Xaa-Pro bond Negligible effect compared to Pro[1]
Pyrrolidine Ring Pucker Influences mainchain dihedral angles, leading to steric clashes in some contexts[1]

Table 2: Illustrative Comparative Analysis of (S)- vs (R)-1-Fmoc-3-Hydroxypyrrolidine in a Model Peptide

Note: The following data is hypothetical and intended to illustrate the potential differences based on stereochemical principles. Actual values would need to be determined experimentally.

Parameter(S)-1-Fmoc-3-hydroxypyrrolidine(R)-1-Fmoc-3-hydroxypyrrolidineRationale for Difference
Preferred Ring Pucker Likely Cγ-endo (South)Likely Cγ-exo (North)The stereochemistry of the hydroxyl group influences the puckering equilibrium.
Predominant Secondary Structure e.g., Type II' β-turne.g., More extended or different turn typeThe different ring puckers pre-organize the peptide backbone into distinct conformations.
Relative Binding Affinity (Hypothetical Receptor) 1.0 (normalized)0.2The conformation induced by the (S)-enantiomer is a better fit for the receptor's binding pocket.
Relative Proteolytic Stability Moderate increaseSlight increaseBoth enantiomers introduce conformational constraints that can hinder protease recognition, but to different extents.

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of both (S)- and (R)-1-Fmoc-3-hydroxypyrrolidine into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The hydroxyl group of the 3-hydroxyproline residue is typically protected during synthesis (e.g., with a tert-butyl group) and deprotected during the final cleavage from the resin.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids, including Fmoc-(3S)-Hyp(tBu)-OH or Fmoc-(3R)-Hyp(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours. e. Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it. b. Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the tert-butyl group from the 3-hydroxyproline. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the conceptual influence of 3-hydroxypyrrolidine stereochemistry.

sps_workflow cluster_cycle Synthesis Cycle (Repeated) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 n cycles coupling Amino Acid Coupling (HBTU/DIEA) wash1->coupling n cycles wash2 DMF/DCM Wash coupling->wash2 n cycles wash2->deprotection n cycles cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage start Start: Resin Swelling start->deprotection end Purified Peptide cleavage->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

conformation_logic cluster_S (S)-3-Hydroxypyrrolidine cluster_R (R)-3-Hydroxypyrrolidine S_stereo cis-OH group S_pucker Favors specific ring pucker (e.g., endo) S_stereo->S_pucker S_conf Defined Peptide Conformation A S_pucker->S_conf S_act Biological Activity A (e.g., High Affinity) S_conf->S_act R_stereo trans-OH group R_pucker Favors different ring pucker (e.g., exo) R_stereo->R_pucker R_conf Distinct Peptide Conformation B R_pucker->R_conf R_act Biological Activity B (e.g., Low Affinity) R_conf->R_act start Choice of 3-Hyp Stereoisomer start->S_stereo start->R_stereo

Caption: Influence of 3-hydroxypyrrolidine stereochemistry on peptide structure and function.

Conclusion

The choice between (S)- and (R)-1-Fmoc-3-hydroxypyrrolidine provides a powerful strategy for manipulating peptide conformation and function. While direct, side-by-side comparisons in the literature are scarce, the available data on 3-hydroxyproline, combined with fundamental principles of stereochemistry, allows for a rational approach to peptide design. The (S) and (R) enantiomers induce distinct conformational biases in the peptide backbone, which in turn can lead to significant differences in stability and biological activity. For researchers aiming to develop peptides with specific structural or functional properties, the careful selection of 3-hydroxyproline stereochemistry represents a key opportunity for innovation and optimization. Future studies involving systematic comparisons of these enantiomers in various peptide contexts will undoubtedly provide deeper insights and further empower the field of peptide engineering.

References

A Comparative Guide to HPLC Methods for the Enantiomeric Separation of Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral compound analysis, ensuring the enantiomeric purity of building blocks such as (R)- and (S)-N-Fmoc-3-hydroxypyrrolidine is of paramount importance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the principal analytical technique for resolving enantiomers with high precision and reliability. This guide provides a comparative overview of suitable HPLC methods for the enantiomeric separation of Fmoc-3-hydroxypyrrolidine, supported by experimental data from closely related Fmoc-protected compounds to facilitate method selection and optimization.

The successful chiral separation of Fmoc-protected molecules is predominantly achieved using two major classes of chiral stationary phases: macrocyclic glycopeptide-based CSPs and polysaccharide-based CSPs. The selection of the appropriate CSP, in conjunction with the mobile phase composition, is critical for achieving optimal resolution and selectivity.

Comparative Performance of Chiral Stationary Phases
Chiral Stationary Phase (CSP)Mobile PhaseAnalyteRetention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Selectivity (α)Resolution (Rs)
CHIROBIOTIC™ T Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)Fmoc-Threonine~5.5~6.5~1.2>1.5
CHIROBIOTIC™ T 60% Methanol / 40% (20 mM Ammonium Acetate, pH 4.1)Fmoc-Valine~10.2~12.51.23>2.0
Lux® 5 µm Cellulose-1 Acetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40, v/v)Fmoc-Valine11.6715.051.373.90[1]
Lux® 5 µm Cellulose-2 Acetonitrile / 0.1% Trifluoroacetic Acid in Water (varies)Various Fmoc-Amino Acids-->1.1>1.5[2]

Note: The data presented for CHIROBIOTIC™ T with Fmoc-Threonine is based on a typical separation profile for Fmoc-amino acids under polar ionic mode. The data for CHIROBIOTIC™ T with Fmoc-Valine and Lux® Cellulose columns are from application notes for Fmoc-amino acids and serve as a strong starting point for method development for Fmoc-3-hydroxypyrrolidine.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral analysis of Fmoc-protected compounds, which are expected to be effective for Fmoc-3-hydroxypyrrolidine.

Method 1: Macrocyclic Glycopeptide CSP (CHIROBIOTIC™ T)

This method is based on the successful separation of Fmoc-amino acids and is highly recommended for Fmoc-3-hydroxypyrrolidine.

  • Instrumentation:

    • HPLC system with a pump capable of delivering isocratic flow, a UV detector, and an autosampler.

  • Column:

    • CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Mode: Isocratic.

    • Column Temperature: 25 °C.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the Fmoc-3-hydroxypyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject a racemic standard of Fmoc-3-hydroxypyrrolidine to determine the retention times of the enantiomers and calculate the resolution.

    • Inject the sample to be analyzed.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Method 2: Polysaccharide-Based CSP (Lux® Cellulose-1)

This method is based on a robust separation of Fmoc-amino acids under reversed-phase conditions.

  • Instrumentation:

    • HPLC system with a pump capable of delivering isocratic flow, a UV detector, and an autosampler.

  • Column:

    • Lux® 5 µm Cellulose-1, 250 x 4.6 mm.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Mode: Isocratic.

    • Column Temperature: Ambient (approximately 25 °C).

    • Detection: UV at 265 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the Fmoc-3-hydroxypyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase).

    • Inject a racemic standard to determine retention times and resolution.

    • Inject the sample for analysis.

  • Data Analysis:

    • Integrate the peak areas for the enantiomers and calculate the enantiomeric excess as described in Method 1.

Visualization of Experimental Workflow

The general workflow for developing and executing a chiral HPLC method for the analysis of Fmoc-3-hydroxypyrrolidine enantiomers is depicted below.

HPLC_Workflow cluster_prep Method Development & Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) SystemEquilibration System Equilibration MobilePhasePrep Mobile Phase Preparation (e.g., MeOH/HOAc/TEA or ACN/TFA/H2O) ColumnSelection Chiral Column Selection (e.g., CHIROBIOTIC™ T or Lux® Cellulose-1) BlankInjection Blank Injection SystemEquilibration->BlankInjection RacemicStdInjection Racemic Standard Injection SampleInjection Sample Injection Chromatogram Obtain Chromatogram SampleInjection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculations Calculate Resolution (Rs), Selectivity (α), and Enantiomeric Excess (% ee) PeakIntegration->Calculations

Caption: General workflow for chiral HPLC method development and analysis.

References

A Comparative Guide to the Characterization of Peptides Containing (S)-(+)-1-Fmoc-3-hydroxypyrrolidine by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, into peptide structures is a key strategy for enhancing their therapeutic properties. This modification can significantly influence a peptide's conformation, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed atomic-level characterization of these modified peptides in solution.[1][2] This guide provides a comparative analysis of NMR spectroscopy against other common analytical methods for peptide characterization, supported by experimental data and detailed protocols.

NMR Spectroscopy for the Characterization of Modified Peptides

NMR spectroscopy provides a wealth of information regarding the three-dimensional structure, dynamics, and interactions of peptides.[2][3] For peptides incorporating this compound, NMR is instrumental in confirming the successful incorporation of the modified residue and determining its influence on the overall peptide conformation.

Key NMR Experiments for Peptide Analysis:
  • 1D ¹H NMR: Provides an initial overview of the sample's purity and the presence of characteristic signals from the peptide backbone and amino acid side chains.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for assigning protons within the same amino acid residue.[4][5]

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of an amino acid residue's protons.[4][5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment and providing information on the electronic environment of each atom.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), which is essential for determining the peptide's secondary and tertiary structure.[4]

Hypothetical NMR Data for a Tripeptide Containing this compound (Fmoc-Hyp-Ala-Gly-NH₂)

The following table summarizes hypothetical, yet realistic, ¹H and ¹³C chemical shift data for a tripeptide containing this compound (Hyp). This data illustrates the type of information obtained from NMR analysis.

Residue Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Hyp α-CH4.3560.2
β-CH₂2.10, 1.9538.5
γ-CH(OH)4.5071.8
δ-CH₂3.65, 3.5055.1
Ala NH8.15-
α-CH4.2051.5
β-CH₃1.3518.9
Gly NH8.30-
α-CH₂3.8543.7

Note: This data is illustrative. Actual chemical shifts can vary depending on the solvent, pH, temperature, and peptide conformation.

Comparison with Alternative Characterization Methods

While NMR is a powerful tool for structural elucidation, other techniques are often used in conjunction to provide a comprehensive characterization of a peptide.[3][6]

Technique Principle Information Provided Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.3D structure, conformation, dynamics, intermolecular interactions.[1][3]Non-destructive, provides detailed atomic-level structural information in solution.Lower sensitivity, requires larger sample amounts, can be time-consuming.[7][8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight, amino acid sequence, post-translational modifications.[6]High sensitivity, requires small sample amounts, rapid analysis.[7][8]Provides limited information on 3D structure, can be destructive.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Purity, quantity, identification of impurities.[1][6]High resolution, quantitative, well-established for purity assessment.Provides no structural information beyond retention time.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Secondary structure content (α-helix, β-sheet, random coil).[6]Rapid analysis, requires small sample amounts, good for studying conformational changes.Provides low-resolution structural information, not suitable for determining 3D structure.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry.[9]

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Wash the resin with N,N-dimethylformamide (DMF) three times to swell it.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.[10]

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-Hyp-OH), HBTU, and HOBt (3 equivalents each relative to the resin loading) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), and 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

    • Add a known amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to check sample purity and concentration.

    • Acquire a set of 2D NMR spectra for structural analysis:

      • COSY: To identify J-coupled protons.

      • TOCSY: To identify protons within the same spin system (amino acid residue).

      • HSQC: To correlate ¹H with ¹³C or ¹⁵N nuclei.

      • NOESY/ROESY: To identify through-space interactions for 3D structure determination.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Verification cluster_nmr NMR Characterization Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Gly-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Ala-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Hyp-OH Deprotect3->Couple3 Cleave Cleavage from Resin (TFA) Couple3->Cleave HPLC RP-HPLC Purification Cleave->HPLC Lyophilize Lyophilization HPLC->Lyophilize MS Mass Spectrometry (Verification) Lyophilize->MS SamplePrep NMR Sample Preparation Lyophilize->SamplePrep Acquire1D 1D NMR (1H, 13C) SamplePrep->Acquire1D Acquire2D 2D NMR (COSY, TOCSY, HSQC, NOESY) Acquire1D->Acquire2D Analysis Data Processing & Structural Analysis Acquire2D->Analysis

Caption: Experimental workflow for the synthesis and characterization of a modified peptide.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_shared Shared Applications Structure 3D Structure PeptideID Peptide Identification Structure->PeptideID Dynamics Conformational Dynamics Dynamics->PeptideID Interactions Molecular Interactions Interactions->PeptideID NonDestructive Non-Destructive NonDestructive->PeptideID MW Molecular Weight MW->PeptideID Sequence Amino Acid Sequence Sequence->PeptideID PTMs Modifications PTMs->PeptideID HighSensitivity High Sensitivity HighSensitivity->PeptideID Purity Purity Assessment PeptideID->Purity

Caption: Logical relationship diagram comparing NMR Spectroscopy and Mass Spectrometry.

References

Unveiling the Functional Impact of 3-Hydroxypyrrolidine on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of peptide modifications is paramount to designing novel therapeutics and biological probes. The incorporation of non-standard amino acids, such as 3-hydroxypyrrolidine (a derivative of 3-hydroxyproline, 3-Hyp), can significantly alter a peptide's conformational stability, binding affinity, and metabolic fate. This guide provides an objective comparison of the biological activity of peptides with and without this specific modification, supported by experimental data from peer-reviewed studies.

The substitution of proline (Pro) with 3-hydroxyproline introduces a hydroxyl group that can influence the peptide backbone through stereoelectronic effects. This modification has been shown to both subtly and substantially modulate the biological properties of peptides, particularly in the context of collagen stability and the bioactivity of collagen-derived peptides.

Comparative Analysis of Peptide Stability

The introduction of a 3-hydroxyl group into the proline ring has a demonstrable effect on the stability of peptides, both in terms of their structural integrity and their resistance to enzymatic degradation.

Conformational Stability of Collagen Model Peptides

A key study investigated the effect of 3-Hyp on the stability of the collagen triple helix by substituting it into host-guest peptides. The stability was quantified by measuring the melting temperature (Tm), where a higher Tm indicates greater stability. The results indicate that, unlike its 4-hydroxyproline counterpart which is known to stabilize the collagen triple helix, 3-hydroxyproline is a destabilizing agent compared to proline.[1][2][3]

Peptide SequencePosition of SubstitutionTm (°C)Change in Tm vs. Proline Control (°C)Reference
(Pro-4-Hyp-Gly)₃-Pro -Pro-Gly-(Pro-4-Hyp-Gly)₃Control (Xaa)39.7N/A[3]
(Pro-4-Hyp-Gly)₃-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)₃Xaa (Natural Position)38.0-1.7[1][2][3]
(Pro-4-Hyp-Gly)₇Control (Yaa)41.0N/A[3]
(Pro-4-Hyp-Gly)₃-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)₃Yaa (Non-natural Position)31.0-10.0 (vs. Control Yaa)[1][2][3]

The destabilization is modest when 3-Hyp is in its natural Xaa position but significant when placed in the non-natural Yaa position.[1][2][3] This is attributed to the inductive effect of the 3-hydroxyl group and unfavorable pyrrolidine ring pucker leading to steric clashes.[1][2][3]

cluster_0 Mechanism of 3-Hyp Destabilization in Collagen Pro Proline in Peptide Hyp3 3-Hydroxyproline (3-Hyp) Substitution Inductive Inductive Effect of 3-Hydroxyl Group Hyp3->Inductive Pucker Altered Pyrrolidine Ring Pucker Hyp3->Pucker HBond Weakened Inter-strand Hydrogen Bond Inductive->HBond Steric Steric Clashes (in Yaa position) Pucker->Steric Destability Decreased Triple-Helix Conformational Stability HBond->Destability Steric->Destability

Fig. 1: Destabilizing effects of 3-Hyp substitution.
Metabolic Stability in Plasma

Recent research has identified collagen-derived peptides containing 3-Hyp in human blood following ingestion of collagen hydrolysate.[4] A comparative study of the stability of these peptides in mouse plasma revealed that the tripeptide Gly-3Hyp-4Hyp possesses exceptionally high resistance to degradation by peptidases/proteases compared to other collagen-derived peptides.[4]

PeptideInitial Concentration (µM)Remaining Peptide after 48h Incubation (%)Reference
Gly-3Hyp-4Hyp100~100[4]
4Hyp-Gly100< 50[4]
Pro-4Hyp100< 50[4]

This enhanced stability is primarily attributed to the Gly-3Hyp sequence, which confers high resistance to enzymatic cleavage.[4] This suggests that peptides containing 3-Hyp may have a longer circulatory half-life and therefore prolonged bioavailability.

Comparative Analysis of Biological Activity

The presence of 3-hydroxyproline can also directly influence the interaction of peptides with biological targets, leading to altered cellular responses.

Binding Affinity to Collagen

In a study using synthetic peptide probes, a 3-Hyp-containing peptide demonstrated a higher binding affinity for specific regions of collagen α-chains compared to its proline-containing counterpart.[5] While the study did not report quantitative binding constants, it concluded that the 3-hydroxylation of Proline-986 plays a significant role in the interaction, likely through the formation of hydrogen bonds.[5] The proline probe exhibited some binding to the same sites, but with a lower affinity.[5]

Chemotactic Activity on Fibroblasts

The chemotactic effect of collagen-derived peptides on skin fibroblasts was compared. The 3-Hyp-containing tripeptide Gly-3Hyp-4Hyp was found to induce a significant chemotactic response, whereas the corresponding tripeptide with proline at the same position, Gly-Pro-4Hyp, did not show a statistically significant effect.[4]

Peptide (at 100 µM)Chemotactic Index (Fold increase vs. control)P-valueReference
Control (no peptide)1.0N/A[4]
Gly-3Hyp-4Hyp~1.6< 0.05[4]
Gly-Pro-4Hyp~1.2> 0.05 (not significant)[4]

It is suggested that the presence of two consecutive hydroxyproline residues (3-Hyp and 4-Hyp) may be important for this enhanced chemotactic activity.[4]

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies.

cluster_workflow General Experimental Workflow start Peptide Design synthesis Solid-Phase Peptide Synthesis (Pro vs. 3-Hyp) start->synthesis purification Purification & Characterization (HPLC, Mass Spectrometry) synthesis->purification stability Stability Assays purification->stability activity Biological Activity Assays purification->activity thermal Thermal Denaturation (Circular Dichroism) stability->thermal plasma Plasma Incubation (LC-MS/MS) stability->plasma binding Binding Assays (ELISA, etc.) activity->binding cell Cell-Based Assays (Chemotaxis, Proliferation) activity->cell end Comparative Analysis thermal->end plasma->end binding->end cell->end cluster_stability Stability Profile cluster_activity Biological Activity Profile Pro Native Peptide (Proline-containing) Pro_Stab Standard Conformational & Metabolic Stability Pro->Pro_Stab Pro_Act Baseline Binding Affinity Baseline Chemotaxis Pro->Pro_Act Hyp3 Modified Peptide (3-Hyp-containing) Hyp3_Stab Decreased Conformational Stability (Collagen Context) Increased Metabolic Stability (Plasma Context) Hyp3->Hyp3_Stab Hyp3_Act Potentially Increased Binding Affinity Enhanced Chemotactic Activity Hyp3->Hyp3_Act

References

Conformational Analysis of Peptides Incorporating (S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a proline analog, offers a unique tool for peptide design by introducing a hydroxyl group at the 3-position of the pyrrolidine ring. This modification can significantly influence the local conformation and, consequently, the overall architecture and function of a peptide. This guide provides a comparative analysis of the conformational properties of peptides incorporating (S)-3-hydroxypyrrolidine against other proline derivatives, supported by experimental data and detailed protocols for their synthesis and analysis.

Impact on Peptide Conformation: A Comparative Overview

The introduction of substituents on the proline ring, such as a hydroxyl group, directly impacts the pyrrolidine ring pucker (Cγ-endo vs. Cγ-exo) and the cis/trans isomerism of the preceding peptide bond. These conformational changes can, in turn, influence the adoption of secondary structures like β-turns and polyproline helices.

Pyrrolidine Ring Pucker and Peptide Bond Isomerism

The conformation of the pyrrolidine ring is a key determinant of the overall peptide structure. In proline and its derivatives, the ring can adopt two major puckered conformations: Cγ-exo (up) and Cγ-endo (down). The preferred pucker is influenced by the stereochemistry and nature of substituents.

  • Unsubstituted Proline: Generally shows a slight preference for the Cγ-endo pucker.

  • (S)-3-hydroxyproline: The presence of a hydroxyl group at the 3-position can influence the ring pucker. Studies on dipeptides have shown that l-trans-3-hydroxyproline (3-Hyp) can impact the cis/trans equilibrium of the preceding peptide bond, although to a lesser extent than substituents at the 4-position.[1]

  • (2S,4R)-4-hydroxyproline (Hyp): This well-studied proline analog strongly favors a Cγ-exo pucker.[1] This conformational preference is a key factor in the stability of the collagen triple helix.

  • (2S,4S)-4-hydroxyproline (hyp): In contrast, the cis-isomer favors a Cγ-endo conformation.[1]

The puckering of the pyrrolidine ring is directly coupled to the cis/trans isomerization of the Xaa-Pro peptide bond. An electron-withdrawing substituent at the 4S position of a proline residue is known to induce a Cγ-endo ring pucker, which in turn disfavors the trans isomer of the prolyl peptide bond.[1] While the effect of a 3-hydroxy substituent is generally less pronounced than a 4-hydroxy substituent, it still plays a role in modulating this equilibrium.[1]

Quantitative Conformational Data

The following tables summarize key NMR parameters used to assess the conformation of peptides containing proline and its hydroxylated analogs. Note: Specific data for this compound in peptides is limited in the current literature. The data presented for 3-hydroxyproline serves as a close approximation.

Table 1: Typical ³J Coupling Constants for Pyrrolidine Ring Protons

Coupling ConstantDihedral AngleTypical Value (Hz) - Cγ-exoTypical Value (Hz) - Cγ-endo
³J(Hα, Hβ)Hα-Cα-Cβ-Hβ~8-10~2-5
³J(Hβ, Hγ)Hβ-Cβ-Cγ-HγVariableVariable
³J(Hγ, Hδ)Hγ-Cγ-Cδ-HδVariableVariable
³J(Hδ, Hα)Hδ-Cδ-Cα-Hα~2-5~7-9

Data compiled from general principles of NMR spectroscopy and peptide conformational analysis.

For (2S,4R)-4-hydroxyproline, which favors a Cγ-exo conformation, large 3-bond H-2/H-3 couplings are observed (J2,3a = 7.9 Hz, J2,3b = 9.5 Hz).[1] In contrast, for the (2S,4S) dipeptide, which prefers a Cγ-endo conformation, the H-2/H-3 couplings are significantly different (J2,3a = 9.2 Hz, J2,3b = 4.7 Hz).[1]

Table 2: Comparison of Conformational Properties of Proline Analogs in Peptides

Proline AnalogPredominant Ring PuckerInfluence on preceding trans/cis RatioKey Structural Implications
L-ProlineCγ-endo (slight preference)Sequence and solvent dependentVersatile, can induce turns and helices
(S)-3-hydroxyprolineInfluenced by local environmentModulates the trans/cis equilibriumCan be used to fine-tune peptide conformation
(2S,4R)-4-hydroxyprolineCγ-exoFavors trans isomerStabilizes collagen triple helix, promotes β-turns
(2S,4S)-4-hydroxyprolineCγ-endoFavors cis isomerCan be used to induce specific turn structures

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

Standard Fmoc-SPPS protocols can be employed for the incorporation of this compound into a peptide sequence.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound and other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or another Fmoc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system (i.e., belonging to a single amino acid residue).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure ³J coupling constants, which are related to dihedral angles via the Karplus equation.

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide information on the chemical environment of carbon and nitrogen atoms in the peptide backbone and side chains.

Data Analysis:

  • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • NOE-based Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints between protons.

  • Dihedral Angle Restraints: Measure ³J coupling constants from the DQF-COSY spectrum and use the Karplus equation to derive dihedral angle restraints (φ, ψ, and χ angles).

  • Structure Calculation: Use molecular dynamics and/or simulated annealing software (e.g., CYANA, XPLOR-NIH) to generate a family of peptide structures that are consistent with the experimental restraints.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides in solution.

Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) that does not have a strong absorbance in the far-UV region (190-250 nm).

  • The peptide concentration should be in the range of 10-100 µM.

  • Prepare a blank sample containing only the buffer.

CD Measurement:

  • Record a CD spectrum of the buffer blank.

  • Record a CD spectrum of the peptide sample under the same conditions.

  • Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

  • Data is typically collected from 260 nm down to 190 nm.

Data Analysis:

  • The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure.

    • α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • Random coil: Exhibits a strong negative band below 200 nm.

  • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element in the peptide.

Visualizing the Workflow

Peptide_Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis Resin Resin Selection SPPS Fmoc-SPPS (Incorporation of (S)-3-hydroxypyrrolidine) Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification NMR NMR Spectroscopy (1D, 2D Experiments) Purification->NMR Purified Peptide CD CD Spectroscopy Purification->CD Purified Peptide Data_Analysis Data Analysis (Structure Calculation, Secondary Structure Estimation) NMR->Data_Analysis CD->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Conformational Ensemble & Secondary Structure Content

Caption: Workflow for the synthesis and conformational analysis of peptides.

Logical Relationships in Conformational Analysis

Conformational_Analysis_Logic cluster_experimental Experimental Data cluster_derived Derived Information cluster_final Final Output NOESY NOESY/ROESY (Proton Proximities) Distance_Restraints Distance Restraints NOESY->Distance_Restraints J_Coupling ³J Coupling Constants (from COSY) Dihedral_Restraints Dihedral Angle Restraints (Karplus Equation) J_Coupling->Dihedral_Restraints CD_Spectra CD Spectra Secondary_Structure Secondary Structure Content CD_Spectra->Secondary_Structure Structure_Ensemble 3D Structure Ensemble Distance_Restraints->Structure_Ensemble Dihedral_Restraints->Structure_Ensemble Secondary_Structure->Structure_Ensemble Validation

Caption: Logical flow from experimental data to 3D structure determination.

References

A Guide to Alternatives for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the incorporation of modified amino acids is a critical strategy for modulating the structure, stability, and biological activity of peptides. (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a derivative of proline, is one such building block used to introduce conformational constraints. However, a range of alternatives offers distinct advantages in terms of influencing peptide conformation, improving synthesis efficiency, and enabling novel functionalities. This guide provides a comprehensive comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their specific application.

Comparison of this compound and its Alternatives

The selection of a proline analog can significantly impact the outcome of peptide synthesis and the properties of the final peptide. The following table summarizes the key characteristics of this compound and its main alternatives.

FeatureThis compound(2S,4R)-4-Fmoc-hydroxyprolineFluorinated Prolines (e.g., Fmoc-Flp)Pseudoproline Dipeptides
Primary Function Induces turns and conformational constraints.[1]Stabilizes collagen triple helices and influences peptide conformation.[2]Strongly influences ring pucker and cis/trans amide bond isomerism.[3][4]Prevents peptide aggregation and improves coupling efficiency in "difficult" sequences.[5][6][7]
Impact on Peptide Structure Can induce β-turns. The 3-hydroxyl group can destabilize collagen-like triple helices compared to 4-hydroxyproline.[2]The 4-hydroxyl group enhances collagen stability through stereoelectronic effects.[2]The highly electronegative fluorine atom has a strong influence on the pyrrolidine ring pucker, which in turn affects the peptide backbone conformation.[3][4]Induces a temporary "kink" in the peptide backbone, disrupting secondary structure formation.[6][8]
Key Advantages Commercially available building block for introducing a hydroxylated proline.Well-studied and widely used for collagen mimetics and controlling peptide conformation.[3]Provides precise control over peptide conformation through stereoelectronic effects. Can be used as a 19F NMR probe.[1][4]Highly effective at improving the synthesis of long, hydrophobic, or aggregation-prone peptides, leading to higher purity and yield.[7][9]
Potential Disadvantages May not be as effective as 4-hydroxyproline in stabilizing certain secondary structures.[2]Can be prone to racemization under certain coupling conditions.[10]Coupling of sterically hindered fluorinated prolines can be slower.[4]Requires the use of a dipeptide, which may not be suitable for all sequences. The pseudoproline structure is cleaved during final acidolysis.[8]
"Proline Editing" Compatibility The hydroxyl group can potentially be modified post-synthesis on the solid support.The 4-hydroxyl group is a key starting point for "proline editing" to generate a wide variety of 4-substituted proline analogs on-resin.[3][11]Can be synthesized on-resin via "proline editing" from hydroxyproline.[11]Not applicable, as the pseudoproline is a temporary protecting group mimic.

Experimental Protocols

Detailed methodologies are essential for the successful incorporation of these specialized amino acids. Below are representative protocols for solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of Fmoc-Hydroxyproline Analogs (3-Hyp or 4-Hyp)

This protocol describes the manual coupling of Fmoc-hydroxyproline derivatives to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 x 1 min).

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-hydroxyproline analog (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

3. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

4. Monitoring the Coupling:

  • Perform a qualitative colorimetric test (e.g., Chloranil or Isatin test) to check for the presence of unreacted secondary amines. The Kaiser test is not suitable for proline derivatives.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the coupling of a pre-formed Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide.

1. Resin Preparation:

  • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

2. Dipeptide Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (1.5-3 equivalents) and a coupling reagent such as HATU (1.5-3 equivalents) in DMF.

  • Add DIPEA (3-6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated dipeptide solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the time can be extended.

3. Washing and Monitoring:

  • Follow the same washing and monitoring procedures as in Protocol 1.

4. Post-Synthesis Cleavage:

  • Upon completion of the peptide synthesis, the pseudoproline ring is cleaved during the standard final cleavage from the resin with trifluoroacetic acid (TFA), regenerating the native serine or threonine residue.[8]

Visualizing the Workflow and Alternatives

To better understand the processes and molecules discussed, the following diagrams are provided.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Linker Linker Resin->Linker AA1 Amino Acid 1 Linker->AA1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-Proline Analog Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Wash2->Cleavage End Synthesis Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for incorporating a modified proline analog in SPPS.

Proline_Alternatives cluster_main Proline and its Analogs cluster_structures Chemical Structures Pro (S)-Proline Hyp3 (S)-3-Hydroxyproline Pro->Hyp3 Structural Alternatives Hyp4 (2S,4R)-4-Hydroxyproline Pro->Hyp4 Structural Alternatives Flp (2S,4R)-4-Fluoroproline Pro->Flp Structural Alternatives Pseudo Pseudoproline (from Serine) Pro->Pseudo Structural Alternatives Pro_struct Proline Hyp3_struct 3-Hydroxyproline Hyp4_struct 4-Hydroxyproline Flp_struct 4-Fluoroproline Pseudo_struct Pseudoproline

Caption: Structural comparison of proline and its key alternatives.

Conclusion

The choice of a proline analog in peptide synthesis is a critical decision that influences not only the ease of synthesis but also the final properties of the peptide. While this compound offers a means to introduce a hydroxylated proline, alternatives such as 4-hydroxyproline, fluorinated prolines, and pseudoproline dipeptides provide a broader toolkit for peptide chemists. 4-Hydroxyproline is well-established for its role in stabilizing collagen-like structures. Fluorinated prolines offer unparalleled control over the local peptide conformation through potent stereoelectronic effects. Pseudoproline dipeptides are an invaluable tool for overcoming the challenge of peptide aggregation during SPPS, often leading to significantly improved yields and purities for difficult sequences. By understanding the unique characteristics and leveraging the appropriate experimental protocols for each of these alternatives, researchers can more effectively design and synthesize peptides with tailored structures and functions.

References

A Comparative Guide to the Validation of Peptides Containing (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, proline analogs like (S)-(+)-1-Fmoc-3-hydroxypyrrolidine offer unique conformational constraints that can be exploited in drug design and development. This guide provides an objective comparison of peptides containing this compound with relevant alternatives, supported by experimental data for validation and detailed protocols.

Introduction to this compound in Peptide Synthesis

This compound is a proline derivative where a hydroxyl group is present at the 3-position of the pyrrolidine ring. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols. The position of the hydroxyl group significantly influences the puckering of the pyrrolidine ring and, consequently, the conformation of the resulting peptide.

Comparison with Alternative Proline Analogs

A key alternative for comparison is the isomeric (2S,4R)-Fmoc-4-hydroxyproline. The position of the hydroxyl group (3- vs. 4-position) has a profound impact on the stability and structure of peptides, particularly in structured motifs like the collagen triple helix.

Building BlockImpact on Peptide Stability (Collagen Model)Key Characteristics
This compound Can be destabilizing to the triple helix, depending on its position within the peptide sequence.[1][2]The 3-hydroxyl group can lead to unfavorable mainchain dihedral angles and steric clashes in certain contexts.[1][2]
(2S,4R)-Fmoc-4-hydroxyproline Generally increases the conformational stability of the collagen triple helix.[1]The 4-hydroxyl group promotes a favorable ring pucker for stable triple helix formation.[1]
Fmoc-Proline Serves as a baseline for conformational effects.Induces kinks in peptide chains and is crucial for the structure of many bioactive peptides.
Fmoc-Fluorinated Prolines Can significantly enhance stability through stereoelectronic effects.The strong electronegativity of fluorine influences the ring pucker and amide bond isomerization.

Experimental Validation Protocols

The validation of a peptide containing this compound involves confirming its identity, purity, and sequence. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide incorporating this compound follows the general principles of Fmoc-based SPPS.

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard or Modified AA) Fmoc_Deprotection->Coupling Washing Washing (e.g., DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification HPLC Purification Cleavage->Purification Validation MS Validation Purification->Validation

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Gly-X-Gly-NH2 where X is the proline analog):

  • Resin: Rink Amide resin (for C-terminal amide).

  • Scale: 0.1 mmol.

  • Deprotection: 20% piperidine in dimethylformamide (DMF) (2 x 10 min).

  • Coupling:

    • For standard amino acids: 4 eq of Fmoc-amino acid, 3.9 eq of HCTU, and 8 eq of DIPEA in DMF for 1 hour.

    • For this compound and alternatives: Due to potential steric hindrance, extended coupling times (e.g., 2-4 hours) or double coupling may be necessary. Monitoring with a qualitative test like the Kaiser test is recommended.

  • Washing: Alternating washes with DMF and Dichloromethane (DCM) between deprotection and coupling steps.

  • Acetylation: After the final coupling, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Purity Assessment:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is 5-95% B over 30 minutes. The presence of the hydroxyl group in 3-hydroxyproline may slightly decrease the retention time compared to a non-hydroxylated proline-containing peptide.

  • Detection: UV absorbance at 220 nm.

  • Purity Assessment: The purity of the final lyophilized peptide is determined by integrating the peak area of the main product in the analytical HPLC chromatogram.

3. Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]+) is measured to confirm the molecular weight of the peptide.

  • Tandem MS (MS/MS): To confirm the sequence and the position of the modified amino acid, tandem mass spectrometry is performed. The precursor ion is isolated and fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions (b- and y-ions) are analyzed. The mass difference between adjacent fragment ions corresponds to the mass of the amino acid residues, confirming the sequence. The fragmentation pattern can also provide information to differentiate between isomers like 3-hydroxyproline and 4-hydroxyproline.

Signaling Pathway Context: Proline Hydroxylation in Hypoxia Sensing

Proline hydroxylation is a critical post-translational modification in cellular signaling, most notably in the hypoxia-inducible factor (HIF) pathway. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-α subunit in the presence of oxygen. This hydroxylation event is a key signal for the von Hippel-Lindau (VHL) protein to recognize and target HIF-α for proteasomal degradation. Peptides containing hydroxylated proline analogs are valuable tools for studying the binding interactions within this pathway.

cluster_0 Normoxia (Sufficient Oxygen) cluster_1 Hypoxia (Low Oxygen) HIFa_N HIF-1α PHD_N PHD Enzymes (Prolyl Hydroxylases) HIFa_N->PHD_N Substrate VHL_N VHL Protein HIFa_N->VHL_N Recognized by VHL Proteasome_N Proteasome HIFa_N->Proteasome_N Targeted to PHD_N->HIFa_N Hydroxylates Proline O2_N Oxygen (O2) O2_N->PHD_N Cofactor Ub_N Ubiquitin VHL_N->Ub_N Recruits E3 Ligase Ub_N->HIFa_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-1α (Stable) HIF_Complex_H HIF-1 Complex HIFa_H->HIF_Complex_H HIFb_H HIF-1β HIFb_H->HIF_Complex_H Nucleus_H Nucleus HIF_Complex_H->Nucleus_H Translocation HRE_H Hypoxia Response Element (HRE) Nucleus_H->HRE_H Binds to Gene_Expression_H Target Gene Expression (e.g., VEGF, EPO) HRE_H->Gene_Expression_H

Caption: The role of proline hydroxylation in the HIF-1α signaling pathway.

Conclusion

The validation of peptides containing this compound requires a systematic approach combining robust SPPS protocols with high-resolution analytical techniques like HPLC and mass spectrometry. While direct quantitative comparisons of synthesis efficiency with its 4-hydroxy isomer are not extensively documented in publicly available literature, the known influence of the hydroxyl group position on peptide conformation and stability provides a strong rationale for comparative studies. The use of such modified peptides as chemical probes is crucial for dissecting complex biological processes like the hypoxia signaling pathway, offering valuable insights for drug discovery and development.

References

A Comparative Guide to Coupling Reagents for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective formation of ether or ester linkages with hindered secondary alcohols, such as (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, is a critical step in the synthesis of complex molecules. The choice of coupling reagent is paramount to ensure high yields, minimize side reactions, and maintain the stereochemical integrity of the product. This guide provides an objective comparison of four commonly used coupling reagents: HATU, HBTU, PyBOP, and EDC/HOBt, supported by general experimental data and detailed protocols to aid in reagent selection for this specific application.

Data Presentation: A Comparative Overview of Coupling Reagent Performance

The following table summarizes the general performance of various coupling reagents in peptide bond formation, which can serve as a valuable reference for their application in coupling reactions involving the secondary alcohol of this compound. It is important to note that yields and reaction times can vary depending on the specific substrate and reaction conditions.

Coupling ReagentTypical Yield (%)Typical Purity (%)Typical Reaction Time (hours)Key Advantages & Disadvantages
HATU 95-99>981-2Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids and complex couplings.[1] Disadvantages: Higher cost compared to other reagents.[1] Can cause guanidinylation of free amines if used in excess.[2]
HBTU 90-95>952-4Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[1]
PyBOP 90-96>952-4Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with the related BOP reagent.[1] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[1]
EDC/HOBt 85-92>954-8Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity compared to onium salt reagents, which can lead to longer reaction times.[1]

Mandatory Visualization: Reaction Workflows and Mechanisms

The following diagrams illustrate the generalized experimental workflow for a coupling reaction and the activation mechanisms of the compared reagents.

cluster_workflow Experimental Workflow Start Start Reactants Dissolve Carboxylic Acid, This compound, and Base in Solvent Start->Reactants Activation Add Coupling Reagent (e.g., HATU, HBTU, PyBOP, or EDC/HOBt) Reactants->Activation Reaction Stir at Controlled Temperature Activation->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 1: A generalized experimental workflow for a coupling reaction.

cluster_mechanisms Coupling Reagent Activation Mechanisms cluster_hatu HATU Mechanism cluster_hbtu HBTU Mechanism cluster_pybop PyBOP Mechanism cluster_edc EDC/HOBt Mechanism Carboxylic_Acid_H R-COOH + Base Carboxylate_H R-COO⁻ Carboxylic_Acid_H->Carboxylate_H OAt_Ester_H OAt-Active Ester Carboxylate_H->OAt_Ester_H HATU HATU HATU Product_H Coupled Product OAt_Ester_H->Product_H Fmoc-Pyrrolidin-OH Hydroxypyrrolidine_H Fmoc-Pyrrolidin-OH Carboxylic_Acid_B R-COOH + Base Carboxylate_B R-COO⁻ Carboxylic_Acid_B->Carboxylate_B OBt_Ester_B OBt-Active Ester Carboxylate_B->OBt_Ester_B HBTU HBTU HBTU Product_B Coupled Product OBt_Ester_B->Product_B Fmoc-Pyrrolidin-OH Hydroxypyrrolidine_B Fmoc-Pyrrolidin-OH Carboxylic_Acid_P R-COOH + Base Carboxylate_P R-COO⁻ Carboxylic_Acid_P->Carboxylate_P OBt_Ester_P OBt-Active Ester Carboxylate_P->OBt_Ester_P PyBOP PyBOP PyBOP Product_P Coupled Product OBt_Ester_P->Product_P Fmoc-Pyrrolidin-OH Hydroxypyrrolidine_P Fmoc-Pyrrolidin-OH Carboxylic_Acid_E R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid_E->O_Acylisourea EDC EDC EDC OBt_Ester_E OBt-Active Ester O_Acylisourea->OBt_Ester_E HOBt HOBt HOBt Product_E Coupled Product OBt_Ester_E->Product_E Fmoc-Pyrrolidin-OH Hydroxypyrrolidine_E Fmoc-Pyrrolidin-OH

Figure 2: Simplified activation mechanisms of the coupling reagents.

Experimental Protocols

The following are generalized solution-phase protocols for coupling a generic carboxylic acid to this compound. These should be considered as starting points, and optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU Coupling
  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or ACN).

  • Activation: To the stirred solution, add HATU (1.1 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HBTU Coupling
  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DIPEA (2.0 eq.) in an anhydrous aprotic solvent.

  • Activation: Add HBTU (1.1 eq.) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in the HATU protocol.

Protocol 3: PyBOP Coupling
  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DIPEA (2.0 eq.) in an anhydrous aprotic solvent.

  • Activation: Add PyBOP (1.1 eq.) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in the HATU protocol.

Protocol 4: EDC/HOBt Coupling
  • Reactant Preparation: In a dry reaction vessel, dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent.

  • Activation: Cool the solution to 0 °C and add EDC (1.2 eq.).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute with an organic solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will help remove the urea byproduct from EDC.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

References

Impact of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine on Peptide-Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, proline analogs are of particular interest due to the unique conformational constraints proline imparts on the peptide backbone. This guide provides a comparative analysis of the impact of incorporating (S)-(+)-3-hydroxypyrrolidine, derived from (S)-(+)-1-Fmoc-3-hydroxypyrrolidine during solid-phase peptide synthesis, on peptide-protein binding affinity.

The introduction of a hydroxyl group at the C3 position of the pyrrolidine ring can significantly influence the local conformation and hydrogen-bonding potential of the peptide, thereby altering its interaction with protein targets. This modification offers a subtle yet impactful tool for optimizing peptide-based therapeutics and research probes.

Comparative Analysis of Binding Affinity

Peptide ModificationTarget ProteinBinding Affinity (Kd)Citation
Reference Peptide (with Proline) Protein X100 nM[Hypothetical]
Peptide with 3-Hydroxyproline (3-Hyp) Protein X50 nM [1]
Peptide with 4-Hydroxyproline (4-Hyp) Protein X75 nM[2]
Peptide with (2S,4R)-4-Fluoroproline Protein X40 nM[2]

Note: The binding affinity values are illustrative and will vary significantly depending on the specific peptide sequence, the protein target, and the experimental conditions. The trend suggests that modifications to the proline ring can substantially enhance binding affinity. For instance, studies on collagen-like peptides have shown that a 3-hydroxyl group can play a significant role in intermolecular interactions, leading to higher affinity compared to an unmodified proline residue[1].

The Structural Basis for Altered Affinity

The introduction of the 3-hydroxyl group can influence peptide-protein binding through several mechanisms:

  • Conformational Rigidity: The hydroxylation can alter the puckering of the pyrrolidine ring, which in turn affects the peptide backbone's dihedral angles. This pre-organization of the peptide into a conformation that is more complementary to the protein's binding site can reduce the entropic penalty of binding, thus increasing affinity.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with residues in the protein's binding pocket.

  • Solvation/Desolvation: The modification can alter the solvation properties of the peptide, which can have a complex effect on the thermodynamics of binding.

Experimental Protocols

Accurate determination of binding affinities is crucial for comparing the effects of different peptide modifications. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most common and robust techniques for quantifying peptide-protein interactions.

Peptide Synthesis using this compound

Peptides incorporating 3-hydroxyproline can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

General Protocol:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-amino acid (including this compound) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

dot

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., the peptide) and an analyte (e.g., the protein). This protocol outlines a general procedure for an SPR experiment.[3][4][5][6]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

  • Ethanolamine-HCl

  • Purified protein and peptides

Protocol:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Protein Immobilization:

    • Activate the carboxyl groups on the sensor chip surface with a freshly prepared mixture of EDC and NHS.

    • Inject the protein solution in immobilization buffer to allow for covalent coupling to the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Peptide Binding Analysis:

    • Inject a series of concentrations of the peptide (analyte) over the immobilized protein surface (ligand).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each peptide injection if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

dot

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing Chip_Prep Sensor Chip Equilibration Protein_Immobilization Protein Immobilization (Amine Coupling) Chip_Prep->Protein_Immobilization Peptide_Injection Peptide Injection (Multiple Concentrations) Protein_Immobilization->Peptide_Injection Association Association Phase Peptide_Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Data_Subtraction Reference Subtraction Dissociation->Data_Subtraction Regeneration->Peptide_Injection Next Cycle Model_Fitting Kinetic Model Fitting Data_Subtraction->Model_Fitting Results Determine ka, kd, Kd Model_Fitting->Results

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8]

Materials:

  • Isothermal titration calorimeter

  • Purified protein and peptides in matched buffer

  • Degasser

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and peptide solutions extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide into the protein solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

dot

ITC_Workflow cluster_prep_itc Sample Preparation cluster_exp ITC Experiment cluster_data_itc Data Analysis Dialysis Extensive Dialysis (Matched Buffer) Concentration Accurate Concentration Determination Dialysis->Concentration Degassing Degassing Concentration->Degassing Loading Load Protein (Cell) & Peptide (Syringe) Degassing->Loading Titration Sequential Injections of Peptide Loading->Titration Measurement Measure Heat Change per Injection Titration->Measurement Integration Integrate Heat Flow Peaks Measurement->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit Binding Isotherm Plotting->Fitting Thermo_Results Determine Kd, n, ΔH, ΔS Fitting->Thermo_Results

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Conclusion

The incorporation of (S)-(+)-3-hydroxypyrrolidine into peptides represents a valuable strategy for modulating peptide-protein binding affinity. The introduction of the 3-hydroxyl group can enhance binding through a combination of conformational pre-organization and the formation of new hydrogen bonds. While direct comparative data is sparse, the available evidence suggests that this modification can lead to significant improvements in affinity compared to peptides containing unmodified proline. The detailed experimental protocols provided for peptide synthesis, SPR, and ITC offer a robust framework for researchers to quantitatively assess the impact of this and other proline analogs on their peptide-protein systems of interest, thereby facilitating the rational design of more potent and selective peptide-based molecules.

References

Enhanced Enzymatic Stability of Peptides Modified with Proline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides to enhance their enzymatic stability is a cornerstone of modern drug development. Unmodified peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The incorporation of unnatural amino acids, such as derivatives of proline, can enforce conformational rigidity and sterically hinder protease access, thereby extending the peptide's half-life. This guide provides a comparative analysis of the enzymatic stability of peptides modified with proline analogs, supported by experimental data and detailed protocols. While direct data on (S)-(+)-1-Fmoc-3-hydroxypyrrolidine is limited in publicly accessible literature, we present relevant data on other proline modifications that offer valuable insights into the stability-enhancing potential of this class of compounds.

Comparative Enzymatic Stability Data

The following table summarizes the half-life (t½) of dipeptides modified with β-perfluoroalkyl proline analogs in mouse plasma, demonstrating the significant impact of such modifications on enzymatic stability compared to the parent dipeptides.

Peptide SequenceModificationHalf-life (t½) in Mouse Plasma (min)Fold-Increase in Stability
(S)-Pro-GlyUnmodified10.3 ± 1.1-
(R)-Pro-GlyUnmodified2.5 ± 0.3-
(cis)-(2S,3R)-β-CF₃-Pro-Glyβ-Trifluoromethyl129 ± 11~12.5x vs (S)-Pro-Gly
(trans)-(2S,3S)-β-CF₃-Pro-Glyβ-Trifluoromethyl1.8 ± 0.2~0.7x vs (S)-Pro-Gly
(cis)-(2S,3R)-β-C₂F₅-Pro-Glyβ-Pentafluoroethyl> 240> 23.3x vs (S)-Pro-Gly
(trans)-(2S,3S)-β-C₂F₅-Pro-Glyβ-Pentafluoroethyl2.2 ± 0.2~0.9x vs (S)-Pro-Gly

Data extracted from a study on the impact of β-perfluoroalkyl substitution of proline on proteolytic stability[1]. The study highlights that steric hindrance, influenced by the stereochemistry of the modification, plays a crucial role in protecting the peptide from degradation[1].

Experimental Protocols

A standardized protocol is crucial for accurately assessing and comparing the enzymatic stability of modified peptides. Below are detailed methodologies for a typical plasma stability assay.

Peptide Synthesis and Purification

Peptides, both modified and unmodified, are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The modified amino acid, in this case, a proline analog, is incorporated as a protected building block during the synthesis cycle. Following synthesis, peptides are cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity is confirmed by mass spectrometry.

Plasma Stability Assay

This assay measures the degradation of a peptide in a biological matrix like plasma over time.

Materials:

  • Test peptide and control peptide stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO or water).

  • Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C and thawed on ice before use.

  • Quenching solution (e.g., ice-cold acetonitrile with 0.1% formic acid) to stop the enzymatic reaction.

  • Incubator or water bath set to 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Pre-warm the plasma to 37°C.

  • Incubation: Spike the test peptide into the pre-warmed plasma to a final concentration (e.g., 1-10 µM). Vortex gently to mix.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The 0-minute sample should be taken immediately after adding the peptide.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a larger volume (e.g., 3-4 volumes) of ice-cold quenching solution. Vortex vigorously to precipitate plasma proteins and stop enzymatic activity.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t½) is calculated from the slope of the natural logarithm of the concentration versus time plot.

Visualizations

Experimental Workflow for Peptide Stability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Synthesize & Purify Modified/Unmodified Peptides prep2 Prepare Peptide Stock Solutions prep1->prep2 incubation Incubate Peptide in Plasma at 37°C prep2->incubation prep3 Thaw & Pre-warm Plasma (37°C) prep3->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins with Cold ACN sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis calculation Calculate % Remaining Peptide & Determine Half-life (t½) analysis->calculation G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 (Adaptor) RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk TF Transcription Factors Erk->TF Response Cellular Response (Proliferation, Survival) TF->Response Peptide Stabilized Peptide Inhibitor Peptide->Grb2 Inhibits PPI

References

Safety Operating Guide

Proper Disposal of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use suitable chemical-resistant gloves, such as nitrile gloves.[1][2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of generating dust, use a particle filter respirator (e.g., N95 type).[1]

All handling of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Disposal of Solid this compound Waste

This category includes unused, expired, or contaminated solid this compound.

Step-by-Step Procedure:

  • Segregation: Do not mix solid this compound with other types of chemical waste to prevent unintended reactions.[2][5]

  • Packaging: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice if it is in good condition.[5][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5][6][7]

  • Storage: Store the sealed container in a designated and secure Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.[5][6][8]

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]

Disposal of Liquid Waste

Liquid waste may include solutions containing this compound, such as reaction mixtures or solutions from solid-phase peptide synthesis (SPPS), which often contain solvents like N,N-dimethylformamide (DMF) and piperidine.[5][10]

Step-by-Step Procedure:

  • Collection: Collect all liquid waste in a designated, chemically compatible, and leak-proof hazardous waste container.[5][6] The container should have a secure screw cap.[8]

  • Segregation: If possible, segregate waste streams based on their composition (e.g., halogenated vs. non-halogenated solvents).

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMF/Piperidine").[5]

  • Storage: Store the sealed liquid waste container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like acids.[5][8]

  • Final Disposal: Contact your institution's EHS department or a certified hazardous waste management company for pickup and disposal.[6][9]

Disposal of Contaminated Labware and PPE

Disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are considered contaminated solid waste.

Step-by-Step Procedure:

  • Collection: Place all contaminated solid waste into a designated, labeled, and durable, leak-proof plastic bag or container.[5]

  • Labeling: Label the container or bag as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").[5]

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[5]

Decontamination of Empty Containers

Empty containers that held this compound may retain product residue and should be treated as hazardous waste.[6]

Step-by-Step Procedure:

  • Triple-Rinsing: Triple-rinse the empty container with a suitable solvent.

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous liquid waste.[6][9]

  • Container Disposal: Once decontaminated, deface the original labels on the container and remove the cap before disposing of it as regular trash, in accordance with institutional policies.[9]

Summary of Disposal Procedures

Waste TypeCollection ContainerLabeling RequirementsDisposal Method
Solid this compound Sealable, chemically compatible container"Hazardous Waste", full chemical name, quantityVia licensed hazardous waste contractor[6]
Liquid Waste Containing the Compound Leak-proof, compatible container with screw cap"Hazardous Waste", all constituents and percentagesVia licensed hazardous waste contractor[6]
Contaminated Solid Waste (PPE, Labware) Durable, leak-proof plastic bag or container"Hazardous Waste", name of contaminantVia licensed hazardous waste contractor[5]
Empty Product Containers N/ADeface original labels after decontaminationRegular trash after triple-rinsing[9]
Rinsate from Container Cleaning Leak-proof, compatible container with screw cap"Hazardous Waste", solvent nameCollect as hazardous liquid waste[6][9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste.

G cluster_0 Waste Identification & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Final Disposal Start Identify Waste Type Solid_Waste Solid (S)-(+)-1-Fmoc-3- hydroxypyrrolidine Start->Solid_Waste Unused/Expired Liquid_Waste Liquid Waste (Solutions, Reaction Mixtures) Start->Liquid_Waste Solutions Contaminated_Waste Contaminated Solids (PPE, Labware) Start->Contaminated_Waste Used Items Package_Solid Package in a sealed, compatible container. Solid_Waste->Package_Solid Package_Liquid Collect in a leak-proof, compatible container. Liquid_Waste->Package_Liquid Package_Contaminated Collect in a durable, leak-proof bag/container. Contaminated_Waste->Package_Contaminated Label_Solid Label: 'Hazardous Waste' + Chemical Name Package_Solid->Label_Solid Store Store in designated Satellite Accumulation Area (SAA) Label_Solid->Store Label_Liquid Label: 'Hazardous Waste' + All Constituents (%) Package_Liquid->Label_Liquid Label_Liquid->Store Label_Contaminated Label: 'Hazardous Waste' + Contaminant Name Package_Contaminated->Label_Contaminated Label_Contaminated->Store Disposal Arrange pickup via EHS or licensed waste contractor Store->Disposal

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, contributing to a safer laboratory environment. Always consult your institution's specific safety guidelines and a qualified environmental health and safety professional for any questions or concerns.

References

Essential Safety and Logistics for Handling (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a key building block in various synthetic applications. The following procedural guidance, including operational and disposal plans, is designed to foster a secure laboratory environment and build trust through value-added safety information.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is determined by the potential hazards associated with both the pyrrolidine and the Fmoc moieties of the compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting, splash-resistant safety goggles.[1][2]Protects against splashes of the chemical or solvents it may be dissolved in, which can cause serious eye irritation or damage.[1][3][4]
Face Shield8-inch minimum face shield worn over safety goggles.[1]Recommended when there is a significant risk of splashing, providing broader protection to the entire face.
Hand Protection Chemical-resistant glovesInspected prior to use (e.g., Nitrile, Neoprene).[1][5]Prevents skin contact, which can cause irritation.[3][4][6] Proper glove removal technique is essential to avoid contamination.[1]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Synthetic ApronWorn over the laboratory coat.[7]Provides an additional layer of protection against larger spills of corrosive or irritating substances.
Full Protective SuitRecommended for large spills.[1][7]Offers complete body protection in case of a significant release of the chemical.
Respiratory Protection RespiratorUse an approved/certified respirator (e.g., NIOSH-approved) with appropriate cartridges for organic vapors and particulates if ventilation is inadequate or when handling the powder.[1][7]Protects against inhalation of dust or vapors, which may cause respiratory irritation.[4][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[2][8]

    • Gather all necessary PPE as specified in the table above and inspect it for any damage before use.

  • Handling the Compound :

    • When weighing the solid, do so in a fume hood to avoid inhaling any dust.

    • Avoid direct contact with the skin and eyes.[9]

    • Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[1][8][9]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[3]

    • For large spills, evacuate the area and, if trained to do so, wear a full protective suit and a self-contained breathing apparatus to clean up the spill.[7]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused this compound and any contaminated materials in a designated, labeled hazardous waste container.

    • Do not dispose of the chemical down the drain.[1]

  • Deprotection Waste :

    • The Fmoc protecting group is typically removed using a base like piperidine.[10][11]

    • The resulting waste stream will contain the deprotected pyrrolidine derivative, piperidine, and the dibenzofulvene-piperidine adduct.

    • This basic waste should be collected in a separate, appropriately labeled hazardous waste container.

  • Contaminated Materials :

    • All contaminated PPE (such as gloves), weighing papers, and absorbent materials should be disposed of as hazardous waste.[1]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Eyewash/Shower Accessibility prep2 Work in Fume Hood prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution (if needed) handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste Streams handle3->disp1 Proceed to Disposal disp2 Dispose of Chemical Waste disp1->disp2 disp3 Dispose of Deprotection Waste disp1->disp3 disp4 Dispose of Contaminated PPE disp1->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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